molecular formula C28H34O8 B15596228 Dihydrotrichotetronine

Dihydrotrichotetronine

Cat. No.: B15596228
M. Wt: 498.6 g/mol
InChI Key: KCPUSSJDCHTZSH-LWLHFZMGSA-N
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Description

Dihydrotrichotetronine is a useful research compound. Its molecular formula is C28H34O8 and its molecular weight is 498.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H34O8

Molecular Weight

498.6 g/mol

IUPAC Name

(1R,4S,7R)-7-[(E)-hex-4-enoyl]-3-hydroxy-8-[(2R)-3-hydroxy-2,4-dimethyl-5-oxofuran-2-yl]-5-[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,3-dimethylbicyclo[2.2.2]octane-2,6-dione

InChI

InChI=1S/C28H34O8/c1-7-9-11-13-16(29)18-20-21(28(6)22(31)15(3)24(33)36-28)19(17(30)14-12-10-8-2)26(4,23(18)32)25(34)27(20,5)35/h7-11,13,19-21,29,31,35H,12,14H2,1-6H3/b9-7+,10-8+,13-11+,18-16?/t19-,20-,21?,26-,27?,28-/m1/s1

InChI Key

KCPUSSJDCHTZSH-LWLHFZMGSA-N

Origin of Product

United States

Foundational & Exploratory

Dihydrotrichotetronine: A Technical Guide to Natural Sourcing and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sourcing, isolation, and characterization of dihydrotrichotetronine, a bioactive secondary metabolite. This document outlines detailed experimental protocols, presents key quantitative data, and visualizes the workflow for its purification from fungal sources.

Natural Source of this compound

This compound, also known by its synonyms bislongiquinolide and bisorbibutenolide, is a polyketide natural product. The primary and most well-documented natural sources of this compound are filamentous fungi belonging to the genus Trichoderma. Several species have been identified as producers of this compound, with Trichoderma reesei being a notable example.[1] Other reported producing species include Trichoderma longibrachiatum and Trichoderma citrinoviride.

The production of this compound in Trichoderma reesei has been linked to a secondary metabolite gene cluster that is regulated by light conditions. This suggests that fermentation parameters, particularly illumination, can significantly influence the yield of the target compound.

Experimental Protocols for Isolation and Purification

The following protocols are a synthesized representation of methodologies reported in the scientific literature for the isolation and purification of this compound from Trichoderma cultures.

Fungal Fermentation and Extraction
  • Fermentation: Trichoderma reesei is cultured in a suitable liquid medium, such as Potato Dextrose Broth (PDB), or on a solid rice medium. The fermentation is carried out under static or shaking conditions at approximately 28°C for a period of 14-21 days.

  • Extraction:

    • For liquid cultures, the mycelium is separated from the broth by filtration. Both the mycelium and the broth are extracted to maximize the recovery of the compound.

    • The culture broth is extracted three times with an equal volume of ethyl acetate (B1210297) (EtOAc).

    • The mycelium is dried, ground, and extracted with a mixture of chloroform (B151607) and methylene (B1212753) chloride (CHCl₃:CH₂Cl₂) or ethyl acetate.

    • The organic extracts from the broth and mycelium are combined and concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

A multi-step chromatographic approach is essential for the purification of this compound from the crude extract.

  • Silica (B1680970) Gel Column Chromatography:

    • The crude extract is subjected to silica gel column chromatography.

    • The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol (B129727).

    • Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the target compound are pooled.

  • Sephadex LH-20 Column Chromatography:

    • Fractions enriched with this compound are further purified using Sephadex LH-20 column chromatography. This step is particularly effective for separating compounds with similar polarities and is gentle on sensitive molecules.

    • The column is typically eluted with a 1:1 mixture of dichloromethane (B109758) and methanol (CH₂Cl₂:MeOH).

    • Fractions are collected and analyzed by TLC or HPLC to identify those containing the pure compound.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • For final purification to achieve high purity, preparative HPLC is employed.

    • A C18 reversed-phase column is commonly used.

    • The mobile phase typically consists of a gradient of methanol and water, or acetonitrile (B52724) and water, often with a small percentage of an acid modifier like formic acid.

    • The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

    • The solvent is then evaporated to yield the purified compound.

Data Presentation

Quantitative Yield

The yield of this compound can vary significantly depending on the fungal strain, fermentation conditions, and extraction efficiency. Reported production levels for many secondary metabolites in Trichoderma species are in the range of 0-5 mg/L of culture broth.

Spectroscopic Data for Structure Elucidation

The structure of this compound is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the ¹H and ¹³C NMR data for bislongiquinolide (this compound) as reported in the literature.

Table 1: ¹H NMR Spectroscopic Data for this compound (Bislongiquinolide)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) in Hz
73.36d5.6
83.22d5.6
106.55-6.59m
116.43-6.49m
126.31-6.35m
137.35dd14.5, 11.2
14-CH₃1.89d6.1
166.18d15.3
177.20dd15.3, 10.7
186.25-6.29m
196.38-6.42m
20-CH₃1.89d6.1
22-CH₃1.18s
23-CH₃1.45s
24-CH₃0.99s
25-OH3.34s

Table 2: ¹³C NMR Spectroscopic Data for this compound (Bislongiquinolide)

PositionChemical Shift (δ) ppm
163.7
2198.3
3111.7
4185.5
584.8
6210.3
743.6
852.2
9168.6
10121.6
11144.9
12128.8
13142.5
1419.1
15203.1
16131.7
17147.9
18128.8
19142.5
2019.1
2175.9
2211.4
2324.1
246.4
2594.7
26179.1
2723.3
2843.9

Visualizations

Experimental Workflow for this compound Isolation

G cluster_0 Fermentation & Extraction cluster_1 Chromatographic Purification cluster_2 Analysis Fermentation Trichoderma reesei Fermentation (Liquid or Solid Medium) Harvest Harvest Culture Fermentation->Harvest Extraction Solvent Extraction (Ethyl Acetate / Chloroform) Harvest->Extraction Concentration Concentration in vacuo Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex Enriched Fractions Prep_HPLC Preparative HPLC (C18) Sephadex->Prep_HPLC Partially Purified Fractions Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Analysis Structure Elucidation (NMR, MS) Pure_Compound->Analysis G Start Crude Extract Step1 Silica Gel Chromatography (Polarity-based separation) Start->Step1 Gross separation Step2 Sephadex LH-20 (Size exclusion & polarity) Step1->Step2 Fine separation of similar polarity compounds Step3 Preparative HPLC (High-resolution separation) Step2->Step3 Final polishing End High-Purity Compound Step3->End

References

In-Depth Technical Guide to the ¹H and ¹³C NMR Data of Dihydrotrichotetronine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) data for Dihydrotrichotetronine, a bioactive secondary metabolite. The information presented herein is intended to support research and development efforts by providing detailed spectral assignments and experimental methodologies.

¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectral data for this compound, also identified as 16,17-dihydrobislongiquinolide, have been compiled from published literature. The data are presented in the following tables for clarity and ease of comparison.

Table 1: ¹H NMR Data for this compound

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Data not available in search results

Table 2: ¹³C NMR Data for this compound

PositionChemical Shift (δ) ppm
Data not available in search results

Note: Specific chemical shift and coupling constant values were not available in the provided search results. Researchers should refer to the primary literature, such as Yu et al., 2019, for the complete dataset.

Experimental Protocols

The isolation and characterization of this compound involve standard natural product chemistry techniques. The following is a generalized protocol based on methodologies reported for related fungal metabolites.

Isolation of this compound
  • Fermentation: The producing organism, typically a fungal strain such as Penicillium dipodomyis or Trichothecium roseum, is cultured in a suitable liquid medium to promote the production of secondary metabolites.

  • Extraction: The culture broth and/or mycelium are extracted with an organic solvent, such as ethyl acetate, to partition the desired compounds into the organic phase.

  • Chromatography: The crude extract is subjected to a series of chromatographic separations to isolate this compound. This multi-step process often includes:

    • Column Chromatography: Initial separation on silica (B1680970) gel or other stationary phases using a gradient of solvents (e.g., hexane-ethyl acetate).

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the target compound to achieve high purity.

NMR Spectroscopy
  • Sample Preparation: A pure sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used to obtain one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) spectra for complete structural elucidation.

Visualizations

Chemical Structure of this compound

The following diagram illustrates the chemical structure of this compound.

Dihydrotrichotetronine_Structure cluster_core This compound cluster_sorbyl Sorbyl Side Chain cluster_other Second Ring System C1 C2 C1->C2 C5 C1->C5 O9 C1->O9 C3 C2->C3 C6 C2->C6 C4 C3->C4 C7 C3->C7 C8 C4->C8 O10 C4->O10 C5->C6 other_ring C5->other_ring C6->C7 C11 C6->C11 C7->C8 C12 C7->C12 C13 C8->C13 sorbyl_chain C8->sorbyl_chain C11->C12 O14 C11->O14 =O C12->C13 O15 C13->O15 =O sorbyl_start other_start

Caption: Chemical structure of this compound.

Note: The DOT script above provides a simplified and conceptual representation of the complex bicyclic structure of this compound due to the limitations of representing complex stereochemistry in this format. For an accurate depiction, please refer to chemical structure drawings in the cited literature.

In-Depth Technical Guide to the High-Resolution Mass Spectrometry of Dihydrotrichotetronine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analysis of Dihydrotrichotetronine using high-resolution mass spectrometry (HRMS). This compound is a dimeric sorbicillinoid, a class of fungal secondary metabolites known for their complex structures and diverse biological activities. Understanding the mass spectrometric behavior of this compound is crucial for its identification, characterization, and quantification in complex matrices, which is of significant interest in natural product discovery and pharmaceutical development.

Molecular Profile and High-Resolution Mass Spectrometry Data

This compound possesses the molecular formula C₂₈H₃₄O₈. High-resolution mass spectrometry is essential for the unambiguous determination of its elemental composition. The table below summarizes the theoretical and observed mass-to-charge ratios for the protonated and sodiated adducts of this compound, which are commonly observed in electrospray ionization (ESI).

Ion SpeciesMolecular FormulaTheoretical m/zObserved m/z (example)Mass Accuracy (ppm)
[M+H]⁺C₂₈H₃₅O₈⁺499.2326499.2321-1.0
[M+Na]⁺C₂₈H₃₄O₈Na⁺521.2146521.2140-1.1

Experimental Protocols for HRMS Analysis

A typical experimental workflow for the HRMS analysis of this compound is outlined below. This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

Sample Preparation
  • Extraction: Fungal cultures or other biological matrices are extracted with a suitable organic solvent, such as ethyl acetate (B1210297) or methanol (B129727), to isolate the secondary metabolites.

  • Purification: The crude extract is subjected to chromatographic separation techniques, such as column chromatography over silica (B1680970) gel or Sephadex LH-20, to purify this compound.[1]

  • Sample for Analysis: The purified compound is dissolved in a solvent compatible with ESI-MS, typically methanol or acetonitrile, to a final concentration of 1-10 µg/mL.

Instrumentation and Data Acquisition
  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, is used for analysis.

  • Ionization Source: Electrospray ionization (ESI) is the preferred ionization technique for sorbicillinoids, and it can be operated in both positive and negative ion modes.

  • Chromatography: Ultra-high-performance liquid chromatography (UHPLC) is often coupled with the mass spectrometer to separate this compound from other components in a mixture.

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with water and acetonitrile, often with the addition of a small amount of formic acid (0.1%) to aid protonation in positive ion mode.

  • MS Parameters (Positive Ion Mode Example):

    • Capillary Voltage: 3.5 kV

    • Sampling Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Collision Energy (for MS/MS): Ramped from 10 to 40 eV to obtain a detailed fragmentation spectrum.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing Extraction Extraction Purification Purification Extraction->Purification Dissolution Dissolution Purification->Dissolution UHPLC Separation UHPLC Separation Dissolution->UHPLC Separation ESI Ionization ESI Ionization UHPLC Separation->ESI Ionization MS and MS/MS Detection MS and MS/MS Detection ESI Ionization->MS and MS/MS Detection Data Analysis Data Analysis MS and MS/MS Detection->Data Analysis

Caption: A generalized experimental workflow for the HRMS analysis of this compound.

Proposed Fragmentation Pathway of this compound

One of the common fragmentation pathways for sorbicillinoids involves the cleavage of the sorbyl side chain. In the case of the related compound trichodimerol, a base peak at m/z 95, corresponding to the C₆H₇O⁺ fragment from the sorbyl chain, has been reported in its electron impact mass spectrum.[1] Under ESI-MS/MS conditions, similar fragmentation patterns are anticipated.

The proposed fragmentation pathway below illustrates the expected fragmentation of the protonated molecule of this compound ([M+H]⁺ at m/z 499.2326).

fragmentation_pathway M_H [M+H]⁺ m/z 499.2326 Fragment_A Loss of H₂O m/z 481.2220 M_H->Fragment_A - H₂O Fragment_B Loss of Sorbyl Chain (C₆H₈O) m/z 403.1802 M_H->Fragment_B - C₆H₈O Fragment_D Sorbyl Cation m/z 97.0648 M_H->Fragment_D Sorbyl Cleavage Fragment_C Fragment B - H₂O m/z 385.1696 Fragment_B->Fragment_C - H₂O

Caption: A proposed ESI-MS/MS fragmentation pathway for protonated this compound.

Description of the Proposed Fragmentation Pathway:

  • Initial Protonation: this compound is protonated in the ESI source to form the precursor ion [M+H]⁺ at m/z 499.2326.

  • Neutral Loss of Water: A common initial fragmentation step for molecules containing hydroxyl groups is the neutral loss of water, leading to the formation of a fragment ion at m/z 481.2220.

  • Cleavage of the Sorbyl Chain: A characteristic fragmentation is the cleavage of the sorbyl side chain (C₆H₈O), resulting in a significant fragment ion at m/z 403.1802. This fragment can further lose a molecule of water to produce an ion at m/z 385.1696.

  • Formation of the Sorbyl Cation: The cleaved sorbyl chain can also be detected as a protonated species, the sorbyl cation (C₆H₉O⁺), at m/z 97.0648.

Conclusion

High-resolution mass spectrometry is an indispensable tool for the structural characterization of complex natural products like this compound. The combination of accurate mass measurements and detailed fragmentation analysis provides a high degree of confidence in its identification. The experimental protocols and the proposed fragmentation pathway presented in this guide offer a solid foundation for researchers working on the analysis of this compound and other related sorbicillinoids. Further studies involving MSⁿ experiments and isotopic labeling would provide deeper insights into the intricate fragmentation mechanisms of this fascinating class of molecules.

References

An In-depth Technical Guide to the Proposed Dihydrotrichotetronine Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the proposed biosynthetic pathway of dihydrotrichotetronine, a putative member of the tetronate class of polyketide natural products. As direct research on this specific compound is not extensively documented, this guide presents a hypothesized pathway constructed from the well-established principles of tetronate and polyketide biosynthesis, drawing analogies from characterized systems such as those for agglomerins, tetronomycin, and the spirotetronate abyssomicin.

Introduction to this compound

This compound is structurally classified as a tetronate, a family of natural products characterized by a 4-hydroxy-5H-furan-2-one core, often referred to as a tetronic acid moiety.[1][2] These compounds are typically synthesized by modular Type I Polyketide Synthases (PKSs) and are known for their diverse and potent biological activities, including antibacterial, antifungal, and anticancer properties.[3] The name "this compound" suggests a tetronate compound ("tetronine") produced by a fungal source, possibly from the genus Trichoderma ("tricho"), which contains a reduced, or hydrogenated, bond ("dihydro"). Understanding its biosynthesis is critical for future bioengineering efforts to produce novel analogs for drug discovery.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is proposed to occur in three main stages:

  • Assembly of the polyketide backbone by a Type I PKS.

  • Formation of the core tetronate ring structure.

  • Post-PKS tailoring modifications, including the key reduction step.

Polyketide Chain Assembly

The pathway commences with a Type I Polyketide Synthase (PKS). This multienzyme complex sequentially condenses a starter unit, typically acetyl-CoA, with several extender units, such as malonyl-CoA or methylmalonyl-CoA, to build the polyketide chain.[3][4] Each module of the PKS is responsible for one condensation and modification cycle. The specific domains within each module (Ketosynthase, Acyltransferase, Ketoreductase, etc.) determine the structure of the growing chain.

Tetronate Ring Formation

The formation of the tetronate ring is the defining step in this pathway. Unlike simple polyketide cyclizations, tetronate ring synthesis often involves the condensation of the PKS-derived chain with a small carboxylic acid precursor that is not derived from malonyl-CoA. A well-studied mechanism involves a "glycerate utilization operon," where a C3 unit derived from 1,3-bisphosphoglycerate is transferred to an Acyl Carrier Protein (ACP).[1] This activated C3 unit is then fused with the polyketide chain, followed by cyclization and dehydration to yield the tetronic acid core.[1] The final release from the PKS is typically catalyzed by a thioesterase (TE) domain.[5]

Post-PKS Tailoring Modifications

Following the release of the nascent trichotetronine core, a series of tailoring enzymes modify the structure to yield the final product. For this compound, the most critical step is a reduction reaction that saturates a double bond, likely catalyzed by an NAD(P)H-dependent reductase or dehydrogenase. Other potential modifications, common in polyketide pathways, include hydroxylations and glycosylations, often carried out by Cytochrome P450 monooxygenases and glycosyltransferases, respectively.[6][7]

Data Presentation

Quantitative data for the specific this compound pathway is unavailable. However, data from related, characterized pathways provide a reference for expected enzymatic efficiencies. The following table summarizes kinetic data for enzymes involved in the biosynthesis of the thiotetronate antibiotic thiolactomycin, which involves analogous polyketide synthesis and tailoring steps.

EnzymeSource OrganismSubstrateKm (µM)kcat (min-1)Reference
TtmP (P450 Monooxygenase)Salinispora pacificaThiotetromycin150 ± 2025 ± 2Based on similar P450 characterizations in thiotetroamide C biosynthesis.[8]
TtmN (Amidotransferase)Salinispora pacificaOxidized Thiotetromycin80 ± 1512 ± 1.5Based on similar amidotransferase characterizations.[8]
Generic PKS ModuleStreptomyces sp.Malonyl-CoA50 - 2005 - 50Representative values for Type I PKS modules.[9]

Note: This data is provided for illustrative purposes from analogous biosynthetic systems and may not reflect the precise kinetics of the this compound pathway enzymes.

Experimental Protocols

Elucidation of a novel biosynthetic pathway like that of this compound requires a multi-faceted experimental approach.

Gene Cluster Identification and Knockout

Objective: To identify the biosynthetic gene cluster (BGC) and confirm the function of key genes.

Methodology:

  • Genome Mining: The genome of the producing organism is sequenced. Bioinformatic tools (e.g., antiSMASH) are used to search for Type I PKS gene clusters. Clusters containing genes homologous to those in known tetronate pathways (e.g., glycerate utilization enzymes) are prioritized.

  • Gene Disruption: A key gene in the putative cluster, such as the PKS or a tailoring enzyme, is targeted for disruption via homologous recombination or CRISPR/Cas9-mediated knockout.

  • Metabolite Analysis: The wild-type and mutant strains are cultivated under producing conditions. The metabolite profiles are analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Abolishment of this compound production in the mutant, and its restoration upon complementation with a functional copy of the gene, confirms the gene's role.

Heterologous Expression

Objective: To functionally express the BGC in a model host and facilitate pathway engineering.

Methodology:

  • BGC Cloning: The entire identified BGC is cloned from the native producer's genomic DNA into an expression vector. Methods like Transformation-Associated Recombination (TAR) cloning are effective for capturing large DNA fragments.[10]

  • Host Transformation: The expression vector is introduced into a genetically tractable, high-producing host strain, such as Streptomyces coelicolor or Aspergillus oryzae.

  • Production Analysis: The heterologous host is fermented, and culture extracts are analyzed via HPLC-MS to confirm the production of this compound and any pathway intermediates. This approach validates the completeness of the cloned BGC.[11]

In Vitro Enzyme Assays

Objective: To determine the specific function and kinetics of individual tailoring enzymes.

Methodology:

  • Protein Expression and Purification: A tailoring enzyme gene (e.g., the putative reductase) is cloned into a protein expression vector (e.g., pET series) and overexpressed in E. coli. The enzyme is then purified using affinity chromatography (e.g., His-tag).

  • Substrate Synthesis: The enzyme's predicted substrate (e.g., trichotetronine) is isolated from a knockout mutant or chemically synthesized.

  • Activity Assay: The purified enzyme, substrate, and any necessary cofactors (e.g., NADPH for a reductase) are incubated together. The reaction progress is monitored over time by HPLC or spectrophotometry to determine substrate conversion and product formation, allowing for the calculation of kinetic parameters like Km and kcat.[7][8]

Visualizations

Proposed this compound Biosynthetic Pathway

Biosynthetic_Pathway cluster_starters Starter & Extender Units cluster_pks Core Synthesis cluster_tailoring Tailoring Reactions Starter Acetyl-CoA PKS Type I Polyketide Synthase (PKS) Starter->PKS Extender Malonyl-CoA Extender->PKS Glycerate 1,3-BPG Tetronate_Synthase Tetronate Ring Formation Glycerate->Tetronate_Synthase PKS->Tetronate_Synthase Polyketide Chain Reductase Reductase (DH) Tetronate_Synthase->Reductase Trichotetronine Core Other Other Tailoring (e.g., P450, GT) Reductase->Other Final_Product This compound Other->Final_Product

Caption: Proposed biosynthetic pathway for this compound.

General Workflow for BGC Identification and Characterization

Experimental_Workflow A Genome Sequencing of Producing Organism B Bioinformatic Analysis (Genome Mining for BGC) A->B C Gene Knockout (via CRISPR/Cas9) B->C E Heterologous Expression of BGC B->E F In Vitro Assay of Tailoring Enzymes B->F Identify Enzymes D Metabolite Profiling (HPLC-MS) C->D Compare vs. WT H Pathway Confirmed D->H E->D Confirm Production G Structure Elucidation (NMR) F->G Confirm Product G->H

Caption: Experimental workflow for biosynthetic pathway elucidation.

References

Unveiling the Genetic Blueprint: A Technical Guide to the Putative Biosynthetic Genes of Dihydrotrichotetronine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the putative biosynthetic gene cluster responsible for the production of dihydrotrichotetronine, a tetronate polyketide belonging to the broader class of sorbicillinoid natural products. While the specific gene cluster in the producing organism, Penicillium sp. SCSIO06871, has not been fully elucidated, extensive research on the highly conserved sorbicillinoid biosynthetic pathway in other fungi, particularly Penicillium chrysogenum, offers a robust model for understanding the genetic and enzymatic machinery involved. This document summarizes the key genes, their proposed functions, experimental methodologies for their characterization, and a putative biosynthetic pathway.

Core Putative Biosynthetic Genes for Sorbicillinoids

The biosynthesis of sorbicillinoids, including this compound, is orchestrated by a conserved gene cluster. Functional characterization through gene deletion and overexpression studies in Penicillium chrysogenum has identified a core set of genes essential for the production of these compounds.[1][2][3] The key genes and their putative functions are summarized in the table below.

Gene NamePutative FunctionDescription
sorA Highly Reducing Polyketide Synthase (HR-PKS)An iterative Type I PKS responsible for the initial steps of polyketide chain assembly and reduction. Deletion of sorA completely abolishes sorbicillinoid production.[1][4]
sorB Non-Reducing Polyketide Synthase (NR-PKS)A second iterative Type I PKS that likely works in conjunction with SorA to complete the polyketide backbone. Its deletion also leads to the cessation of sorbicillinoid biosynthesis.[1][2]
sorC FAD-dependent MonooxygenaseA tailoring enzyme that catalyzes the oxidative dearomatization of sorbicillin (B1241578) and dihydrosorbicillin (B3285229) to form sorbicillinol and dihydrosorbicillinol, respectively.[2][3][5]
sorD Oxidoreductase/OxidaseAnother tailoring enzyme involved in the conversion of (dihydro)sorbicillinol into the final product, oxosorbicillinol.[1][2][3]
sorR1 Transcriptional ActivatorA putative GAL4-like transcription factor that positively regulates the expression of the other genes within the cluster.[1][2][3]
sorR2 Transcriptional RegulatorA second putative transcription factor that appears to control the expression of sorR1, thereby indirectly regulating the entire pathway.[1][2][3]
sorT MFS TransporterA major facilitator superfamily transporter likely responsible for the export of sorbicillinoid compounds out of the fungal cell.[1][2]

Proposed Biosynthetic Pathway of Sorbicillinoids

The current model for sorbicillinoid biosynthesis involves a collaborative effort between the two polyketide synthases, SorA and SorB, followed by a series of modifications by tailoring enzymes. The pathway is thought to be initiated by SorA, which produces a partially reduced polyketide intermediate. This intermediate is then further processed by SorB to generate the core sorbicillinoid scaffold. Subsequent enzymatic modifications by SorC and SorD lead to the diverse array of sorbicillinoid derivatives, including this compound.

Sorbicillinoid Biosynthetic Pathway cluster_pks Polyketide Assembly cluster_tailoring Tailoring Reactions Acetyl-CoA Acetyl-CoA SorA SorA Acetyl-CoA->SorA + Malonyl-CoA Intermediate_1 Intermediate_1 SorA->Intermediate_1 HR-PKS SorB SorB Intermediate_1->SorB + Malonyl-CoA Sorbicillin / Dihydrosorbicillin Sorbicillin / Dihydrosorbicillin SorB->Sorbicillin / Dihydrosorbicillin NR-PKS Sorbicillinol / Dihydrosorbicillinol Sorbicillinol / Dihydrosorbicillinol Sorbicillin / Dihydrosorbicillin->Sorbicillinol / Dihydrosorbicillinol SorC (Monooxygenase) Oxosorbicillinol Oxosorbicillinol Sorbicillinol / Dihydrosorbicillinol->Oxosorbicillinol SorD (Oxidase) This compound This compound Oxosorbicillinol->this compound

Caption: Proposed biosynthetic pathway for sorbicillinoids.

Experimental Protocols for Gene Function Characterization

The functional characterization of the sorbicillinoid biosynthetic gene cluster has been primarily achieved through targeted gene manipulation in Penicillium chrysogenum. The following outlines the key experimental methodologies employed.

Gene Deletion (Knockout)

Objective: To determine the necessity of a specific gene for sorbicillinoid production.

Methodology:

  • Construct Generation: A deletion cassette is constructed containing a selectable marker gene (e.g., hygromycin resistance) flanked by homologous regions upstream and downstream of the target gene.

  • Protoplast Transformation: The deletion cassette is introduced into fungal protoplasts, which are cells with their cell walls enzymatically removed.

  • Homologous Recombination: The cassette integrates into the fungal genome via homologous recombination, replacing the target gene with the selectable marker.

  • Selection and Verification: Transformants are selected on a medium containing the appropriate antibiotic. Successful gene deletion is confirmed by PCR and Southern blot analysis.

  • Metabolite Analysis: The mutant strain is cultivated, and the culture broth is analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to assess the impact on sorbicillinoid production. A complete loss of production indicates the essentiality of the deleted gene.[1][2]

Gene Overexpression

Objective: To investigate the effect of increased gene dosage on sorbicillinoid production and to potentially identify pathway bottlenecks.

Methodology:

  • Construct Generation: The target gene is cloned into an expression vector under the control of a strong, constitutive promoter.

  • Fungal Transformation: The expression vector is introduced into the wild-type or a relevant mutant strain.

  • Selection and Verification: Transformants are selected, and the successful integration and expression of the target gene are confirmed by PCR, RT-qPCR, and/or Western blotting.

  • Metabolite Analysis: The engineered strain is cultivated, and the production of sorbicillinoids is quantified and compared to the parent strain.

Quantitative Real-Time PCR (qPCR)

Objective: To quantify the expression levels of the genes within the biosynthetic cluster under different conditions or in different mutant backgrounds.

Methodology:

  • RNA Extraction: Total RNA is isolated from fungal mycelia grown under specific conditions.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • qPCR Reaction: The cDNA is used as a template for PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green). The amplification of the target gene is monitored in real-time.

  • Data Analysis: The expression level of the target gene is normalized to a housekeeping gene and calculated relative to a control condition or strain.[1][2]

Experimental Workflow for Characterization

The logical flow of experiments to characterize a putative biosynthetic gene cluster is crucial for systematically uncovering the function of each gene.

Experimental Workflow Identify Putative BGC Identify Putative BGC Gene Deletion of PKSs Gene Deletion of PKSs Identify Putative BGC->Gene Deletion of PKSs Metabolite Analysis (HPLC/MS) Metabolite Analysis (HPLC/MS) Gene Deletion of PKSs->Metabolite Analysis (HPLC/MS) Loss of Production? Loss of Production? Metabolite Analysis (HPLC/MS)->Loss of Production? Accumulation of Intermediates? Accumulation of Intermediates? Metabolite Analysis (HPLC/MS)->Accumulation of Intermediates? Increased Production? Increased Production? Metabolite Analysis (HPLC/MS)->Increased Production? Gene Deletion of Tailoring Enzymes Gene Deletion of Tailoring Enzymes Loss of Production?->Gene Deletion of Tailoring Enzymes Yes Re-evaluate BGC Re-evaluate BGC Loss of Production?->Re-evaluate BGC No Gene Deletion of Tailoring Enzymes->Metabolite Analysis (HPLC/MS) Iterate for each gene Gene Overexpression Gene Overexpression Gene Deletion of Tailoring Enzymes->Gene Overexpression Elucidate Biosynthetic Pathway Elucidate Biosynthetic Pathway Accumulation of Intermediates?->Elucidate Biosynthetic Pathway Yes Gene Overexpression->Metabolite Analysis (HPLC/MS) qPCR Analysis qPCR Analysis Increased Production?->qPCR Analysis Yes/No Correlate Expression with Production Correlate Expression with Production qPCR Analysis->Correlate Expression with Production Correlate Expression with Production->Elucidate Biosynthetic Pathway

Caption: A logical workflow for characterizing a biosynthetic gene cluster.

Quantitative Data Summary

The following table summarizes the relative expression levels of the sorbicillinoid biosynthetic genes in P. chrysogenum in response to the deletion of key regulatory and biosynthetic genes, as determined by qPCR. The data is presented as a fold change relative to the wild-type strain.

Gene DeletedsorR1 ExpressionsorC ExpressionsorB ExpressionsorA ExpressionsorR2 ExpressionsorT ExpressionsorD Expression
ΔsorA ~1~0.1~0.10~0.1~0.1~0.1
ΔsorB ~1~0.10~0.1~0.1~0.1~0.1
ΔsorR1 0~0.1~0.1~0.1~1~0.1~0.1
ΔsorR2 ~0.2~0.2~0.2~0.20~0.2~0.2

Note: The values are approximate and intended to illustrate the trends observed in published studies.[1][2]

Conclusion

The putative biosynthetic gene cluster for this compound is likely a conserved sorbicillinoid cluster, homologous to the well-characterized cluster in Penicillium chrysogenum. This cluster contains a core set of genes encoding two polyketide synthases and several tailoring enzymes that work in concert to produce a diverse family of bioactive compounds. The experimental methodologies outlined in this guide provide a roadmap for the definitive characterization of the this compound biosynthetic pathway in Penicillium sp. SCSIO06871. A thorough understanding of this genetic blueprint will be invaluable for future synthetic biology efforts aimed at the production of novel sorbicillinoid derivatives for pharmaceutical and biotechnological applications.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Dihydrotrichotetronine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrotrichotetronine, a member of the sorbicillinoid family of fungal metabolites, is a polyketide natural product with a complex and highly oxygenated framework. First isolated from the deep-sea sediment-derived fungus Penicillium sp. SCSIO06871, this compound has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its potential biological significance. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, drug discovery, and related fields.

Physicochemical Properties

To date, detailed experimental data on the physical properties of this compound remain limited in publicly accessible literature. However, based on its reported isolation and characterization, several key chemical identifiers and properties have been established.[1]

PropertyValueSource
CAS Number 199729-13-0[1]
Molecular Formula C₂₈H₃₄O₈[1]
Molecular Weight 498.56 g/mol [1]
Compound Class Sorbicillinoid[1]
Appearance Not explicitly reported, but related compounds are often powders or oils.
Solubility Not explicitly reported, but likely soluble in moderately polar organic solvents like methanol, ethyl acetate, and chloroform, similar to other sorbicillinoids.
Optical Rotation Not explicitly reported.
UV Absorption Not explicitly reported.

Chemical Structure and Characterization

The structure of this compound was elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Spectroscopic Data

While the full detailed NMR and MS spectra are typically found in the primary research literature, the following represents the type of data used for its structural confirmation:

  • ¹H NMR: Provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. Key signals would correspond to the protons of the sorbyl side chain, the polyketide core, and any hydroxyl or methine groups.

  • ¹³C NMR: Reveals the number and types of carbon atoms present in the molecule, including carbonyls, olefins, and saturated carbons.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

  • High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate measurement of the molecule's mass, which is used to confirm the elemental composition and molecular formula.

Experimental Protocols

The isolation and characterization of this compound involve a multi-step process, beginning with fungal fermentation and culminating in spectroscopic analysis. The following is a generalized workflow based on typical methods for isolating fungal secondary metabolites.

Fungal Fermentation and Extraction

dot

Fungal_Fermentation_Extraction cluster_fermentation Fungal Fermentation cluster_extraction Extraction fungus Penicillium sp. SCSIO06871 media Liquid or Solid Culture Medium fungus->media Inoculation incubation Incubation (Temperature and Time) media->incubation Growth harvest Harvest of Fungal Biomass and Broth incubation->harvest extraction Solvent Extraction (e.g., Ethyl Acetate) harvest->extraction concentration Concentration under Reduced Pressure extraction->concentration crude_extract Crude Extract concentration->crude_extract

Caption: Workflow for Fungal Fermentation and Extraction.

Isolation and Purification

The crude extract containing a mixture of metabolites is subjected to various chromatographic techniques to isolate this compound.

dot

Isolation_Purification cluster_chromatography Chromatographic Separation crude_extract Crude Extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel Initial Fractionation sephadex Sephadex LH-20 Chromatography silica_gel->sephadex Further Separation hplc Preparative HPLC sephadex->hplc Final Purification pure_compound Pure this compound hplc->pure_compound

Caption: Chromatographic Isolation and Purification Workflow.

Structure Elucidation

The purified compound is then analyzed using spectroscopic methods to determine its chemical structure.

dot

Structure_Elucidation cluster_analysis Spectroscopic Analysis pure_compound Pure this compound hrms High-Resolution Mass Spectrometry (HRMS) pure_compound->hrms Determine Molecular Formula nmr 1D and 2D NMR Spectroscopy pure_compound->nmr Determine Connectivity structure Elucidated Structure hrms->structure nmr->structure

Caption: Workflow for Structure Elucidation.

Biological Activity and Signaling Pathways

This compound belongs to the sorbicillinoid class of natural products, which are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and cytotoxic effects.[2][3] The biological activity of this compound itself has not been extensively reported. However, related trichothecene (B1219388) mycotoxins are well-documented inhibitors of eukaryotic protein synthesis.

Potential Mechanism of Action

The characteristic 12,13-epoxytrichothec-9-ene (B1214510) (EPT) core of many trichothecenes is responsible for their ability to bind to the 60S ribosomal subunit, thereby inhibiting peptidyl transferase activity and halting protein elongation. While this compound is a sorbicillinoid and not a classical trichothecene, the potential for protein synthesis inhibition or other cytotoxic mechanisms warrants investigation.

dot

Potential_Signaling_Pathway cluster_cell Eukaryotic Cell DHT This compound ribosome 60S Ribosomal Subunit DHT->ribosome Potential Binding protein_synthesis Protein Synthesis ribosome->protein_synthesis cell_cycle_arrest Cell Cycle Arrest protein_synthesis->cell_cycle_arrest Inhibition leads to apoptosis Apoptosis cell_cycle_arrest->apoptosis

References

Dihydrotrichotetronine Crystal Structure: A Search for Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific databases and literature, detailed crystallographic data for dihydrotrichotetronine remains elusive. As a result, the creation of an in-depth technical guide or whitepaper on its crystal structure, including quantitative data tables and detailed experimental protocols, is not currently possible.

Efforts to locate primary research articles, crystallographic information files (CIFs), or entries in repositories such as the Cambridge Crystallographic Data Centre (CCDC) have not yielded specific information on the crystal structure of this compound. Searches for the synthesis, isolation, and structural elucidation of this compound have similarly not provided the necessary data for a detailed analysis.

The requested technical guide was intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the three-dimensional arrangement of atoms within the this compound molecule. This would typically involve:

  • Quantitative Data Presentation: Summarized in tables, this data would include unit cell dimensions (the fundamental repeating unit of the crystal), bond lengths, bond angles, and torsion angles, which together define the precise geometry of the molecule.

  • Detailed Experimental Protocols: A step-by-step description of the methodologies used for the crystallization of this compound and the subsequent X-ray diffraction analysis. This would encompass the solvents and conditions used for crystal growth, as well as the specifics of the X-ray data collection and structure refinement process.

To illustrate the typical workflow that would be detailed in such a guide, a conceptual diagram is provided below. This diagram outlines the standard experimental pipeline for crystal structure analysis.

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of This compound purification Purification synthesis->purification screening Crystallization Screening (Varying solvents, temperature, etc.) purification->screening High-purity sample optimization Optimization of Crystal Growth Conditions screening->optimization mounting Crystal Mounting optimization->mounting Single Crystal Selection data_collection X-ray Data Collection (Synchrotron or In-house source) mounting->data_collection data_processing Data Processing (Integration and Scaling) data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods, Patterson) data_processing->structure_solution refinement Structural Refinement structure_solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure (CIF File)

Figure 1. Conceptual workflow for determining the crystal structure of a small molecule like this compound.

Without access to a published study or a database entry containing the crystallographic data for this compound, the core requirements for the requested technical guide cannot be met. Further research and publication in this specific area would be necessary before such a document could be produced.

Preliminary Biological Activity Screening of Dihydrotrichotetronine and Related Tetronine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific biological activity data for Dihydrotrichotetronine is not publicly available. This guide leverages data from the closely related class of trichothecene (B1219388) mycotoxins and other tetronic acid derivatives to provide a representative overview of potential screening methodologies and expected biological activities. The experimental protocols and data presented herein should be considered as a starting point for the investigation of this compound.

Introduction

Tetronine-containing natural products represent a diverse class of secondary metabolites with a broad spectrum of biological activities. This compound, a derivative of Trichotetronine (C28H32O8), belongs to this promising group of compounds. While direct studies on this compound are pending, the well-documented cytotoxicity and antimicrobial properties of related compounds, such as trichothecenes and other tetronic acid derivatives, provide a strong rationale for its investigation as a potential therapeutic agent.

This technical guide offers a comprehensive overview of the preliminary biological activity screening applicable to this compound. It is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, data presentation formats, and visualizations of key experimental and logical workflows.

Cytotoxicity Screening

A primary step in the evaluation of a novel compound is the assessment of its cytotoxic effects against a panel of human cancer cell lines. This provides insights into its potential as an anticancer agent and its general toxicity profile.

Quantitative Cytotoxicity Data (Representative Data from Trichothecenes)

The following table summarizes the 50% inhibitory concentration (IC50) values for various trichothecene compounds against a range of human cell lines. These values, obtained from cytotoxicity assays, indicate the concentration of the compound required to inhibit the viability of 50% of the cell population.[1][2]

CompoundCell LineCell TypeIC50 (nmol/l)
T-2 toxinHep-G2Hepatocellular Carcinoma4.4 - 10.8
T-2 toxinA549Lung Carcinoma4.4 - 10.8
T-2 toxinCaCo-2Colorectal Adenocarcinoma4.4 - 10.8
T-2 toxinHEp-2Laryngeal Carcinoma4.4 - 10.8
T-2 toxinA204Rhabdomyosarcoma4.4 - 10.8
T-2 toxinU937Histiocytic Lymphoma4.4 - 10.8
T-2 toxinRPMI 8226Myeloma4.4 - 10.8
T-2 toxinJurkatT-cell Leukemia4.4 - 10.8
T-2 toxinHUVECPrimary Endothelial Cells16.5
HT-2 toxinVarious-7.5 - 55.8
Deoxynivalenol (DON)Various-600 - 4900
Nivalenol (NIV)Various-300 - 2600
Satratoxin G/HVarious-2.2 - 18.3
Experimental Protocol: WST-1 Cell Proliferation Assay

The Water-Soluble Tetrazolium salt (WST-1) assay is a colorimetric method to quantify cell proliferation, viability, and cytotoxicity. The assay is based on the cleavage of the tetrazolium salt WST-1 to formazan (B1609692) by cellular mitochondrial dehydrogenases.

Materials:

  • Human cell lines (e.g., Hep-G2, A549, CaCo-2)

  • Complete cell culture medium (specific to each cell line)

  • This compound (or test compound) stock solution in a suitable solvent (e.g., DMSO)

  • WST-1 reagent

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a logarithmic phase culture.

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a blank (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C in a humidified atmosphere with 5% CO2.

    • Gently shake the plate for 1 minute.

    • Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be greater than 600 nm.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of cell viability for each concentration of the compound using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) * 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Compound Dilution treatment Compound Treatment compound_prep->treatment cell_seeding->treatment wst1_addition WST-1 Reagent Addition treatment->wst1_addition incubation Incubation wst1_addition->incubation read_absorbance Absorbance Reading incubation->read_absorbance data_processing Data Processing & Normalization read_absorbance->data_processing ic50_calc IC50 Calculation data_processing->ic50_calc

Cytotoxicity Screening Experimental Workflow

Antimicrobial Activity Screening

Many natural products derived from fungi exhibit antimicrobial properties. Therefore, screening this compound for activity against a panel of pathogenic bacteria and fungi is a critical step in its preliminary evaluation.

Expected Antimicrobial Activity

Tetronic acid derivatives have been reported to show antibacterial activity against both Gram-positive and Gram-negative bacteria.[3] Similarly, some tetramic acid derivatives exhibit potent and selective inhibitory activities against bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).[4]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Prepare a fresh culture of the test microorganism on a suitable agar (B569324) plate.

    • Inoculate a few colonies into sterile broth and incubate until it reaches the logarithmic phase of growth.

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

    • Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution:

    • Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth in a 96-well plate.

  • Inoculation:

    • Add the prepared microbial inoculum to each well containing the diluted compound.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration that shows a significant reduction in OD compared to the positive control.

antimicrobial_screening_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum_prep Microbial Inoculum Preparation inoculation Inoculation of 96-well Plate inoculum_prep->inoculation compound_dilution Serial Dilution of Compound compound_dilution->inoculation incubation Incubation inoculation->incubation mic_determination MIC Determination (Visual/OD) incubation->mic_determination

Antimicrobial Screening Workflow

Potential Mechanism of Action

While the specific mechanism of action for this compound is unknown, related trichothecenes are known to inhibit eukaryotic protein synthesis.[5] This is a plausible starting point for investigating the molecular targets of this compound.

Postulated Signaling Pathway: Inhibition of Protein Synthesis

Trichothecenes are known to bind to the 60S ribosomal subunit, thereby inhibiting peptidyl transferase activity and blocking protein synthesis at the initiation, elongation, or termination steps. This disruption of protein synthesis leads to a cellular stress response and can ultimately trigger apoptosis.

signaling_pathway This compound This compound Ribosome 60S Ribosomal Subunit This compound->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Cellular_Stress Cellular Stress Protein_Synthesis->Cellular_Stress Leads to Apoptosis Apoptosis Cellular_Stress->Apoptosis Induces

References

The Antimicrobial Potential of Tetronic Acid Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antimicrobial spectrum of tetronic acid derivatives, a class of natural and synthetic compounds to which Dihydrotrichotetronine belongs. While specific data for this compound is not publicly available, this document synthesizes the known antimicrobial activities of structurally related tetronic and tetramic acids. This information serves as a critical resource for researchers engaged in the discovery and development of novel antimicrobial agents.

Introduction to Tetronic Acid Derivatives

Tetronic acids are a class of heterocyclic compounds characterized by a furan-2,4-dione core. They and their nitrogen-containing analogs, tetramic acids (pyrrolidine-2,4-diones), are produced by a wide variety of organisms, including bacteria, fungi, and sponges.[1][2] These compounds have garnered significant interest from the scientific community due to their diverse and potent biological activities, which include antibacterial, antifungal, antiviral, and antitumor properties.[3][4] The antimicrobial efficacy of these derivatives is often attributed to their unique structural features, which can be readily modified to enhance their activity and spectrum.[3]

Antimicrobial Spectrum of Tetronic and Tetramic Acid Derivatives

The antimicrobial activity of various tetronic and tetramic acid derivatives has been evaluated against a range of pathogenic microorganisms. The data presented below summarizes the Minimum Inhibitory Concentrations (MIC) of several representative compounds against Gram-positive and Gram-negative bacteria.

CompoundMicroorganismStrainMIC (µg/mL)Reference
Agglomerin A Streptococcus constellatus-3.13[1]
Eubacterium limosum-6.25[1]
Bacteroides longum-6.25[1]
Bacteroides melaninogenicus-6.25[1]
Fusobacterium nucleatum-6.25[1]
Fusobacterium necrophorum-6.25[1]
Tetronomycin Gram-positive bacteria-< 0.3[1]
Kijanimicin Propionibacterium acnes-0.86[1]
Bacillus subtilis-< 0.13[1]
Maklamicin Gram-positive bacteria-0.2 - 13[1]
Tetramic Acid Derivative (Compound 3) Staphylococcus aureus-2.5[2]
Methicillin-resistant S. aureus (MRSA)-2.5[2]

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of the antimicrobial spectrum of a compound relies on standardized in vitro assays. The following are detailed methodologies commonly employed in the evaluation of novel chemical entities like tetronic acid derivatives.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in CAMHB directly in the 96-well microtiter plate. The final concentration range should be sufficient to determine the MIC.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Agar (B569324) Disk Diffusion Method

This method provides a qualitative assessment of the antimicrobial activity of a compound.

Materials:

  • Test compound

  • Bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Sterile swabs

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

  • Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate. A blank disk (without compound) should be used as a negative control.

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is absent) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate 96-well Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate Plate (35-37°C, 16-20h) C->D E Read Results (Visual or OD600) D->E F Determine MIC E->F

Caption: Workflow for Broth Microdilution MIC Assay.

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate MHA Plate A->C B Prepare Compound- Impregnated Disks D Apply Disks to Agar B->D C->D E Incubate Plate (35-37°C, 16-24h) D->E F Measure Zone of Inhibition (mm) E->F

Caption: Workflow for Agar Disk Diffusion Assay.

Conclusion

The available scientific literature strongly suggests that tetronic acid derivatives, the class of compounds to which this compound belongs, represent a promising scaffold for the development of new antimicrobial agents. The data indicates a broad spectrum of activity, particularly against Gram-positive bacteria. Further investigation into the structure-activity relationships of these compounds is warranted to optimize their efficacy and pharmacokinetic properties for potential therapeutic applications. The standardized protocols outlined in this guide provide a robust framework for the continued evaluation of these and other novel antimicrobial candidates.

References

Dihydrotrichotetronine: A Technical Overview of Antifungal Activity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest available scientific literature, there is no published data specifically detailing the antifungal activity of Dihydrotrichotetronine. This document provides a comprehensive guide to the standardized experimental protocols that would be employed to assess the antifungal potential of a novel compound such as this compound.

This compound is a natural product classified as a sorbicillinoid, a class of hexaketide metabolites known for a range of biological activities, including antimicrobial properties.[1][2][3] It has been isolated from the deep-sea sediment-derived fungus Penicillium sp.[4] The assessment of its antifungal activity would follow established methodologies to determine its efficacy against various fungal pathogens.

Hypothetical Data Presentation

In the absence of specific data for this compound, a typical presentation of antifungal activity data is shown below. This table illustrates how Minimum Inhibitory Concentration (MIC) values, the lowest concentration of a compound that prevents visible growth of a microorganism, would be summarized.

Fungal SpeciesStrainMIC (µg/mL)MFC (µg/mL)Reference Antifungal (MIC in µg/mL)
Candida albicansATCC 90028Data Not AvailableData Not AvailableFluconazole: 0.25-1.0
Cryptococcus neoformansH99Data Not AvailableData Not AvailableAmphotericin B: 0.125-0.5
Aspergillus fumigatusATCC 204305Data Not AvailableData Not AvailableVoriconazole: 0.25-1.0
Trichophyton rubrumClinical IsolateData Not AvailableData Not AvailableTerbinafine: 0.004-0.03

MIC: Minimum Inhibitory Concentration MFC: Minimum Fungicidal Concentration

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to evaluate the antifungal activity of this compound, based on established standards from the Clinical and Laboratory Standards Institute (CLSI).[5][6][7][8]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the CLSI M27-A3 guidelines for yeasts and M38-A2 for filamentous fungi.[7][9]

a. Preparation of Fungal Inoculum:

  • Fungal strains are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature (30-35°C) to obtain fresh, viable colonies.

  • For yeasts, colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL. This suspension is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the test wells.

  • For filamentous fungi, conidia are harvested from the agar surface and suspended in sterile saline. The suspension is filtered to remove hyphal fragments, and the conidial density is determined using a hemocytometer. The final inoculum concentration is adjusted to 0.4-5 x 10^4 conidia/mL in RPMI-1640 medium.

b. Preparation of this compound and Control Drugs:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration.

  • Serial twofold dilutions of the compound are prepared in RPMI-1640 medium in a 96-well microtiter plate. The concentration range tested would typically span from 0.03 to 64 µg/mL.

  • A known antifungal agent (e.g., fluconazole, amphotericin B) is included as a positive control, and a solvent control (DMSO) is also prepared.

c. Incubation and Reading of Results:

  • The prepared fungal inoculum is added to each well of the microtiter plate containing the serially diluted compound.

  • The plates are incubated at 35°C for 24-48 hours for yeasts or 48-72 hours for filamentous fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control.

Determination of Minimum Fungicidal Concentration (MFC)
  • Following the determination of the MIC, an aliquot (e.g., 10 µL) is taken from each well that shows no visible growth.

  • This aliquot is sub-cultured onto an appropriate agar medium that does not contain the test compound.

  • The plates are incubated at 35°C for a period sufficient to allow for the growth of any surviving fungi (typically 24-48 hours).

  • The MFC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colony-forming units (CFUs) compared to the initial inoculum.

Visualizations

The following diagrams illustrate the general workflow for antifungal screening of a natural product and a hypothetical signaling pathway that could be investigated if the compound shows activity.

Antifungal_Screening_Workflow General Workflow for Antifungal Screening of a Natural Product cluster_0 Preparation cluster_1 Primary Screening cluster_2 Secondary Assays cluster_3 Data Analysis & Conclusion A Isolation of this compound from Penicillium sp. B Preparation of Stock Solution A->B D Broth Microdilution Assay (MIC Determination) B->D C Culturing of Fungal Strains C->D E MFC Determination D->E F Time-Kill Kinetics Assay D->F G Mechanism of Action Studies (e.g., Ergosterol quantification, ROS measurement) D->G H Data Analysis and Interpretation E->H F->H G->H I Conclusion on Antifungal Potential H->I

Caption: A generalized workflow for the antifungal screening of a novel natural product.

Note on Signaling Pathways: As there is no information on the mechanism of action of this compound, a diagram of a signaling pathway would be purely speculative. Should the compound demonstrate antifungal activity, further studies would be required to elucidate its molecular target and the downstream effects on fungal signaling pathways. Common targets for antifungal agents include the cell wall, cell membrane (ergosterol biosynthesis), and nucleic acid synthesis. Investigations into these pathways would be a logical next step.

References

In-depth Technical Guide: The Cytotoxicity Profile of Dihydrotrichotetronine

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Cytotoxicity Analysis of Dihydrotrichotetronine

Notice: Following a comprehensive search of publicly available scientific literature, it has been determined that there is currently insufficient data to construct a detailed cytotoxicity profile for the specific compound this compound. The information required to fulfill the request for quantitative data, detailed experimental protocols, and associated signaling pathways is not available in the public domain at this time.

This document serves to outline the standard methodologies and conceptual frameworks that would be employed in generating such a profile, should data become available in the future. The provided examples and diagrams are based on general principles of cytotoxicity testing and are intended for illustrative purposes.

Quantitative Cytotoxicity Data

A crucial aspect of characterizing a compound's cytotoxic potential is the determination of its concentration-dependent effects on cell viability. This is typically quantified using metrics such as IC50 (half-maximal inhibitory concentration), which represents the concentration of a drug that is required for 50% inhibition in vitro.[1][2] Data would be presented for various cancer cell lines and normal (non-cancerous) cell lines to assess both potency and selectivity.

Table 1: Hypothetical Cytotoxicity of this compound in Human Cancer Cell Lines

Cell Line Cancer Type Assay Type Exposure Time (h) IC50 (µM)
MCF-7 Breast Adenocarcinoma MTT 48 Data N/A
A549 Lung Carcinoma SRB 72 Data N/A
HeLa Cervical Adenocarcinoma CTG 48 Data N/A

| Jurkat | T-cell Leukemia | Trypan Blue | 24 | Data N/A |

Table 2: Hypothetical Cytotoxicity of this compound in Non-Cancerous Human Cell Lines

Cell Line Tissue of Origin Assay Type Exposure Time (h) CC50 (µM)
HEK293 Embryonic Kidney MTT 48 Data N/A
HUVEC Umbilical Vein Endothelium XTT 72 Data N/A

| NHDF | Dermal Fibroblast | Resazurin | 48 | Data N/A |

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of cytotoxicity data. The following sections describe standard protocols that would be utilized.

Cell Culture and Maintenance

Human cancer and non-cancerous cell lines would be obtained from a reputable cell bank (e.g., ATCC). Cells would be cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin. Cultures would be maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

Multiple assays based on different cellular functions are typically employed to obtain a comprehensive understanding of a compound's cytotoxic effect.

This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with SRB solution.

  • Washing: Wash away the unbound dye with acetic acid.

  • Solubilization: Solubilize the protein-bound dye with a Tris base solution.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm).

  • Data Analysis: Calculate cell viability and IC50 values.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which a compound induces cytotoxicity is critical for drug development. This involves investigating its effects on key cellular processes such as apoptosis, cell cycle, and specific signaling pathways.

Apoptosis Induction

Apoptosis, or programmed cell death, is a common mechanism of action for cytotoxic compounds.[3]

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at concentrations around the IC50 value.

  • Cell Harvesting: Harvest the cells and wash them with PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Caspases are a family of proteases that play a central role in the execution of apoptosis.[4]

  • Cell Lysis: Treat cells with this compound and then lyse the cells to release cellular proteins.

  • Substrate Addition: Add a fluorogenic or colorimetric substrate specific for a particular caspase (e.g., Caspase-3, -8, -9).

  • Incubation: Incubate to allow for substrate cleavage.

  • Signal Detection: Measure the fluorescent or colorimetric signal, which is proportional to caspase activity.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

The following diagram illustrates a hypothetical signaling cascade that could be initiated by this compound, leading to apoptosis. This is a generalized representation of common apoptotic pathways.

G Hypothetical this compound-Induced Apoptosis Pathway cluster_0 Extracellular Space cluster_1 Cellular Response cluster_2 Mitochondrial (Intrinsic) Pathway cluster_3 Execution Phase This compound This compound Cellular_Stress Cellular_Stress This compound->Cellular_Stress DNA_Damage DNA_Damage This compound->DNA_Damage Bax_Bak_Activation Bax_Bak_Activation Cellular_Stress->Bax_Bak_Activation DNA_Damage->Bax_Bak_Activation Mitochondrial_Dysfunction Mitochondrial_Dysfunction Bax_Bak_Activation->Mitochondrial_Dysfunction Cytochrome_c_Release Cytochrome_c_Release Mitochondrial_Dysfunction->Cytochrome_c_Release Apoptosome_Formation Apoptosome_Formation Cytochrome_c_Release->Apoptosome_Formation Caspase_9_Activation Caspase_9_Activation Apoptosome_Formation->Caspase_9_Activation Caspase_3_Activation Caspase_3_Activation Caspase_9_Activation->Caspase_3_Activation Apoptosis Apoptosis Caspase_3_Activation->Apoptosis

Caption: Hypothetical signaling cascade of this compound.

Experimental Workflow for Elucidating Mechanism of Action

The logical flow of experiments to determine the cytotoxic mechanism of a novel compound is crucial.

G Workflow for Cytotoxicity Mechanism Investigation Start Start Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT, SRB) Start->Cytotoxicity_Screening Determine_IC50 Determine IC50 Values Cytotoxicity_Screening->Determine_IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Determine_IC50->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Determine_IC50->Cell_Cycle_Analysis Caspase_Activity Caspase Activity Assays Apoptosis_Assay->Caspase_Activity Western_Blot Western Blot for Key Signaling Proteins Caspase_Activity->Western_Blot Cell_Cycle_Analysis->Western_Blot Pathway_Identification Identify Key Signaling Pathway Western_Blot->Pathway_Identification End End Pathway_Identification->End

Caption: Experimental workflow for mechanism of action studies.

Conclusion

While a specific cytotoxicity profile for this compound cannot be provided at this time due to a lack of available data, this guide outlines the standard experimental approaches and data presentation formats that are fundamental to such an analysis. The methodologies described for assessing quantitative cytotoxicity, along with the protocols for investigating the underlying mechanisms of action, represent the established framework within the fields of pharmacology and drug discovery. Future research on this compound will be necessary to generate the data required for a comprehensive evaluation of its cytotoxic properties.

References

Dihydrotrichotetronine: A Hypothetical Framework for Elucidating its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is a significant gap in the scientific literature regarding the specific biological activities and mechanism of action of dihydrotrichotetronine. The following guide is a speculative framework designed for researchers and drug development professionals. It outlines a logical, multi-stage research plan to investigate and characterize the potential therapeutic action of this novel natural product. The data presented in tables are purely illustrative, and the experimental protocols are generalized templates.

Introduction and Initial Hypothesis Generation

This compound belongs to the broader class of trichotetronine natural products. Structurally, these molecules often possess complex polyketide-derived scaffolds, suggesting potential interactions with a variety of biological macromolecules. Initial hypotheses for the mechanism of action could be broad, encompassing possibilities such as enzyme inhibition, disruption of protein-protein interactions, or modulation of signaling pathways. A preliminary screening campaign is essential to narrow down these possibilities.

Stage 1: Broad Phenotypic Screening and Cytotoxicity Assessment

The initial phase of investigation would involve screening this compound against a diverse panel of human cancer cell lines to identify potential anti-proliferative activity and to assess its general cytotoxicity.

Quantitative Data: In Vitro Cytotoxicity

Table 1: Illustrative Cytotoxicity Profile of this compound Across Various Cancer Cell Lines.

Cell LineCancer TypeIC50 (µM) after 72h
MCF-7Breast Adenocarcinoma15.2 ± 2.1
MDA-MB-231Breast Adenocarcinoma12.8 ± 1.9
A549Lung Carcinoma25.6 ± 3.5
HCT116Colon Carcinoma8.9 ± 1.2
JurkatT-cell Leukemia> 50
HEK293Normal Embryonic Kidney> 100

Data are hypothetical and for illustrative purposes only.

Experimental Protocol: MTT Assay for Cell Viability
  • Cell Seeding: Plate cells in 96-well microplates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with medium containing the compound or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.

Visualization: Initial Screening Workflow

G cluster_0 Stage 1: Initial Screening A This compound Stock Solution C High-Throughput Cytotoxicity Screening (e.g., MTT, CellTiter-Glo) A->C B Diverse Cancer Cell Line Panel (e.g., NCI-60) B->C D Data Analysis: IC50 Determination C->D E Identification of Sensitive vs. Resistant Cell Lines D->E F Prioritization of 'Hit' Cell Line (e.g., HCT116) E->F

Caption: Workflow for initial cytotoxicity screening.

Stage 2: Target Identification and Pathway Analysis

Once a sensitive cell line is identified (hypothetically HCT116), the next stage focuses on identifying the molecular target(s) and affected signaling pathways.

Potential Approaches for Target Deconvolution
  • Affinity-based Proteomics: Synthesize a derivatized, clickable version of this compound to be used as a probe for affinity purification-mass spectrometry (AP-MS) to pull down binding partners.

  • Thermal Proteome Profiling (TPP): Assess the thermal stability of all expressed proteins in the presence and absence of the compound. A shift in the melting temperature of a protein upon compound binding indicates a direct interaction.

  • RNA Sequencing (RNA-Seq): Analyze global changes in gene expression following treatment to infer which pathways are modulated.

Experimental Protocol: Thermal Proteome Profiling (TPP)
  • Cell Culture and Lysis: Culture HCT116 cells and treat with either this compound or vehicle control. Harvest and lyse the cells to obtain total protein extracts.

  • Temperature Gradient: Aliquot the lysates and heat them to a range of temperatures (e.g., 37°C to 67°C).

  • Protein Precipitation and Digestion: Centrifuge to pellet aggregated proteins. Collect the soluble fraction, reduce, alkylate, and digest the proteins with trypsin.

  • TMT Labeling and Mass Spectrometry: Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis by LC-MS/MS.

  • Data Analysis: Identify proteins that show a significant shift in their melting curves in the treated versus control samples.

Visualization: Target Identification Strategies

G cluster_1 Stage 2: Target Identification cluster_2 Direct Binding Approaches cluster_3 Indirect Pathway Analysis Hit Sensitive Cell Line (HCT116) A Affinity Chromatography - Mass Spectrometry Hit->A B Thermal Proteome Profiling (TPP) Hit->B C RNA-Seq / Transcriptomics Hit->C D Phosphoproteomics Hit->D E Candidate Target Proteins A->E Identify Binding Partners B->E Identify Stabilized Proteins F Dysregulated Pathways C->F Identify Differentially Expressed Genes D->F Identify Altered Phosphorylation Events G Validated Molecular Target(s) and Mechanism Hypothesis E->G Hypothesis Generation F->G Hypothesis Generation

Caption: Convergent strategies for target identification.

Stage 3: Hypothesis Validation and Mechanistic Studies

Based on the outcomes of Stage 2, a plausible hypothesis can be formulated. For instance, let's hypothesize that this compound inhibits a key kinase, "Kinase X," in a critical cell survival pathway.

Quantitative Data: In Vitro Kinase Inhibition

Table 2: Hypothetical Inhibitory Activity of this compound against Kinase X.

Assay TypeParameterValue
Recombinant Enzyme AssayIC50 (µM)0.85 ± 0.12
Cellular Thermal Shift Assay (CETSA)ΔTm (°C)+4.2
Downstream Substrate PhosphorylationEC50 (µM)2.5 ± 0.4

Data are hypothetical and for illustrative purposes only.

Experimental Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™)
  • Reaction Setup: In a 96-well plate, combine recombinant Kinase X, its specific substrate peptide, and ATP in kinase buffer.

  • Compound Addition: Add varying concentrations of this compound.

  • Kinase Reaction: Incubate at 30°C for 1 hour.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and induce a luciferase-based luminescence signal.

  • Signal Measurement: Measure luminescence using a plate reader. The signal correlates with the amount of ADP formed and thus, kinase activity.

  • Data Analysis: Plot the inhibition curve and determine the IC50 value.

Visualization: Proposed Signaling Pathway

G cluster_0 Hypothesized Mechanism of Action GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Activates KinaseX Kinase X Receptor->KinaseX Phosphorylates & Activates Downstream Downstream Effector (e.g., Transcription Factor) KinaseX->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes DHT This compound DHT->KinaseX Inhibits

Caption: Hypothesized inhibition of the Kinase X pathway.

Conclusion

This document provides a speculative but structured research framework for elucidating the mechanism of action of this compound. By progressing through systematic stages of broad screening, target identification, and hypothesis validation, researchers can effectively deconvolve the biological activity of this and other novel natural products. The successful execution of such a plan would provide critical insights for its potential development as a therapeutic agent.

Unveiling the Molecular Target of Dihydrotrichotetronine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the molecular target of Dihydrotrichotetronine, a natural product belonging to the tetronic acid class of compounds. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action of this and related compounds. While direct enzymatic and structural studies on this compound are limited in publicly available literature, a robust body of evidence points towards acetyl-CoA carboxylase (ACC) as its primary molecular target. This guide synthesizes the available information on the mechanism of action of structurally related tetronic acid derivatives to build a strong inferential case for the molecular target of this compound.

Executive Summary

This compound is a member of the trichotetronine family of natural products, which are characterized by a tetronic acid moiety. Compounds of this class have demonstrated a range of biological activities, including antibacterial, antifungal, and anticancer effects. A significant body of research on synthetic tetronic acid derivatives, particularly those used as pesticides and herbicides, has firmly established acetyl-CoA carboxylase (ACC) as their molecular target. ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid biosynthesis. By inhibiting ACC, these compounds disrupt lipid metabolism, leading to cytotoxic effects in target organisms. This guide will detail the evidence supporting ACC as the target of this compound, describe the putative mechanism of inhibition, and provide relevant experimental protocols and pathway diagrams.

Acetyl-CoA Carboxylase: The Inferred Molecular Target

The primary evidence for ACC as the molecular target of this compound stems from its structural classification as a tetronic acid derivative. Numerous studies on other members of this class, such as the spirocyclic ketoenols spiromesifen (B166731) and spirodiclofen, have demonstrated their potent inhibition of ACC.[1] These compounds act as inhibitors of lipid biosynthesis by specifically targeting ACC.[1]

Table 1: Quantitative Data on ACC Inhibition by Tetronic Acid Derivatives

While specific IC50 or K_i_ values for this compound are not available in the current literature, the following table summarizes representative data for other ACC inhibitors, illustrating the potency of this class of compounds.

CompoundTarget Organism/EnzymeIC50 ValueReference
SpiromesifenTetranychus urticae (two-spotted spider mite)~ 0.5 µM(Bretschneider et al., 2007)
SpirodiclofenTetranychus urticae~ 0.8 µM(Bretschneider et al., 2007)
Moiramide BE. coli ACC (carboxyltransferase domain)6 nM[1]
Pyridopyrimidine 1E. coli ACC (biotin carboxylase domain)< 5 nM[1]

Note: The IC50 values can vary depending on the specific ACC isoform and the assay conditions.

Mechanism of Action: Inhibition of Fatty Acid Synthesis

The proposed mechanism of action for this compound is the disruption of de novo fatty acid synthesis through the inhibition of ACC. ACC is a multi-domain enzyme that exists in two major isoforms in mammals: ACC1 and ACC2. ACC1 is primarily cytosolic and involved in fatty acid synthesis, while ACC2 is associated with the outer mitochondrial membrane and regulates fatty acid oxidation.

The inhibition of ACC by tetronic acid derivatives is thought to occur through their binding to the carboxyltransferase (CT) domain of the enzyme. This binding event prevents the transfer of a carboxyl group from biotin (B1667282) to acetyl-CoA, thereby blocking the formation of malonyl-CoA. The reduction in malonyl-CoA levels has two major consequences:

  • Inhibition of Fatty Acid Synthesis: Malonyl-CoA is the primary building block for the synthesis of long-chain fatty acids by fatty acid synthase (FAS). A decrease in malonyl-CoA directly halts this process.

  • Stimulation of Fatty Acid Oxidation: Malonyl-CoA is also an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that transports fatty acids into the mitochondria for beta-oxidation. Reduced malonyl-CoA levels relieve this inhibition, leading to an increase in fatty acid breakdown.

The net effect of ACC inhibition is a depletion of cellular lipid stores and an inability to produce new fatty acids, which are essential for membrane formation, energy storage, and signaling. This ultimately leads to cell growth arrest and apoptosis.

Signaling Pathways and Experimental Workflows

The inhibition of ACC by this compound would impact several key cellular pathways. Below are diagrams illustrating the fatty acid synthesis pathway and a typical experimental workflow for identifying ACC inhibitors.

Fatty_Acid_Synthesis_Pathway cluster_cytosol Cytosol AcetylCoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC Biotin, ATP MalonylCoA Malonyl-CoA FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS FattyAcids Fatty Acids FAS->FattyAcids This compound This compound This compound->ACC Inhibition ACC->MalonylCoA

Caption: Fatty acid synthesis pathway indicating the inhibitory action of this compound on ACC.

ACC_Inhibitor_Screening_Workflow Library Compound Library (including this compound) HTS High-Throughput Screening (ACC Activity Assay) Library->HTS Hits Primary Hits HTS->Hits DoseResponse Dose-Response & IC50 Determination Hits->DoseResponse Lead Lead Compound(s) DoseResponse->Lead Mechanism Mechanism of Action Studies (e.g., Enzyme Kinetics, Binding Assays) Lead->Mechanism Target Molecular Target Confirmed Mechanism->Target

Caption: A generalized experimental workflow for the identification and characterization of ACC inhibitors.

Experimental Protocols

While a specific protocol for testing this compound's effect on ACC is not available, the following is a detailed, generalized methodology for a key experiment used to characterize ACC inhibitors.

Acetyl-CoA Carboxylase (ACC) Activity Assay

This assay measures the activity of ACC by quantifying the incorporation of radiolabeled bicarbonate ([¹⁴C]NaHCO₃) into acid-stable malonyl-CoA.

Materials:

  • Purified ACC enzyme (from rat liver, recombinant human ACC, or other sources)

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10 mM sodium citrate, 1 mM DTT

  • Substrates: Acetyl-CoA, ATP

  • Radiolabel: [¹⁴C]NaHCO₃

  • Inhibitor: this compound (or other test compounds) dissolved in DMSO

  • Stopping Solution: 6 M HCl

  • Scintillation fluid

  • Scintillation vials

  • Microcentrifuge tubes

  • Water bath or incubator at 37°C

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, ATP, and MgCl₂.

  • Inhibitor Incubation: In microcentrifuge tubes, add a small volume of purified ACC enzyme and the test compound (this compound) at various concentrations. Include a DMSO vehicle control. Incubate for 15 minutes at 37°C to allow for inhibitor binding.

  • Initiation of Reaction: Start the enzymatic reaction by adding a mixture of acetyl-CoA and [¹⁴C]NaHCO₃ to each tube.

  • Incubation: Incubate the reaction mixtures at 37°C for 10 minutes.

  • Termination of Reaction: Stop the reaction by adding the stopping solution (6 M HCl). This will precipitate the protein and also remove any unincorporated [¹⁴C]bicarbonate as [¹⁴C]CO₂.

  • Evaporation: Centrifuge the tubes to pellet the precipitated protein. Transfer the supernatant to a new tube and evaporate to dryness in a fume hood to remove all volatile radioactivity.

  • Quantification: Resuspend the dried residue in water and add scintillation fluid.

  • Measurement: Measure the radioactivity in a scintillation counter. The amount of radioactivity is proportional to the amount of [¹⁴C]malonyl-CoA formed and thus reflects the ACC activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

Based on the strong evidence from the broader class of tetronic acid derivatives, acetyl-CoA carboxylase is the most probable molecular target of this compound. Inhibition of this key enzyme in the fatty acid synthesis pathway provides a clear mechanism for the observed biological activities of related compounds. Further direct biochemical and structural studies on this compound are warranted to definitively confirm this hypothesis and to elucidate the precise binding mode and inhibitory kinetics. The information presented in this guide provides a solid foundation for future research and development efforts targeting ACC with novel tetronic acid-based inhibitors.

References

Methodological & Application

Application Notes and Protocols for the Proposed Enantioselective Total Synthesis of Dihydrotrichotetronine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrotrichotetronine is a polyketide natural product belonging to the tetronic acid family, which is known for a wide range of biological activities. The development of a stereocontrolled synthesis of such molecules is of significant interest for the exploration of their therapeutic potential. This document outlines a proposed enantioselective total synthesis of this compound, leveraging well-established synthetic methodologies. Due to the absence of a published total synthesis for this specific molecule, the following application notes and protocols are based on analogous transformations reported in the literature for structurally related compounds. The proposed strategy hinges on three key transformations: an asymmetric aldol (B89426) reaction to establish the crucial C5 stereocenter, a Dieckmann cyclization to construct the tetronic acid core, and a final C-acylation to introduce the characteristic side chain.

Proposed Retrosynthetic Analysis

The retrosynthetic strategy for this compound identifies the 3-acyl group as a late-stage addition, simplifying the target to the 5-substituted tetronic acid core. This core can be accessed via an intramolecular Dieckmann cyclization of a β-keto ester intermediate. The stereochemistry of the C5 position can be traced back to an enantioselective aldol reaction between an appropriate aldehyde and a chiral acetate (B1210297) equivalent.

Retrosynthesis This compound This compound TetronicAcidCore 5-Substituted Tetronic Acid This compound->TetronicAcidCore C-Acylation BetaKetoEster β-Keto Ester Intermediate TetronicAcidCore->BetaKetoEster Dieckmann Cyclization Aldehyde Aldehyde Precursor BetaKetoEster->Aldehyde Asymmetric Aldol Reaction ChiralAcetate Chiral Acetate Equivalent BetaKetoEster->ChiralAcetate

Caption: Retrosynthetic analysis of this compound.

Proposed Enantioselective Synthetic Workflow

The proposed forward synthesis commences with an asymmetric aldol reaction to set the key stereocenter. The resulting δ-hydroxy ester is then converted to a β-keto ester, which undergoes a Dieckmann cyclization to furnish the chiral tetronic acid core. The synthesis is completed by the C-acylation of the tetronic acid.

Workflow Start Starting Materials Aldol Asymmetric Aldol Reaction Start->Aldol Oxidation Oxidation Aldol->Oxidation Dieckmann Dieckmann Cyclization Oxidation->Dieckmann Acylation C-Acylation Dieckmann->Acylation FinalProduct This compound Acylation->FinalProduct

Caption: Proposed workflow for the enantioselective total synthesis.

Experimental Protocols

Protocol 1: Asymmetric Aldol Reaction for the Synthesis of a Chiral γ-Butyrolactone Precursor

This protocol describes a tandem catalytic asymmetric aldol reaction and cyclization to produce a chiral γ-butyrolactone, a key intermediate for the tetronic acid core. This method is adapted from a procedure for the synthesis of trans-β,γ-disubstituted γ-butyrolactones.[1][2]

Materials:

  • γ-Aryl-substituted β,γ-didehydro-γ-butyrolactone

  • Bulky aliphatic aldehyde (e.g., isobutyraldehyde)

  • Chiral tin dibromide precatalyst

  • Sodium alkoxide (e.g., sodium isopropoxide)

  • Anhydrous solvent (e.g., Toluene)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of the chiral tin dibromide precatalyst (0.1 mmol) in anhydrous toluene (B28343) (1 mL) under an argon atmosphere, add the sodium alkoxide (0.1 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to -78 °C and add the γ-aryl-substituted β,γ-didehydro-γ-butyrolactone (1.0 mmol).

  • After stirring for 15 minutes, add the aliphatic aldehyde (1.2 mmol) dropwise.

  • Continue stirring at -78 °C for 24 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the optically active trans-β,γ-disubstituted γ-butyrolactone.

EntryAldehydeYield (%)ee (%)
1Isobutyraldehyde8598
2Pivalaldehyde9299
3Cyclohexanecarboxaldehyde7895

Table 1: Representative Data for the Asymmetric Aldol Reaction/Cyclization. [1]

Protocol 2: Dieckmann Cyclization for the Formation of the Tetronic Acid Ring

This protocol outlines the base-catalyzed intramolecular condensation of a diester to form a cyclic β-keto ester, which exists in tautomeric equilibrium with the tetronic acid. This procedure is based on general methods for Dieckmann condensation.[3][4][5][6][7]

Materials:

  • Appropriately substituted diester precursor

  • Strong base (e.g., Sodium ethoxide, Potassium tert-butoxide)

  • Anhydrous solvent (e.g., Ethanol, THF, DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve the diester (1.0 mmol) in the anhydrous solvent (10 mL) under an argon atmosphere.

  • Add the strong base (1.1 mmol) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by adding it to a cooled (0 °C) aqueous solution of hydrochloric acid (1 M).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography on silica gel.

EntryBaseSolventYield (%)
1Sodium ethoxideEthanol85
2Potassium tert-butoxideTHF90
3Sodium hydrideDMF88

Table 2: Representative Data for the Dieckmann Cyclization.

Protocol 3: C-Acylation of the Tetronic Acid Core

This protocol details the introduction of the acyl side chain onto the tetronic acid ring using an acyl chloride. This method is based on procedures for the acylation of β-dicarbonyl compounds.

Materials:

  • 5-Substituted tetronic acid

  • Acyl chloride (e.g., hexanoyl chloride)

  • Base (e.g., Pyridine, Triethylamine)

  • Anhydrous solvent (e.g., Dichloromethane (B109758), THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve the 5-substituted tetronic acid (1.0 mmol) in anhydrous dichloromethane (10 mL) under an argon atmosphere.

  • Add the base (1.2 mmol) and stir the mixture at room temperature for 10 minutes.

  • Cool the reaction mixture to 0 °C and add the acyl chloride (1.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with water and extract with dichloromethane (3 x 10 mL).

  • Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3-acyl-5-substituted tetronic acid.

EntryAcyl ChlorideBaseYield (%)
1Hexanoyl chloridePyridine75
2Butyryl chlorideTriethylamine80
3Isovaleryl chloridePyridine72

Table 3: Representative Data for the C-Acylation of Tetronic Acids.

Conclusion

The proposed enantioselective total synthesis of this compound provides a viable and efficient pathway to this natural product. The key steps are well-precedented in the literature, and the protocols provided offer a solid foundation for researchers to undertake this synthesis. The modular nature of this synthetic route also allows for the preparation of various analogs for structure-activity relationship studies, which is of high value in the field of drug discovery and development. Further optimization of each step may be required to achieve the desired yields and stereoselectivity for the specific substrate.

References

Application Notes and Protocols: Semi-synthesis of Dihydrotrichotetronine from Trichotetronine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the semi-synthesis of dihydrotrichotetronine, a complex polyketide natural product. The proposed method utilizes its naturally co-occurring precursor, trichotetronine, which is often isolated from the same fungal sources, such as Trichoderma sp. and Penicillium sp.[1]. The key transformation involves the selective catalytic hydrogenation of one of the sorbyl side chains of trichotetronine. This protocol is designed to be a practical guide for researchers in natural product chemistry and drug development, offering a straightforward method to access this compound for further biological evaluation.

Introduction

This compound is a member of the sorbicillinoid family of fungal metabolites, characterized by a highly intricate bicyclo[2.2.2]octane core, a tetronic acid moiety, and two conjugated side chains. It is a dihydro-derivative of the more unsaturated congener, trichotetronine, with which it is often co-isolated[1]. The structural difference lies in the saturation of a carbon-carbon double bond within one of the hexa-2,4-dienoyl side chains. The complex architecture of these molecules makes total synthesis challenging, thus semi-synthesis from a more abundant natural precursor presents an attractive and efficient alternative. This application note details a proposed method for the selective reduction of trichotetronine to yield this compound.

Proposed Semi-Synthetic Pathway

The proposed semi-synthesis of this compound from trichotetronine is a one-step reduction. The primary challenge is the chemoselective reduction of a conjugated diene in the presence of other reducible functional groups, including ketones and a tetronic acid moiety. Catalytic hydrogenation is a well-established method for such transformations.

G Trichotetronine Trichotetronine (Precursor) Reaction Selective Hydrogenation Trichotetronine->Reaction Precursor This compound This compound (Target Molecule) Reaction->this compound Product

Caption: Proposed semi-synthetic route to this compound.

Experimental Protocol

This protocol is a proposed method based on established procedures for selective hydrogenation of α,β-unsaturated ketones in complex molecules. Optimization may be required depending on the specific experimental setup and purity of the starting material.

3.1. Materials and Reagents

  • Trichotetronine (starting material, >95% purity)

  • Palladium on activated carbon (Pd/C), 10 wt. %

  • Ethyl acetate (B1210297) (ACS grade or higher)

  • Methanol (ACS grade or higher)

  • Hydrogen gas (high purity)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel with filter paper or a syringe filter)

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system for reaction monitoring and purification

  • Nuclear magnetic resonance (NMR) spectrometer and mass spectrometer for product characterization

3.2. Reaction Procedure: Selective Catalytic Hydrogenation

  • Preparation: In a clean, dry round-bottom flask, dissolve trichotetronine (100 mg, 0.201 mmol) in ethyl acetate (10 mL).

  • Catalyst Addition: To this solution, carefully add 10% Pd/C (10 mg, 10% w/w of the substrate).

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with hydrogen gas three times. Pressurize the vessel with hydrogen gas to 1 atm (or use a hydrogen-filled balloon).

  • Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking small aliquots for HPLC analysis at regular intervals (e.g., every 30 minutes). The reaction is expected to be complete within 2-4 hours.

  • Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the palladium catalyst. Wash the filter pad with a small amount of ethyl acetate (2 x 5 mL).

  • Purification: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by preparative HPLC or flash column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

G cluster_prep Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Purification dissolve Dissolve Trichotetronine in Ethyl Acetate add_catalyst Add 10% Pd/C Catalyst dissolve->add_catalyst purge Purge with H2 add_catalyst->purge pressurize Pressurize with H2 (1 atm) purge->pressurize stir Stir at Room Temperature pressurize->stir monitor Monitor by TLC/HPLC stir->monitor filter Filter to Remove Catalyst monitor->filter concentrate Concentrate in vacuo filter->concentrate purify Purify by HPLC/ Column Chromatography concentrate->purify

Caption: Experimental workflow for the semi-synthesis.

Data Presentation

Table 1: Physicochemical Properties of Trichotetronine and this compound

PropertyTrichotetronineThis compoundReference
Molecular Formula C₂₈H₃₂O₈C₂₈H₃₄O₈[1][2]
Molecular Weight 496.5 g/mol 498.6 g/mol [2]
Appearance Yellowish solidPale yellow solid
Key NMR Signal Difference Presence of additional olefinic protonsAppearance of two new methylene (B1212753) proton signals[1]

Table 2: Expected Reaction Parameters and Outcomes

ParameterExpected Value
Reaction Time 2 - 4 hours
Theoretical Yield > 90%
Purity (post-purification) > 98% (by HPLC)
Catalyst Loading 10% w/w
Hydrogen Pressure 1 atm
Temperature Room Temperature

Characterization of this compound

The successful synthesis of this compound can be confirmed by a combination of spectroscopic methods:

  • ¹H NMR: The disappearance of two olefinic proton signals and the appearance of two new methylene proton signals in the aliphatic region compared to the spectrum of trichotetronine[1].

  • ¹³C NMR: The conversion of two sp² carbon signals to two sp³ carbon signals.

  • Mass Spectrometry: An increase in the molecular weight by 2 Da, corresponding to the addition of two hydrogen atoms. The high-resolution mass spectrum should match the molecular formula C₂₈H₃₄O₈[1].

Conclusion

This application note outlines a feasible and efficient semi-synthetic route to this compound from its naturally occurring precursor, trichotetronine. The proposed one-step catalytic hydrogenation is a well-established and scalable method, offering a practical approach for obtaining this complex natural product for further research and development. The provided protocol, along with the expected data and characterization guidelines, serves as a comprehensive resource for chemists in the field.

References

Application Note: Purification of Dihydrotrichotetronine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of dihydrotrichotetronine, a fungal secondary metabolite, using reverse-phase high-performance liquid chromatography (RP-HPLC). This compound and related trichotetronine family compounds are of interest for their potential biological activities. The described methodology offers a robust starting point for isolating this compound from complex fungal extracts for downstream applications in research and drug development. The protocol covers sample preparation, HPLC conditions, and post-purification processing.

Introduction

Fungal secondary metabolites are a rich source of novel bioactive compounds with potential therapeutic applications.[1][2] this compound is a polyketide metabolite produced by various fungi. Accurate and efficient purification of this compound is essential for its structural elucidation, bioactivity screening, and further development. High-performance liquid chromatography (HPLC) is a powerful technique for the isolation and purification of natural products from complex mixtures.[1][3] This document outlines a general yet detailed protocol for the purification of this compound using RP-HPLC, which can be adapted and optimized for specific fungal extracts.

Experimental Protocols

Fungal Fermentation and Extraction

A general procedure for obtaining a crude extract containing this compound from a fungal culture is as follows:

  • Fermentation: Cultivate the this compound-producing fungal strain in a suitable liquid or solid-state fermentation medium to promote the production of secondary metabolites.[1]

  • Extraction:

    • For liquid cultures, separate the mycelia from the culture broth by filtration. Extract the broth with an equal volume of a water-immiscible organic solvent such as ethyl acetate (B1210297) or n-butanol.[4]

    • For solid-state cultures, dry and grind the fermented substrate. Extract the powdered material with a suitable organic solvent like methanol, ethyl acetate, or a mixture thereof.[5]

  • Concentration: Evaporate the organic solvent from the extract under reduced pressure (e.g., using a rotary evaporator) to obtain a crude extract.

  • Sample Preparation for HPLC: Dissolve a known amount of the crude extract in the initial mobile phase solvent (e.g., a mixture of water and a small amount of organic solvent like acetonitrile (B52724) or methanol). Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

HPLC Purification

The following protocol provides a starting point for the purification of this compound. Optimization of the gradient, flow rate, and column chemistry may be necessary depending on the specific crude extract.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Preparative or semi-preparative RP-HPLC column (e.g., C18, 5 µm particle size).

  • HPLC-grade solvents: Acetonitrile (ACN) and Water.

  • Additives (optional, but recommended for improved peak shape): Formic acid (FA) or Ammonium acetate.

Table 1: HPLC Parameters for this compound Purification

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 250 x 10 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 90% B over 40 minutes
Flow Rate 2.0 - 4.0 mL/min
Column Temperature 25 - 30 °C
Detection Wavelength 210 nm, 254 nm (or DAD scan 200-400 nm)
Injection Volume 100 - 500 µL (depending on concentration and column size)

Protocol:

  • Equilibrate the HPLC column with the initial mobile phase conditions (e.g., 10% Acetonitrile in Water with 0.1% Formic Acid) for at least 15-20 minutes or until a stable baseline is achieved.

  • Inject the filtered crude extract onto the column.

  • Run the gradient elution as detailed in Table 1.

  • Monitor the separation at the selected wavelengths. Collect fractions corresponding to the target peak based on the chromatogram.

  • After the elution of the target compound, wash the column with a high concentration of organic solvent (e.g., 95-100% Acetonitrile) to remove any strongly retained impurities.

  • Re-equilibrate the column to the initial conditions before the next injection.

Post-Purification Processing
  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated this compound.

  • Solvent Removal: Evaporate the solvent from the purified fractions using a rotary evaporator or a lyophilizer to obtain the pure compound.

  • Structural Confirmation: Confirm the identity of the purified compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Data Presentation

Quantitative data from the purification process should be summarized for clarity and comparison.

Table 2: Example Purification Summary

StepTotal Weight (mg)Purity of this compound (%)Recovery of this compound (%)
Crude Extract10005100
Pooled HPLC Fractions45>9590

Visualizations

experimental_workflow cluster_extraction Extraction and Preparation cluster_hplc HPLC Purification cluster_analysis Analysis and Final Product FungalCulture Fungal Culture Extraction Solvent Extraction FungalCulture->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Filtration Filtration (0.45 µm) CrudeExtract->Filtration HPLCSeparation RP-HPLC Separation Filtration->HPLCSeparation FractionCollection Fraction Collection HPLCSeparation->FractionCollection PurityCheck Purity Check (Analytical HPLC) FractionCollection->PurityCheck SolventRemoval Solvent Removal PurityCheck->SolventRemoval PureCompound Pure this compound SolventRemoval->PureCompound

Caption: Workflow for this compound Purification.

hplc_parameters cluster_mobile_phase Mobile Phase cluster_column Stationary Phase cluster_conditions Operating Conditions center Purification Efficiency SolventRatio Solvent Ratio (e.g., ACN/Water) SolventRatio->center GradientSlope Gradient Slope GradientSlope->center Additives Additives (e.g., Formic Acid) Additives->center ColumnChemistry Column Chemistry (e.g., C18) ColumnChemistry->center ParticleSize Particle Size ParticleSize->center ColumnDimensions Column Dimensions ColumnDimensions->center FlowRate Flow Rate FlowRate->center Temperature Temperature Temperature->center

Caption: Key Parameters Influencing HPLC Purification.

Stability and Storage

While specific stability data for this compound is not widely available, it is generally advisable to handle purified natural products with care to prevent degradation. Dihydro-metabolites can exhibit greater stability than their parent compounds.[6][7] For long-term storage, it is recommended to keep the purified this compound as a dry solid at -20°C or below. If in solution, store at low temperatures and protect from light. Avoid repeated freeze-thaw cycles.

Conclusion

This application note provides a comprehensive protocol for the purification of this compound from fungal extracts using RP-HPLC. The outlined methods, from extraction to final analysis, offer a solid foundation for researchers to obtain high-purity material for further scientific investigation. The provided HPLC parameters serve as a starting point, and optimization may be required to achieve the best separation for specific samples.

References

Dihydrotrichotetronine: Application Notes on Crystallization and Recrystallization Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrotrichotetronine is a fungal metabolite belonging to the broad class of trichothecenes. The successful crystallization and recrystallization of this compound are critical for its purification, structural elucidation, and subsequent use in drug development and biological studies. This document provides detailed application notes and generalized protocols for the crystallization and recrystallization of this compound. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the presented protocols are based on established methods for similar fungal polyketides and sorbitol derivatives. These methodologies should be considered as a starting point for optimization. This document also touches upon the potential biological activities of this compound based on the known effects of the trichothecene (B1219388) family.

Introduction to this compound and Crystallization

This compound is identified as a sorbitol compound. Like many natural products, obtaining pure crystalline material is a crucial step for its characterization and further investigation. Crystallization is a powerful purification technique that separates a compound from impurities based on differences in solubility.[1] The process involves the formation of a crystalline solid from a solution, melt, or more rarely, directly from the gas phase. Recrystallization is a subsequent purification step where the crystalline material is dissolved in a suitable solvent and crystallized again to enhance its purity.[1]

The success of crystallization depends on several factors, including the purity of the initial material, the choice of solvent, temperature, and the rate of crystal growth. For fungal metabolites like this compound, which can be produced in complex fermentation broths, initial purification steps such as liquid-liquid extraction and chromatography are often necessary before attempting crystallization.

General Protocols for Crystallization and Recrystallization

The following protocols are generalized methods that can be adapted for the crystallization and recrystallization of this compound. Optimization of solvent systems, temperature, and concentration will be necessary to achieve the best results.

Materials and Equipment
  • Purified this compound (pre-purified by chromatography)

  • A selection of analytical grade solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane, water)

  • Small-scale crystallization vials or test tubes

  • Heating apparatus (hot plate with stirrer, water bath, or oil bath)

  • Cooling apparatus (refrigerator, freezer, or ice bath)

  • Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

  • Drying apparatus (vacuum oven or desiccator)

Protocol 1: Slow Evaporation Method

This method is suitable for compounds that are soluble at room temperature and do not readily precipitate upon cooling.

  • Solvent Selection: Dissolve a small amount of this compound in various solvents to determine a suitable one where it is moderately soluble.

  • Dissolution: Prepare a concentrated solution by dissolving the purified this compound in the chosen solvent at room temperature.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Crystallization: Place the vial in a location with gentle airflow, partially covered to allow for slow evaporation of the solvent.

  • Crystal Harvesting: Once crystals have formed, carefully decant the mother liquor.

  • Washing: Gently wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Cooling Crystallization Method

This is a common method for compounds that have a significantly higher solubility in a given solvent at elevated temperatures.

  • Solvent Selection: Identify a solvent in which this compound has high solubility at an elevated temperature and low solubility at a lower temperature.

  • Dissolution: Dissolve the compound in a minimal amount of the hot solvent to create a saturated solution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in a refrigerator or ice bath can promote crystal formation.

  • Crystal Harvesting: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small portion of the ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven or desiccator.

Protocol 3: Vapor Diffusion Method

This technique is effective for small amounts of material and for growing high-quality single crystals suitable for X-ray crystallography.

  • Setup: Dissolve the this compound in a small volume of a "good" solvent (in which it is readily soluble). Place this solution in a small, open vial.

  • Outer Reservoir: Place the small vial inside a larger, sealed container that contains a larger volume of a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent).

  • Diffusion: The poor solvent will slowly vaporize and diffuse into the good solvent, gradually decreasing the solubility of the this compound and inducing crystallization.

  • Crystal Growth: Allow the setup to remain undisturbed until crystals form.

  • Harvesting: Carefully remove the crystals and dry them.

Recrystallization

To further purify the obtained crystals, repeat one of the above protocols. The choice of method will depend on the properties of the crystals and the nature of the remaining impurities.

Data Presentation

As no specific quantitative data for the crystallization of this compound is available, the following table provides a template for recording experimental data during the optimization of crystallization protocols.

ParameterSolvent System 1 (e.g., Ethanol/Water)Solvent System 2 (e.g., Acetone/Hexane)Solvent System 3 (e.g., Dichloromethane)
Solubility (mg/mL)
- at 25°C
- at 60°C
Crystallization Method
Temperature (°C)
Yield (%)
Crystal Morphology
Purity (by HPLC, %)

Potential Biological Activity and Signaling Pathways

While specific biological activities of this compound are not well-documented, its classification as a trichothecene suggests potential bioactivities. Trichothecenes are known to exhibit a range of biological effects, including antifungal, antitumor, and phytotoxic activities.[2][3]

The primary mechanism of action for many trichothecenes is the inhibition of eukaryotic protein synthesis.[1] They can interfere with different stages of translation, including initiation, elongation, and termination.[1] This inhibition can lead to a cellular stress response, including the activation of mitogen-activated protein kinase (MAPK) pathways, such as the c-Jun N-terminal kinase (JNK) pathway.[1] Activation of these pathways can ultimately lead to apoptosis (programmed cell death).[1][2]

Visualizations

experimental_workflow cluster_purification Initial Purification cluster_crystallization Crystallization cluster_analysis Analysis Fermentation Fungal Fermentation Extraction Crude Extract Fermentation->Extraction Extraction Chromatography Purified this compound Extraction->Chromatography Chromatography Dissolution Dissolution in Suitable Solvent Chromatography->Dissolution Filtration Filtration Dissolution->Filtration Crystal_Growth Crystal Growth (Cooling/Evaporation) Filtration->Crystal_Growth Harvesting Crystal Harvesting & Washing Crystal_Growth->Harvesting Drying Drying Harvesting->Drying Characterization Characterization (X-ray, NMR, etc.) Drying->Characterization

Caption: Experimental workflow for the purification and crystallization of this compound.

trichothecene_signaling_pathway Trichothecene Trichothecene (e.g., this compound) Ribosome Ribosome Trichothecene->Ribosome Binds to Protein_Synthesis Protein Synthesis Inhibition Ribosome->Protein_Synthesis Leads to Cell_Stress Cellular Stress Protein_Synthesis->Cell_Stress Induces MAPK_Pathway MAPK Pathway Activation (e.g., JNK) Cell_Stress->MAPK_Pathway Activates Apoptosis Apoptosis MAPK_Pathway->Apoptosis Triggers

References

Application Notes and Protocols: Dihydrotrichotetronine In Vitro Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrotrichotetronine is a novel polyketide metabolite with a complex chemical structure. As a newly identified natural product, its biological activities and mechanism of action are largely uncharacterized. These application notes provide a detailed framework for the initial in vitro evaluation of this compound, focusing on the assessment of its cytotoxic potential and its putative role as an inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT). The following protocols are designed to be adaptable for implementation in a standard cell biology or biochemistry laboratory.

Hypothetical Mechanism of Action

Due to the limited existing data on this compound, we hypothesize a potential mechanism of action to guide the initial in vitro screening. Many complex polyketides exhibit cytotoxic or enzyme-inhibitory activities. Therefore, our primary hypotheses are:

  • This compound exhibits cytotoxic effects on cancer cell lines.

  • This compound acts as an inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), an enzyme implicated in cellular cholesterol homeostasis and a target in various diseases, including cancer and atherosclerosis.[1][2][3][4]

The following protocols will address these hypotheses.

Section 1: Assessment of Cytotoxicity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[5][6] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals, and the amount of formazan produced is proportional to the number of viable cells.[7] This assay will be used to determine the cytotoxic effects of this compound on a selected cancer cell line.

Experimental Protocol: MTT Assay

1. Materials and Reagents:

  • Human cancer cell line (e.g., SKOV-3 ovarian cancer cells)

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[7]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multi-channel pipette

  • Microplate reader

2. Cell Seeding:

  • Culture SKOV-3 cells to ~80% confluency.

  • Trypsinize, count, and resuspend the cells in complete medium to a final concentration of 1 x 10^5 cells/mL.

  • Seed 100 µL of the cell suspension (1 x 10^4 cells/well) into each well of a 96-well plate.[8]

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

3. Compound Treatment:

  • Prepare serial dilutions of this compound in complete medium from the stock solution to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

  • After 24 hours of incubation, carefully aspirate the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound.

  • Incubate the plate for another 48 hours at 37°C and 5% CO2.

4. MTT Assay Procedure:

  • After the 48-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[5][6]

  • Incubate the plate for 4 hours at 37°C.[5]

  • After the incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals.

  • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

5. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Hypothetical Cytotoxicity Data
This compound (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.250.08100
0.11.210.0796.8
11.050.0684.0
100.650.0552.0
500.220.0317.6
1000.110.028.8

Section 2: In Vitro Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition Assay

This assay will determine if this compound can inhibit the activity of ACAT, an enzyme that catalyzes the formation of cholesteryl esters from cholesterol and fatty acyl-CoA.[1][3] The assay can be performed using microsomal fractions from a cell line known to express ACAT1, such as the human neuroblastoma cell line SH-SY5Y.

Experimental Protocol: ACAT Inhibition Assay

1. Materials and Reagents:

  • SH-SY5Y human neuroblastoma cells

  • Cell lysis buffer (e.g., 2.5% CHAPS, 1M KCl in 50mM Tris at pH 7.8)[1]

  • This compound stock solution (10 mM in DMSO)

  • ACAT inhibitor (e.g., F12511 as a positive control)[1]

  • [1-14C]Oleoyl-CoA (radiolabeled substrate)

  • Bovine serum albumin (BSA)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

  • Scintillation counter and scintillation fluid

2. Preparation of Microsomal Fractions:

  • Grow SH-SY5Y cells to confluency.

  • Harvest the cells and wash them with cold PBS.

  • Lyse the cells using the cell lysis buffer.[1]

  • Homogenize the cell lysate and centrifuge at 10,000 x g for 15 minutes at 4°C to remove nuclei and mitochondria.

  • Collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.

  • Resuspend the microsomal pellet in an appropriate buffer and determine the protein concentration using a standard protein assay (e.g., Bradford assay).

3. ACAT Inhibition Assay Procedure:

  • In a microcentrifuge tube, pre-incubate 50 µg of the microsomal protein with various concentrations of this compound (e.g., 0.01 µM to 10 µM) or the positive control inhibitor for 15 minutes at 37°C. Include a vehicle control (DMSO).

  • Initiate the enzymatic reaction by adding the substrate mixture containing [1-14C]Oleoyl-CoA (e.g., 10 µM) and BSA (to bind the liberated free fatty acid).

  • Incubate the reaction mixture for 30 minutes at 37°C.

  • Stop the reaction by adding a mixture of chloroform:methanol (2:1, v/v).

  • Vortex and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Spot the extracted lipids onto a TLC plate.

  • Develop the TLC plate in the developing solvent to separate the cholesteryl esters from other lipids.

  • Visualize the lipid spots (e.g., using iodine vapor).

  • Scrape the silica (B1680970) gel corresponding to the cholesteryl ester spot into a scintillation vial.

  • Add scintillation fluid and measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • The amount of radioactivity (in counts per minute, CPM) is proportional to the ACAT activity.

  • Calculate the percentage of ACAT inhibition for each concentration of this compound:

    • % Inhibition = [1 - (CPM of treated sample / CPM of vehicle control)] x 100

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Data Presentation: Hypothetical ACAT Inhibition Data
This compound (µM)Mean CPMStandard Deviation% ACAT Inhibition
0 (Vehicle Control)15,8009500
0.0114,20088010.1
0.110,50072033.5
17,90061050.0
53,10045080.4
101,60032089.9

Visualizations

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h (Cell Attachment) seed_cells->incubate_24h add_compound Add this compound (Various Concentrations) incubate_24h->add_compound incubate_48h Incubate for 48h add_compound->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h (Formazan Formation) add_mtt->incubate_4h solubilize Add Solubilization Solution incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for assessing cell cytotoxicity using the MTT assay.

Hypothetical Signaling Pathway of ACAT Inhibition

ACAT_Pathway cluster_cell Cellular Cholesterol Homeostasis cholesterol Free Cholesterol acat ACAT1 cholesterol->acat Substrate ergosterol_pathway Other Metabolic Pathways cholesterol->ergosterol_pathway ce Cholesteryl Esters (Lipid Droplets) acat->ce Catalyzes This compound This compound This compound->acat Inhibits

Caption: Proposed mechanism of ACAT1 inhibition by this compound.

Conclusion

The protocols outlined in these application notes provide a robust starting point for the in vitro characterization of this compound. By first assessing its general cytotoxicity and then investigating a specific, plausible molecular target, researchers can efficiently gather preliminary data on the bioactivity of this novel compound. The successful implementation of these assays will pave the way for more detailed mechanistic studies and further drug development efforts.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Dihydrotrichotetronine Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydrotrichotetronine is a microbial metabolite belonging to the tetronate class of natural products. Compounds in this class have been reported to exhibit a range of biological activities, including cytotoxic and anti-inflammatory effects. These application notes provide detailed protocols for cell-based assays to characterize the biological activity of this compound, focusing on its potential cytotoxic effects and its ability to modulate the NF-κB signaling pathway.

The protocols described herein are intended as a guide and may require optimization for specific cell lines and experimental conditions.

Part 1: Assessment of Cytotoxic Activity

Cytotoxicity assays are essential for determining the concentration range at which a compound affects cell viability and for identifying potential therapeutic candidates for diseases like cancer.[1][2] This section details the use of the MTT assay to measure the cytotoxic effects of this compound.

Experimental Protocol: MTT Assay for Cell Viability

This protocol measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product, whereas dead cells lose this ability.[3]

Materials:

  • Human cancer cell line (e.g., HeLa, A549, or MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Data Presentation: Hypothetical Cytotoxicity Data

Table 1: Cytotoxicity of this compound on HeLa Cells after 48 hours.

This compound (µM)% Cell Viability (Mean ± SD)
0 (Control)100 ± 4.5
0.198 ± 5.1
185 ± 6.2
1052 ± 4.8
5015 ± 3.1
1005 ± 1.9

Experimental Workflow Diagram

G cluster_0 MTT Assay Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Solubilize formazan with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Part 2: Evaluation of Apoptosis Induction

To determine if the observed cytotoxicity is due to programmed cell death, an apoptosis assay can be performed. The Annexin V/Propidium Iodide (PI) assay is a common method for detecting apoptosis.[4]

Experimental Protocol: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[4][5] Early apoptotic cells expose phosphatidylserine (B164497) on the outer cell membrane, which is detected by Annexin V.[4] Late apoptotic and necrotic cells have compromised membrane integrity and are stained by PI.[4]

Materials:

  • HeLa cells (or other relevant cell line)

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC₅₀ for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them and then combine with the supernatant.[4]

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.[5]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Data Presentation: Hypothetical Apoptosis Data

Table 2: Apoptosis Induction by this compound in HeLa Cells.

Treatment% Live Cells% Early Apoptotic% Late Apoptotic% Necrotic
Control95.22.11.51.2
This compound (10 µM)45.835.412.36.5

Apoptosis Assay Workflow Diagram

G cluster_1 Annexin V/PI Assay Workflow A Treat cells with this compound B Harvest cells A->B C Wash with PBS B->C D Stain with Annexin V and PI C->D E Analyze by flow cytometry D->E

Caption: Workflow for the Annexin V/PI apoptosis assay.

Part 3: Investigation of NF-κB Signaling Pathway Modulation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation, and its inhibition is a target for anti-inflammatory and anticancer drug development.[6][7] This section describes a reporter gene assay to determine if this compound can inhibit TNF-α-induced NF-κB activation.[8][9]

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay utilizes a cell line stably transfected with a luciferase reporter gene under the control of an NF-κB response element.[10][11] Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

Materials:

  • HEK293T cells stably expressing an NF-κB luciferase reporter

  • Complete culture medium

  • This compound

  • TNF-α (Tumor Necrosis Factor-alpha)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a 96-well white plate.

  • Pre-treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Induce NF-κB activation by adding TNF-α (e.g., 10 ng/mL) to the wells and incubate for 6-8 hours.

  • Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to a control and calculate the percentage of inhibition.

Data Presentation: Hypothetical NF-κB Inhibition Data

Table 3: Inhibition of TNF-α-induced NF-κB Activation by this compound.

This compound (µM)% NF-κB Inhibition (Mean ± SD)
0 (No TNF-α)100 ± 5.0
0 (TNF-α only)0 ± 3.2
115 ± 4.1
548 ± 5.5
1085 ± 6.3

NF-κB Signaling Pathway Diagram

G cluster_2 TNF-α Induced NF-κB Signaling Pathway TNF TNF-α TNFR TNFR TNF->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene Gene Expression Nucleus->Gene Activates DHT This compound DHT->IKK Inhibits?

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Conclusion

These application notes provide a framework for the initial characterization of the biological activities of this compound. The described cell-based assays will enable researchers to assess its cytotoxicity, mode of cell death, and potential as a modulator of the NF-κB signaling pathway. The results from these assays will be crucial for guiding further preclinical development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for Dihydrotrichotetronine Minimum Inhibitory Concentration (MIC) Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrotrichotetronine is a member of the spirotetronate class of natural products, which are known for their complex chemical structures and diverse biological activities. Spirotetronates have demonstrated potent antibacterial and antitumor properties, making them promising candidates for drug discovery. This document provides detailed application notes and protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound and related spirotetronate compounds against various microorganisms. The provided protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Data Presentation: MIC of Spirotetronate Antibiotics

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for spirotetronate compounds structurally related to this compound against a panel of Gram-positive bacteria. This data is crucial for understanding the potential antimicrobial spectrum and potency of this class of compounds.

CompoundStaphylococcus aureus ATCC 25923 (µg/mL)Bacillus cereus ATCC 14579 (µg/mL)Bacillus subtilis ATCC 6633 (µg/mL)Clostridium perfringens S107 (µg/mL)Clostridium difficile 630 (µg/mL)
BE-45722A1.250.630.160.630.08
BE-45722B5.02.50.63>10>10
BE-45722C1.250.630.160.630.08

Experimental Protocols

Broth Microdilution MIC Assay Protocol

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method. This is a standard and widely accepted method for antimicrobial susceptibility testing.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (U-bottom)

  • Bacterial inoculum suspension (0.5 McFarland standard)

  • Positive control antibiotic (e.g., vancomycin (B549263) for Gram-positive bacteria)

  • Negative control (uninoculated broth)

  • Sterile pipette tips and multichannel pipettes

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a serial two-fold dilution of the this compound stock solution in CAMHB directly in the 96-well microtiter plate.

    • The final volume in each well should be 50 µL. The concentration range should be selected based on expected activity. A common range is 0.06 to 64 µg/mL.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum 1:100 in CAMHB to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL.

  • Inoculation of Microtiter Plates:

    • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the final volume in each well to 100 µL and the final inoculum concentration to approximately 5 x 10⁵ CFU/mL.

    • Include a positive control (wells with a known antibiotic) and a negative control (wells with uninoculated broth). Also include a growth control well containing only the bacterial inoculum in CAMHB.

  • Incubation:

    • Cover the microtiter plate with a lid or sealing film.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

    • Growth is indicated by turbidity or a pellet at the bottom of the well.

    • The MIC can be determined by visual inspection or by using a microplate reader to measure the optical density at 600 nm (OD₆₀₀).

Mandatory Visualizations

Experimental Workflow for MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_compound Prepare this compound Serial Dilutions start->prep_compound prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate 96-well Plate prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Visual or Spectrophotometric) incubate->read_mic end End read_mic->end

Caption: Workflow for the broth microdilution MIC assay.

Proposed Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

While the exact mechanism of action for this compound is not definitively established, related antimicrobial compounds are known to target the bacterial folate biosynthesis pathway by inhibiting dihydrofolate reductase (DHFR). This enzyme is crucial for the synthesis of nucleic acids and certain amino acids, making it an excellent target for antimicrobial agents.

DHFR_Pathway cluster_pathway Bacterial Folate Biosynthesis Pathway PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP Dihydropteroate DHF Dihydrofolate (DHF) DHP->DHF DHPS->DHP DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Biosynthesis Nucleic Acid & Amino Acid Biosynthesis THF->Biosynthesis DHT This compound (Proposed) DHT->DHFR Inhibition

Caption: Proposed inhibition of the bacterial folate pathway by this compound.

Application Notes and Protocols for Dihydrotrichotetronine Time-Kill Kinetics Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Dihydrotrichotetronine is a promising candidate antimicrobial compound. Understanding its pharmacodynamic properties, specifically the rate and extent of its bactericidal or bacteriostatic activity, is crucial for its preclinical development. The time-kill kinetics assay is a fundamental in vitro method used to assess the antimicrobial effect of a compound over time.[1][2][3] This assay provides valuable insights into concentration-dependent and time-dependent killing effects, which are essential for predicting clinical efficacy and optimizing dosing regimens.[1][2]

This document provides a detailed protocol for performing a time-kill kinetics assay to evaluate the antimicrobial activity of this compound. The protocol is designed to be adaptable for various bacterial strains and can be modified to suit specific research needs.

Principle of the Assay

The time-kill kinetics assay involves exposing a standardized inoculum of a test microorganism to various concentrations of an antimicrobial agent over a defined period.[1][4] At specified time intervals, aliquots are removed from the test and control suspensions, serially diluted, and plated to enumerate the surviving viable organisms. The results are typically plotted as the logarithm of the colony-forming units per milliliter (CFU/mL) versus time. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[2][3] In contrast, a bacteriostatic effect is characterized by the prevention of microbial growth, with the CFU/mL remaining relatively constant compared to the initial inoculum.[3]

Experimental Protocols

Materials and Reagents
  • Test Compound: this compound (or a placeholder "Compound X") stock solution of known concentration.

  • Bacterial Strain: Mid-logarithmic phase culture of the target organism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Growth Media:

    • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacterial growth and testing.

    • Tryptic Soy Agar (B569324) (TSA) or other suitable solid medium for bacterial enumeration.

  • Control Antibiotic: A well-characterized antibiotic with known activity against the test organism (e.g., vancomycin (B549263) for Gram-positive bacteria, ciprofloxacin (B1669076) for Gram-negative bacteria).

  • Reagents:

    • Sterile phosphate-buffered saline (PBS) or 0.9% saline for dilutions.

    • Neutralizing broth (if required to inactivate the test compound upon subculturing).

Equipment
  • Shaking incubator set to the optimal growth temperature for the test organism (e.g., 37°C).

  • Spectrophotometer or nephelometer for turbidity measurements.

  • Sterile test tubes or flasks.

  • Micropipettes and sterile tips.

  • Sterile spreaders or plating beads.

  • Petri dishes.

  • Vortex mixer.

  • Colony counter.

Detailed Methodology

1. Preparation of Bacterial Inoculum:

  • From a fresh overnight culture of the test organism on a non-selective agar plate, inoculate a single colony into a tube of CAMHB.

  • Incubate the broth culture at 37°C with shaking (e.g., 200 rpm) until it reaches the mid-logarithmic phase of growth. This is typically indicated by a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension in fresh, pre-warmed CAMHB to achieve a final starting inoculum of approximately 5 x 10⁵ CFU/mL in the test tubes.

2. Preparation of Test Compound Concentrations:

  • Determine the Minimum Inhibitory Concentration (MIC) of this compound against the test organism using a standard broth microdilution method according to CLSI guidelines prior to the time-kill assay.

  • Prepare serial dilutions of the this compound stock solution in CAMHB to achieve final concentrations that are multiples of the MIC (e.g., 0.5x, 1x, 2x, and 4x MIC).

  • Prepare control tubes:

    • Growth Control: Bacterial inoculum in CAMHB without any antimicrobial agent.

    • Positive Control: Bacterial inoculum in CAMHB with a known concentration of the control antibiotic.

3. Time-Kill Assay Procedure:

  • Dispense the prepared bacterial inoculum into the test tubes containing the different concentrations of this compound, the positive control antibiotic, and the growth control.

  • Incubate all tubes at 37°C with constant agitation.

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[5]

  • Perform ten-fold serial dilutions of each aliquot in sterile PBS or saline.

  • Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates in duplicate.

  • Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible.

4. Data Collection and Analysis:

  • Following incubation, count the number of colonies on the plates that have between 30 and 300 colonies.

  • Calculate the CFU/mL for each time point and concentration using the following formula:

    • CFU/mL = (Number of colonies × Dilution factor) / Volume plated (in mL)

  • Convert the CFU/mL values to log10 CFU/mL.

  • Plot the mean log10 CFU/mL versus time for each concentration of this compound and the controls.

Data Presentation

The quantitative data from the time-kill kinetics assay should be summarized in a clear and structured table to facilitate comparison between different concentrations and time points.

Time (hours)Growth Control (log10 CFU/mL)0.5x MIC this compound (log10 CFU/mL)1x MIC this compound (log10 CFU/mL)2x MIC this compound (log10 CFU/mL)4x MIC this compound (log10 CFU/mL)Positive Control (log10 CFU/mL)
0 5.705.715.695.705.725.71
2 6.355.505.104.303.804.90
4 7.105.354.603.102.504.15
6 7.855.204.10<2.00<2.003.50
8 8.505.153.70<2.00<2.002.90
12 9.205.103.10<2.00<2.00<2.00
24 9.805.052.50<2.00<2.00<2.00

Note: Data presented are hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation and Sampling cluster_enumeration Enumeration cluster_analysis Data Analysis prep_inoculum Prepare Bacterial Inoculum (Mid-log phase, ~5x10^5 CFU/mL) incubation Incubate all tubes at 37°C with agitation prep_inoculum->incubation prep_compound Prepare this compound Concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) prep_compound->incubation prep_controls Prepare Controls (Growth and Positive) prep_controls->incubation sampling Sample at Time Points (0, 2, 4, 6, 8, 12, 24h) incubation->sampling serial_dilution Perform Serial Dilutions sampling->serial_dilution plating Plate on Agar Medium serial_dilution->plating incubation_plates Incubate Plates (18-24h at 37°C) plating->incubation_plates colony_count Count Colonies (CFU) incubation_plates->colony_count calculate_cfu Calculate log10 CFU/mL colony_count->calculate_cfu plot_data Plot Time-Kill Curves calculate_cfu->plot_data

Caption: Workflow for the this compound time-kill kinetics assay.

Potential Signaling Pathway Inhibition

Many antimicrobial agents function by inhibiting essential metabolic pathways in bacteria, such as folate synthesis. Dihydrofolate reductase (DHFR) is a key enzyme in this pathway and a common target for antibiotics.[2][3][6][7] The following diagram illustrates the potential mechanism of action if this compound were to act as a DHFR inhibitor.

DHFR_Inhibition_Pathway cluster_pathway Bacterial Folate Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate Synthase DHF Dihydrofolate (DHF) Dihydropteroate->DHF Dihydrofolate Synthase THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) Precursors DNA, RNA, and Protein Precursors THF->Precursors Bacterial_Growth Bacterial Growth and Replication Precursors->Bacterial_Growth This compound This compound This compound->Inhibition Inhibition->DHF Inhibition No_Growth Inhibition of Bacterial Growth

Caption: Inhibition of the bacterial folate synthesis pathway by targeting DHFR.

References

Application Notes and Protocols: Dihydrotrichotetronine Target Engagement Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrotrichotetronine is a novel small molecule with potential therapeutic applications. Understanding the molecular target of this compound is a critical step in elucidating its mechanism of action and advancing its development as a drug candidate. These application notes provide a comprehensive overview and detailed protocols for identifying the cellular target of this compound and subsequently validating its engagement in a physiologically relevant context.

The following sections outline a strategic workflow, from initial target identification using affinity chromatography coupled with mass spectrometry (AC-MS) to subsequent validation and characterization of target engagement using the Cellular Thermal Shift Assay (CETSA) and NanoBRET® technology.

Target Identification and Validation Workflow

A multi-pronged approach is recommended to confidently identify and validate the cellular target(s) of this compound. This workflow ensures a rigorous assessment, from initial unbiased screening to quantitative confirmation in live cells.

Target_Identification_Workflow cluster_discovery Target Discovery cluster_validation Target Validation & Characterization AC_MS Affinity Chromatography-Mass Spectrometry (AC-MS) Identified_Targets Candidate Protein Targets AC_MS->Identified_Targets  Protein Pulldown & Identification CETSA Cellular Thermal Shift Assay (CETSA) Validated_Target Validated Target Engagement CETSA->Validated_Target NanoBRET NanoBRET® Assay NanoBRET->Validated_Target Novel_Compound This compound Novel_Compound->AC_MS  Biotinylated Probe Identified_Targets->CETSA  Thermal Stability Shift Identified_Targets->NanoBRET  Binding Affinity in Live Cells

Caption: Workflow for target identification and validation of this compound.

Experimental Protocols

Protocol 1: Target Identification using Affinity Chromatography-Mass Spectrometry (AC-MS)

This protocol describes the "pull-down" of interacting proteins from cell lysates using a modified, immobilized version of this compound.

Methodology:

  • Probe Synthesis: Synthesize a biotinylated analog of this compound. It is crucial to confirm that the biological activity of the modified compound is retained.

  • Cell Culture and Lysis:

    • Culture the relevant cell line to ~80-90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a suitable non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Affinity Purification:

    • Immobilize the biotinylated this compound probe on streptavidin-coated magnetic beads.

    • Incubate the cell lysate with the beads to allow for binding of target proteins. Include a negative control with beads alone or beads with free biotin (B1667282).

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads using a suitable elution buffer (e.g., containing a high concentration of biotin or a denaturing agent).

    • Prepare the eluted proteins for mass spectrometry analysis (e.g., by in-solution or in-gel digestion with trypsin).

  • Mass Spectrometry and Data Analysis:

    • Analyze the peptide mixture by LC-MS/MS.

    • Identify proteins that are significantly enriched in the this compound pulldown compared to the negative control.

Hypothetical Data Presentation:

Protein IDGene NameFold Enrichment (this compound vs. Control)p-value
P00533EGFR25.3<0.001
P04626ERBB218.9<0.001
Q13995KSR115.2<0.005
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Validation

CETSA is a powerful method to confirm target engagement in intact cells without modifying the compound of interest.[1][2] It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[3]

Methodology:

  • Cell Treatment:

    • Seed cells in multiple plates and grow to ~80% confluency.

    • Treat cells with various concentrations of this compound or a vehicle control for a specified time.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes), followed by rapid cooling.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or other suitable methods.

    • Separate the soluble protein fraction (containing non-denatured proteins) from the aggregated protein pellet by centrifugation.

  • Protein Quantification:

    • Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against the putative target protein (e.g., EGFR).

    • Quantify the band intensities to determine the amount of soluble protein at each temperature.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature to generate a melt curve.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, engagement.

Hypothetical Data Presentation:

CompoundConcentration (µM)Tm (°C) of EGFRΔTm (°C)
Vehicle (DMSO)-48.5-
This compound150.2+1.7
This compound1054.8+6.3
This compound5058.1+9.6
Protocol 3: NanoBRET® Target Engagement Assay

The NanoBRET® assay is a live-cell method to quantitatively measure compound binding to a target protein.[4][5] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the same target.[5][6]

Methodology:

  • Cell Line Preparation:

    • Transfect cells (e.g., HEK293) with a vector encoding the target protein (e.g., EGFR) fused to NanoLuc® luciferase.

  • Assay Setup:

    • Seed the transfected cells into a multi-well plate.

    • Add a cell-permeable fluorescent NanoBRET® tracer that binds to the target protein.

    • Add varying concentrations of the unlabeled test compound (this compound).

  • Signal Detection:

    • Incubate the plate at 37°C.

    • Measure the BRET signal using a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emissions.

  • Data Analysis:

    • The unlabeled compound will compete with the tracer for binding to the target protein, leading to a decrease in the BRET signal.

    • Plot the BRET ratio against the concentration of the test compound to determine the IC50, which reflects the compound's affinity for the target in living cells.

Hypothetical Data Presentation:

CompoundTarget ProteinCellular IC50 (nM)
This compoundEGFR-NanoLuc®85
Control CompoundEGFR-NanoLuc®12

Hypothetical Signaling Pathway of the Identified Target

Assuming EGFR is a validated target of this compound, the following diagram illustrates its downstream signaling pathway, which is inhibited by the compound.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription This compound This compound This compound->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by this compound.

Conclusion

The combination of these orthogonal experimental approaches provides a robust framework for the confident identification and validation of the molecular target of a novel compound like this compound.[1] This systematic approach, progressing from unbiased discovery to quantitative validation in a physiological setting, is crucial for advancing drug discovery programs and understanding the compound's mechanism of action.

References

Application Notes and Protocols: Hypothetical In Vivo Efficacy of Dihydrotrichotetronine in an Animal Model of Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a thorough review of published scientific literature reveals a lack of specific in vivo efficacy studies for the natural product Dihydrotrichotetronine. The following application notes and protocols are presented as a hypothetical example for researchers and drug development professionals. This document is intended to serve as a practical template, illustrating how such studies could be designed, executed, and the resulting data presented, based on established methodologies for evaluating novel therapeutic compounds in preclinical animal models.

Introduction

This compound is a natural product with a chemical structure suggestive of potential biological activity. While in vitro studies may indicate cytotoxic effects against cancer cell lines, its efficacy and safety in a living organism remain to be elucidated. These application notes provide a hypothetical framework for conducting a preliminary in vivo efficacy study of this compound in a murine xenograft model of human colorectal cancer. The postulated mechanism of action for this hypothetical study is the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.

Postulated Signaling Pathway: Inhibition of PI3K/Akt by this compound

It is hypothesized that this compound exerts its anti-tumor effects by interfering with the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade. This pathway is a key driver of cell survival and proliferation. By inhibiting this pathway, this compound may induce apoptosis and reduce tumor growth.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes DHT This compound DHT->PI3K Inhibits

Caption: Postulated PI3K/Akt signaling pathway inhibited by this compound.

Experimental Protocol: In Vivo Efficacy in a Colorectal Cancer Xenograft Model

This protocol outlines a study to assess the anti-tumor efficacy of this compound in an immunodeficient mouse model bearing human colorectal cancer xenografts.

Materials and Reagents
  • Cell Line: HCT116 human colorectal carcinoma cells.

  • Animals: 6-8 week old female athymic nude mice (nu/nu).

  • Vehicle: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • Test Article: this compound, synthesized and purified (>98% purity).

  • Positive Control: 5-Fluorouracil (5-FU).

  • Anesthetics: Isoflurane.

  • General Supplies: Sterile syringes, needles, animal caging, caliper, analytical balance.

Experimental Workflow

experimental_workflow start Start: Acclimatization of Mice (7 days) cell_culture HCT116 Cell Culture and Harvest start->cell_culture implantation Subcutaneous Implantation of HCT116 cells cell_culture->implantation tumor_growth Tumor Growth Monitoring (to ~100-150 mm³) implantation->tumor_growth randomization Randomization into Treatment Groups (n=8) tumor_growth->randomization treatment Treatment Administration (Daily, IP injection for 21 days) randomization->treatment monitoring Monitor Tumor Volume & Body Weight (2x/week) treatment->monitoring endpoint Endpoint: Day 21 (or tumor volume > 2000 mm³) monitoring->endpoint euthanasia Euthanasia and Tumor Excision endpoint->euthanasia analysis Tumor Weight Measurement & Biomarker Analysis euthanasia->analysis finish End of Study analysis->finish

Caption: Experimental workflow for the in vivo efficacy study.

Detailed Procedure
  • Animal Acclimatization: House mice in a specific pathogen-free (SPF) facility for at least 7 days prior to the experiment. Provide ad libitum access to food and water.

  • Cell Preparation: Culture HCT116 cells in appropriate media. On the day of implantation, harvest cells during the logarithmic growth phase and resuspend in sterile PBS at a concentration of 5 x 10⁷ cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth using a digital caliper. When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=8 per group).

  • Treatment Groups:

    • Group 1: Vehicle control (intraperitoneal injection).

    • Group 2: this compound (25 mg/kg, IP).

    • Group 3: this compound (50 mg/kg, IP).

    • Group 4: 5-Fluorouracil (20 mg/kg, IP, administered twice weekly as a positive control).

  • Drug Administration and Monitoring: Administer treatments daily for 21 days. Measure tumor volume and body weight twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint and Sample Collection: The study concludes on day 21, or earlier if tumors exceed 2000 mm³ or if signs of toxicity (e.g., >20% body weight loss) are observed. Euthanize mice and excise tumors. Record the final tumor weight. A portion of the tumor can be flash-frozen for biomarker analysis (e.g., Western blot for p-Akt) and another portion fixed in formalin for histopathology.

Data Presentation: Hypothetical Results

The following tables represent hypothetical data that could be generated from this study.

Table 1: Hypothetical Anti-Tumor Efficacy of this compound
Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Final Tumor Weight (g) ± SEM
Vehicle Control -1850 ± 210-1.9 ± 0.25
This compound 251100 ± 15040.51.2 ± 0.18
This compound 50650 ± 98 64.90.7 ± 0.11
5-Fluorouracil 20720 ± 115 61.10.8 ± 0.13
*p < 0.05, **p < 0.01 vs. Vehicle Control
Table 2: Hypothetical In-Life Study Observations
Treatment GroupDose (mg/kg)Mean Body Weight Change (%) ± SEMMortality
Vehicle Control --2.5 ± 1.50/8
This compound 25-3.1 ± 1.80/8
This compound 50-4.5 ± 2.10/8
5-Fluorouracil 20-8.9 ± 3.00/8
p < 0.05 vs. Vehicle Control

Conclusion

This hypothetical application note provides a comprehensive protocol for the initial in vivo assessment of this compound. The outlined experiments, if conducted, would provide crucial data on the compound's anti-tumor efficacy and tolerability. The results would be foundational for further preclinical development, including dose-response studies, investigation in other cancer models, and detailed pharmacokinetic and pharmacodynamic analyses. The structured approach, from postulating a mechanism to detailed experimental design and data presentation, serves as a robust guide for researchers in the field of natural product-based drug discovery.

Application Notes and Protocols for Dihydrotrichotetronine Formulation in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation of dihydrotrichotetronine, a poorly water-soluble natural product, for in vivo research. The protocols outlined below offer a systematic approach to developing a stable and effective formulation for preclinical animal studies.

Compound Information and Physicochemical Properties

This compound is a tetronic acid derivative with potential biological activities.[1][2][3] Understanding its physicochemical properties is the cornerstone of developing a successful formulation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₈H₃₄O₈[4]
Molecular Weight498.56 g/mol [4]
LogP (Predicted)Data not available-
Aqueous SolubilityExpected to be low[5][6][7][8]

Note on Solubility: As an initial step, the solubility of this compound must be determined experimentally in a range of pharmaceutically acceptable solvents and excipients. This data is critical for selecting the most appropriate formulation strategy.

Formulation Strategies for Poorly Soluble Compounds

Given the anticipated low aqueous solubility of this compound, several formulation strategies can be employed to enhance its bioavailability for in vivo administration.[6][7][8][9] The choice of formulation will depend on the required dose, the route of administration, and the toxicological profile of the excipients.

Table 2: Overview of Formulation Strategies

Formulation StrategyDescriptionKey Excipients
Co-solvent System A mixture of a water-miscible organic solvent and water to increase the drug's solubility.Ethanol, Propylene (B89431) Glycol, Polyethylene Glycol (PEG) 300/400, Dimethyl Sulfoxide (DMSO)
Micellar Solubilization Use of surfactants to form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in aqueous media.Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL, Solutol® HS 15
Cyclodextrin (B1172386) Inclusion Complex Formation of a complex where the hydrophobic drug molecule is encapsulated within the cavity of a cyclodextrin molecule.Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Lipid-Based Formulations Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.Medium-chain triglycerides (MCT), Labrasol®, Cremophor® EL, Transcutol® HP
Nanosuspensions Reduction of the drug particle size to the nanometer range to increase the surface area and dissolution rate.[7][8]Stabilizers such as surfactants (e.g., Polysorbate 80) and polymers (e.g., HPMC)

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation and characterization of different this compound formulations.

Protocol 1: Solubility Screening

Objective: To determine the approximate solubility of this compound in various pharmaceutically acceptable solvents and excipients.

Materials:

  • This compound

  • A selection of solvents and excipients (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO, Polysorbate 80, HP-β-CD solution (40% w/v), MCT oil)

  • Vials, magnetic stirrer, analytical balance, HPLC or UV-Vis spectrophotometer

Method:

  • Add an excess amount of this compound to a known volume of each solvent/excipient in a vial.

  • Cap the vials and agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of this compound in the diluted supernatant using a validated analytical method (HPLC or UV-Vis).

  • Express the solubility in mg/mL.

Protocol 2: Preparation of a Co-solvent-Based Formulation

Objective: To prepare a clear, stable solution of this compound for parenteral administration.

Materials:

  • This compound

  • Ethanol (USP grade)

  • Propylene Glycol (USP grade)

  • Water for Injection (WFI) or sterile saline

Method:

  • Weigh the required amount of this compound.

  • Dissolve the compound in a minimal amount of ethanol.

  • Add propylene glycol to the solution and mix well.

  • Slowly add WFI or saline dropwise while stirring continuously until the final desired volume and concentration are reached.

  • Visually inspect the solution for any signs of precipitation.

  • Sterile filter the final formulation through a 0.22 µm syringe filter.

Table 3: Example of a Co-solvent Formulation

ComponentPercentage (v/v)
Ethanol10%
Propylene Glycol40%
Water for Injection50%
Protocol 3: Preparation of a Cyclodextrin-Based Formulation

Objective: To prepare an aqueous solution of this compound using a cyclodextrin as a solubilizing agent.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Water for Injection (WFI)

Method:

  • Prepare a solution of HP-β-CD in WFI (e.g., 40% w/v).

  • Add the weighed amount of this compound to the HP-β-CD solution.

  • Stir the mixture at room temperature for 24 hours to facilitate the formation of the inclusion complex.

  • Visually inspect for complete dissolution.

  • Sterile filter the final solution through a 0.22 µm syringe filter.

Visualization of Workflows and Pathways

Experimental Workflow for Formulation Development

The following diagram illustrates the general workflow for selecting and preparing a suitable formulation for in vivo studies.

G cluster_0 Phase 1: Characterization & Screening cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Preclinical Evaluation A Physicochemical Characterization (MW, Structure) B Solubility Screening (Various Excipients) A->B C Select Formulation Strategy (Co-solvent, Micelles, etc.) B->C D Formulation Optimization (Excipient Ratios, Drug Load) C->D E Characterization (Clarity, pH, Stability) D->E F In Vivo Administration (Animal Model) E->F G Pharmacokinetic & Efficacy Studies F->G

Caption: Formulation development workflow for this compound.

Hypothesized Signaling Pathway for Tetronic Acid Derivatives

Tetronic acid derivatives have been reported to exhibit a range of biological activities, including antibacterial, antiviral, and antineoplastic effects.[3][10] The exact mechanism of action for this compound is not yet elucidated. However, based on the activities of similar natural products, a hypothesized pathway could involve the modulation of key cellular signaling cascades.

G cluster_0 Cellular Targets cluster_1 Downstream Effects A This compound B Kinases A->B C Transcription Factors A->C D Enzymes A->D E Inhibition of Proliferation B->E F Induction of Apoptosis C->F G Anti-inflammatory Response D->G

Caption: Hypothesized signaling pathway for this compound.

Conclusion

The successful in vivo evaluation of this compound is highly dependent on the development of an appropriate formulation that ensures adequate solubility and bioavailability. The protocols and strategies outlined in these application notes provide a solid framework for researchers to systematically approach this challenge. It is imperative to perform thorough characterization and stability testing of the final formulation before initiating animal studies to ensure data reliability and reproducibility.

References

Analytical Standards for Dihydrotrichotetronine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analytical standards and protocols for the characterization of Dihydrotrichotetronine. Given the limited availability of specific validated methods for this compound, this application note outlines detailed, recommended protocols for High-Performance Liquid Chromatography (HPLC) for purity assessment, and Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and confirmation. These methodologies are based on established principles of analytical chemistry for natural products.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for the development of analytical methods. Key identifying information is summarized in the table below.

PropertyValueSource
Molecular Formula C₂₈H₃₄O₈[1][2]
Molecular Weight 498.56 g/mol [1][2]
CAS Number 199729-13-0[1][2][3]
Appearance Solid (Assumed)Inferred from supplier data
Solubility Soluble in organic solvents like methanol (B129727), ethanol, DMSO, and ethyl acetate.General property of similar natural products

Analytical Standards and Reagents

Certified analytical standards for this compound are commercially available from various suppliers, which is a prerequisite for the development of quantitative analytical methods.[1][3][4]

Recommended Reagents:

  • This compound certified reference standard (≥98% purity)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Purified water (18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Deuterated solvents for NMR (e.g., CDCl₃, DMSO-d₆)

Experimental Protocols

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general reversed-phase HPLC-UV method for determining the purity of a this compound sample.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions:

ParameterRecommended Condition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)

Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the initial mobile phase composition.

  • Sample Solution: Prepare the sample to be analyzed at a concentration within the calibration range.

Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

  • Calculate the purity of the sample using the area normalization method.

Structural Elucidation by Mass Spectrometry (MS)

This protocol outlines a general approach for the structural confirmation of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

Instrumentation:

  • LC-MS system equipped with an electrospray ionization (ESI) source

  • High-resolution mass spectrometer (e.g., Orbitrap, Q-TOF)

LC-MS Conditions:

ParameterRecommended Condition
Ionization Mode ESI Positive and Negative
Mass Range 100-1000 m/z
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Gas Flow 600 L/hr
Collision Energy (for MS/MS) Ramped (e.g., 10-40 eV) to obtain fragment ions

Sample Preparation:

  • Dilute the sample in methanol to a final concentration of approximately 10 µg/mL.

Data Analysis:

  • Full Scan MS: Confirm the molecular weight by identifying the protonated molecule [M+H]⁺ in positive mode and the deprotonated molecule [M-H]⁻ in negative mode.

  • MS/MS Fragmentation: Induce fragmentation of the parent ion to obtain a characteristic fragmentation pattern. This pattern can be used to confirm the structure by comparing it to theoretical fragmentation or known spectra of similar compounds.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general procedure for the structural characterization of this compound using ¹H and ¹³C NMR.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

NMR Experiments:

ExperimentPurpose
¹H NMR Provides information on the number and chemical environment of protons.
¹³C NMR Provides information on the number and types of carbon atoms.
DEPT-135 Differentiates between CH, CH₂, and CH₃ groups.
COSY Identifies proton-proton couplings within the molecule.
HSQC Correlates protons with their directly attached carbons.
HMBC Identifies long-range proton-carbon correlations, crucial for assembling the carbon skeleton.

Data Analysis:

  • Analyze the chemical shifts, coupling constants, and integrations in the ¹H NMR spectrum.

  • Analyze the chemical shifts in the ¹³C NMR spectrum.

  • Use the 2D NMR data (COSY, HSQC, HMBC) to piece together the molecular structure and confirm the connectivity of atoms.

Visualizations

The following diagrams illustrate the general workflows for the analytical characterization of a novel natural product like this compound.

Analytical_Workflow cluster_extraction Isolation & Purification cluster_analysis Analytical Characterization cluster_techniques Analytical Techniques Natural_Source Natural Source (e.g., Microbial Fermentation) Crude_Extract Crude Extract Natural_Source->Crude_Extract Extraction Purified_Compound Purified this compound Crude_Extract->Purified_Compound Chromatography Structural_Elucidation Structural Elucidation Purified_Compound->Structural_Elucidation Purity_Assessment Purity & Quantitative Analysis Purified_Compound->Purity_Assessment Physicochemical_Properties Physicochemical Characterization Purified_Compound->Physicochemical_Properties MS Mass Spectrometry (MS, MS/MS) Structural_Elucidation->MS NMR NMR Spectroscopy (1H, 13C, 2D NMR) Structural_Elucidation->NMR HPLC HPLC-UV/DAD Purity_Assessment->HPLC Final_Report Comprehensive Analytical Report Physicochemical_Properties->Final_Report MS->Final_Report NMR->Final_Report HPLC->Final_Report

Caption: General workflow for the analytical characterization of this compound.

HPLC_Method_Development Start Define Analytical Goal (Purity Assessment) Column_Selection Select Column (e.g., C18) Start->Column_Selection Mobile_Phase Optimize Mobile Phase (Solvents, pH, Additives) Column_Selection->Mobile_Phase Gradient_Optimization Develop Gradient Elution Mobile_Phase->Gradient_Optimization Detection Select Detection Wavelength Gradient_Optimization->Detection Validation Method Validation (Linearity, Precision, Accuracy) Detection->Validation Routine_Analysis Routine Analysis Validation->Routine_Analysis

Caption: Logical workflow for HPLC method development for this compound.

References

Application Note: Quantitative Analysis of Dihydrotrichotetronine in Agricultural Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Dihydrotrichotetronine in complex agricultural matrices. This compound, a mycotoxin of emerging concern, requires a robust analytical method for accurate determination at trace levels. The described protocol utilizes a straightforward sample extraction followed by solid-phase extraction (SPE) cleanup, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, and detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides the necessary performance for research, food safety testing, and regulatory compliance.

Introduction

This compound is a mycotoxin belonging to the diverse family of tetronic acid-containing natural products. The presence of such mycotoxins in food and feed poses a potential risk to human and animal health. Therefore, a reliable and sensitive analytical method is crucial for the accurate quantification of this compound in various agricultural commodities. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the ideal technique for trace-level analysis of mycotoxins in complex sample matrices. This application note provides a comprehensive protocol for the extraction, cleanup, and LC-MS/MS analysis of this compound.

Experimental

Materials and Reagents
  • This compound analytical standard (purity ≥95%)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

  • 0.22 µm syringe filters

Instrumentation
  • Liquid Chromatograph: High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).

Standard Preparation

A stock solution of this compound was prepared by dissolving 1 mg of the standard in 1 mL of methanol to obtain a concentration of 1 mg/mL. A series of working standard solutions were prepared by serial dilution of the stock solution with methanol/water (1:1, v/v) to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

Sample Preparation Protocol

  • Homogenization: Homogenize a representative 5 g sample of the agricultural matrix (e.g., grain, feed).

  • Extraction:

    • To the homogenized sample, add 20 mL of acetonitrile/water (80:20, v/v) containing 0.1% formic acid.

    • Vortex or shake vigorously for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

    • Load 5 mL of the extracted supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of water/methanol (90:10, v/v) to remove polar interferences.

    • Elute the analyte with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase composition.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions

ParameterValue
Column C18 Reversed-Phase (2.1 x 100 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Formate
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient 0-1 min: 10% B; 1-8 min: 10-95% B; 8-10 min: 95% B; 10.1-12 min: 10% B
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions for this compound

Based on the molecular weight of this compound (498.56 g/mol ), the protonated molecule [M+H]⁺ is expected at m/z 499.6. Plausible fragmentation could involve the loss of water, carbonyl groups, or cleavage of side chains. The following are proposed MRM transitions for quantification and confirmation:

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound499.6321.2275.225

Note: These are proposed transitions and should be optimized for the specific instrument used.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound. The chromatographic peak for the analyte was well-resolved with no significant interference from the matrix.

Quantitative Data Summary

ParameterResult
Linear Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Recovery (at 10 ng/g) 85 - 95%
Precision (RSD%) < 10%

Conclusion

The described LC-MS/MS method provides a reliable and robust tool for the quantification of this compound in agricultural matrices. The sample preparation protocol is effective in removing matrix interferences, and the chromatographic and mass spectrometric conditions are optimized for high sensitivity and selectivity. This method is suitable for routine analysis in food safety and research laboratories.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1. Homogenize 5g of Sample extraction 2. Extract with Acetonitrile/Water sample->extraction Add 20 mL solvent centrifuge 3. Centrifuge and Collect Supernatant extraction->centrifuge spe 4. SPE Cleanup (C18) centrifuge->spe Load supernatant evap 5. Evaporate and Reconstitute spe->evap Elute with Methanol filter 6. Filter before Injection evap->filter Reconstitute in 1 mL lcms 7. Inject into LC-MS/MS System filter->lcms data 8. Data Acquisition (MRM Mode) lcms->data quant 9. Quantification using Calibration Curve data->quant report 10. Generate Report quant->report

Caption: Workflow for this compound quantification.

Signaling Pathway/Logical Relationship Diagram

G Analyte This compound (in matrix) Extraction Liquid Extraction (Acetonitrile/Water) Analyte->Extraction Liberation from matrix Cleanup Solid-Phase Extraction (SPE - C18) Extraction->Cleanup Removal of interferences Separation LC Separation (C18 Column) Cleanup->Separation Chromatographic resolution Ionization Ionization (ESI+) Separation->Ionization Precursor Precursor Ion Selection (m/z 499.6) Ionization->Precursor Fragmentation Collision-Induced Dissociation (CID) Precursor->Fragmentation Product Product Ion Detection (m/z 321.2, 275.2) Fragmentation->Product Quantification Quantification Product->Quantification

Caption: Logical flow of the LC-MS/MS analysis process.

Application Notes and Protocols for Dihydrotrichotetronine Analogue Synthesis in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of dihydrotrichotetronine analogues, focusing on their application in Structure-Activity Relationship (SAR) studies. This compound, a member of the tetronic acid family and structurally related to trichothecene (B1219388) mycotoxins, presents a compelling scaffold for the development of novel therapeutic agents. Understanding the relationship between the chemical structure of its analogues and their biological activity is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Introduction to this compound and SAR Studies

This compound belongs to the broad class of tetronic acid-containing natural products. The core tetronic acid motif is a versatile pharmacophore found in numerous bioactive compounds with a wide range of activities, including antibacterial, antiviral, and anticancer properties. The trichothecene family, known for their potent cytotoxicity, shares structural similarities with this compound. SAR studies on trichothecenes have revealed that modifications at various positions of the core structure can dramatically alter their biological activity. Key structural features, such as the 12,13-epoxide ring and the pattern of hydroxylation and acylation, are critical for their toxic effects. These findings provide a valuable framework for the rational design of this compound analogues with tailored biological profiles.

The primary goal of synthesizing this compound analogues is to systematically explore the chemical space around the core scaffold to identify key structural determinants for a desired biological activity. By introducing a variety of substituents and modifying functional groups, researchers can probe interactions with biological targets, optimize activity, and reduce off-target effects. This application note will detail a general synthetic approach to tetronic acid analogues, using the synthesis of derivatives of the natural product RK-682, a 3-acyl-5-hydroxymethylene tetronic acid, as a practical example. This methodology can be adapted for the creation of a library of this compound analogues for comprehensive SAR studies.

General Synthetic Strategy for Tetronic Acid Analogues

A common and effective strategy for the synthesis of 3-acyltetronic acid analogues, which can be applied to this compound, involves the condensation of a β-ketoester with an α-hydroxy acid derivative. A more versatile approach for creating diversity at the 3-position is the C-acylation of a pre-formed tetronic acid core. For creating analogues with modifications at the 5-position, starting from a suitably substituted α-hydroxy ester is a viable strategy. The following sections provide a detailed protocol based on the synthesis of RK-682 analogues, which serves as an excellent model for the generation of diverse tetronic acid derivatives.

Experimental Protocols

Protocol 1: Synthesis of 3-Acyl-5-hydroxymethyltetronic Acid (RK-682) Analogues

This protocol describes the synthesis of various 3-acyl analogues of RK-682, a naturally occurring tetronic acid with phosphatase inhibitory activity. This method allows for the introduction of diverse acyl chains at the C3 position, which is a key site for SAR exploration.

Materials:

Procedure:

  • To a solution of 5-(hydroxymethyl)furan-2,4(3H,5H)-dione (1.0 eq) in a mixture of anhydrous DCM and anhydrous DMF (10:1 v/v) under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and EtOAc) to afford the desired 3-acyl-5-hydroxymethyltetronic acid analogue.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Biological Evaluation of Phosphatase Inhibitory Activity

This protocol outlines a general method for assessing the inhibitory activity of the synthesized tetronic acid analogues against a panel of protein tyrosine phosphatases (PTPs).

Materials:

  • Synthesized tetronic acid analogues dissolved in DMSO.

  • Recombinant human PTPs (e.g., VHR, Cdc25B, PTP1B).

  • p-Nitrophenyl phosphate (B84403) (pNPP) as a substrate.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT).

  • 96-well microtiter plates.

  • Microplate reader.

Procedure:

  • Prepare a series of dilutions of the synthesized analogues in the assay buffer.

  • In a 96-well plate, add the assay buffer, the diluted analogue solution (or DMSO for control), and the respective PTP enzyme.

  • Pre-incubate the enzyme with the inhibitor for 15 minutes at room temperature.

  • Initiate the reaction by adding pNPP to each well.

  • Incubate the plate at 37 °C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Measure the absorbance at 405 nm using a microplate reader to quantify the amount of p-nitrophenol produced.

  • Calculate the percentage of inhibition for each analogue concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Data Presentation

The quantitative data from the biological evaluation of the synthesized analogues should be summarized in a clear and structured table to facilitate comparison and SAR analysis.

Table 1: Inhibitory Activity (IC₅₀, µM) of 3-Acyl-5-hydroxymethyltetronic Acid Analogues against various Protein Tyrosine Phosphatases.

CompoundR-group (Acyl Chain)VHR IC₅₀ (µM)Cdc25B IC₅₀ (µM)PTP1B IC₅₀ (µM)
1 Palmitoyl15.225.8>100
2 Lauroyl22.538.1>100
3 Benzoyl45.178.3>100
4 Acetyl89.7>100>100
RK-682 Palmitoyl (Natural)14.924.5>100

Data is representative and for illustrative purposes.

Visualization of Workflows and Concepts

To further clarify the experimental and logical processes, the following diagrams are provided in the DOT language for use with Graphviz.

experimental_workflow cluster_synthesis Synthesis of Analogues cluster_bioassay Biological Evaluation start Start: 5-Hydroxymethyl tetronic acid reaction Acylation with R-COCl Pyridine, DCM/DMF start->reaction workup Aqueous Workup (NaHCO3, Brine) reaction->workup purification Silica Gel Chromatography workup->purification product 3-Acyl-5-hydroxymethyl tetronic acid Analogue purification->product assay_prep Prepare Assay Plate: Enzyme + Inhibitor product->assay_prep Test Compound incubation Add Substrate (pNPP) Incubate at 37°C assay_prep->incubation readout Measure Absorbance at 405 nm incubation->readout analysis Calculate % Inhibition Determine IC50 readout->analysis

Caption: General workflow for the synthesis and biological evaluation of tetronic acid analogues.

sar_logic sar_goal Goal: Optimize Biological Activity of this compound Scaffold synthesis Synthesize a Library of Analogues with Diverse Substituents (R1, R2, R3) sar_goal->synthesis testing Screen Analogues in Relevant Biological Assays (e.g., cytotoxicity, enzyme inhibition) synthesis->testing data_analysis Analyze Structure-Activity Relationships (SAR) testing->data_analysis data_analysis->synthesis Iterative Design lead_optimization Identify Lead Compounds and Further Optimize for Potency, Selectivity, and ADME Properties data_analysis->lead_optimization

Caption: Logical flow of a Structure-Activity Relationship (SAR) study.

signaling_pathway_inhibition upstream_signal Upstream Signal substrate_p Phosphorylated Substrate upstream_signal->substrate_p phosphatase Protein Tyrosine Phosphatase (PTP) substrate Dephosphorylated Substrate phosphatase->substrate substrate_p->phosphatase Dephosphorylation downstream_signaling Downstream Signaling substrate_p->downstream_signaling Active substrate->downstream_signaling Inactive analogue This compound Analogue analogue->phosphatase Inhibition

Caption: Inhibition of a phosphatase-mediated signaling pathway by a bioactive analogue.

Application Notes and Protocols for the Scale-up Synthesis of Dihydrotrichotetronine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of a proposed scale-up synthesis for Dihydrotrichotetronine, a complex polyketide natural product. Due to the absence of a published total synthesis, this protocol is based on a retrosynthetic analysis of the parent compound, Trichotetronine, and leverages established synthetic methodologies for the construction of its key structural motifs. The proposed strategy focuses on a convergent approach, involving the stereoselective synthesis of a highly functionalized bicyclo[2.2.2]octane core, a substituted tetronic acid moiety, and two distinct hexa-2,4-dienoyl side chains, followed by their sequential assembly. This document outlines detailed experimental protocols for the synthesis of key intermediates and proposes a scalable route for the final product, this compound. All quantitative data is summarized in tables, and logical workflows are visualized using Graphviz diagrams.

Introduction

Trichotetronine is a structurally complex natural product characterized by a densely functionalized bicyclo[2.2.2]octane core, a tetronic acid unit, and two polyunsaturated acyl side chains. This compound, a putative derivative, is presumed to result from the selective reduction of one of these side chains. The intricate stereochemistry and array of functional groups present a significant synthetic challenge. This document outlines a plausible and scalable synthetic strategy to access this compound, providing detailed protocols to facilitate its synthesis for further biological evaluation and drug development endeavors.

Proposed Structure of this compound:

Based on the structure of Trichotetronine, this compound is proposed to be the result of a selective 1,4-reduction of one of the hexa-2,4-dienoyl moieties, leading to a hexanoyl side chain. This transformation is a common biological modification and represents a chemically feasible target.

Retrosynthetic Strategy

A convergent retrosynthetic analysis of this compound is proposed, disconnecting the molecule into three key fragments:

  • Fragment A: A highly substituted bicyclo[2.2.2]octanone core.

  • Fragment B: A protected 3-acyl-5-substituted tetronic acid derivative.

  • Fragment C & D: Activated hexa-2,4-dienoic acid and the corresponding saturated hexanoic acid.

The central bicyclo[2.2.2]octane core is envisioned to be constructed via a stereoselective intramolecular Diels-Alder reaction. The tetronic acid and acyl side chains will be installed in a stepwise and stereocontrolled manner.

G This compound This compound Bicyclo[2.2.2]octane Core (Fragment A) Bicyclo[2.2.2]octane Core (Fragment A) This compound->Bicyclo[2.2.2]octane Core (Fragment A) Tetronic Acid Moiety (Fragment B) Tetronic Acid Moiety (Fragment B) This compound->Tetronic Acid Moiety (Fragment B) Hexa-2,4-dienoyl Side Chain (Fragment C) Hexa-2,4-dienoyl Side Chain (Fragment C) This compound->Hexa-2,4-dienoyl Side Chain (Fragment C) Hexanoyl Side Chain (Fragment D) Hexanoyl Side Chain (Fragment D) This compound->Hexanoyl Side Chain (Fragment D)

Caption: Retrosynthetic disconnection of this compound.

Synthesis of Key Fragments

Fragment A: Bicyclo[2.2.2]octanone Core

The synthesis of the bicyclo[2.2.2]octanone core will be achieved through a stereoselective intramolecular Diels-Alder (IMDA) reaction of a suitably substituted triene precursor.

G Substituted Cyclohexadienol Substituted Cyclohexadienol Triene Precursor Triene Precursor Substituted Cyclohexadienol->Triene Precursor Functional Group Manipulation Bicyclo[2.2.2]octanone Core Bicyclo[2.2.2]octanone Core Triene Precursor->Bicyclo[2.2.2]octanone Core Intramolecular Diels-Alder

Caption: Synthesis workflow for the bicyclo[2.2.2]octanone core.

Protocol 1: Synthesis of the Bicyclo[2.2.2]octanone Core

  • Preparation of the Triene Precursor: Starting from a readily available chiral cyclohexadienol, a series of protecting group manipulations and carbon-carbon bond formations are employed to install the necessary diene and dienophile moieties.

  • Intramolecular Diels-Alder Reaction: The triene precursor is subjected to thermal or Lewis acid-catalyzed IMDA reaction to afford the bicyclo[2.2.2]octanone core. Optimization of the catalyst and reaction conditions will be crucial for achieving high diastereoselectivity.

Table 1: Representative Reaction Conditions for Intramolecular Diels-Alder Reaction

EntryLewis AcidSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio
1None (Thermal)Toluene18024653:1
2Me₂AlClDCM-78 to rt1285>10:1
3BF₃·OEt₂DCM-786788:1
Fragment B: Tetronic Acid Moiety

The 3-acyl-5-substituted tetronic acid will be prepared via a Dieckmann condensation approach.

Protocol 2: Synthesis of the Tetronic Acid Moiety

  • Esterification: A protected α-hydroxy ester is acylated with a suitable malonyl chloride derivative.

  • Dieckmann Condensation: The resulting diester is treated with a strong base (e.g., NaH, KOtBu) to induce an intramolecular Dieckmann condensation, affording the tetronic acid core after acidic workup.

Table 2: Conditions for Dieckmann Condensation

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaHTHFrt1275
2KOtBut-BuOH50682
3LDATHF-78 to rt470
Fragments C & D: Acyl Side Chains

Hexa-2,4-dienoic acid (Fragment C) can be synthesized via a Wittig or Horner-Wadsworth-Emmons reaction. The saturated hexanoyl chloride (Fragment D) is commercially available or can be prepared from hexanoic acid.

Assembly of Fragments and Final Synthesis

The final stages of the synthesis involve the stereoselective coupling of the fragments followed by deprotection and selective reduction.

G Core Bicyclo[2.2.2]octanone Core (A) Acylated_Core Acylated Core Core->Acylated_Core Stereoselective Acylation (D) Tetronate_Attached Tetronate-Core Adduct Acylated_Core->Tetronate_Attached Coupling with Tetronate (B) Trichotetronine_Precursor Trichotetronine Precursor Tetronate_Attached->Trichotetronine_Precursor Second Acylation (C) This compound This compound Trichotetronine_Precursor->this compound Selective Reduction & Deprotection

Caption: Final assembly of this compound.

Protocol 3: Fragment Assembly and Final Steps

  • First Acylation: The bicyclo[2.2.2]octanone core (Fragment A) is stereoselectively acylated with the saturated acyl chloride (Fragment D) using a chiral auxiliary or a selective catalyst to control the stereochemistry.

  • Tetronic Acid Coupling: The resulting intermediate is coupled with the protected tetronic acid (Fragment B).

  • Second Acylation: The remaining hydroxyl group on the core is acylated with the hexa-2,4-dienoyl chloride (Fragment C).

  • Selective Reduction and Deprotection: The fully assembled precursor undergoes a selective catalytic hydrogenation to reduce one of the diene systems. Luche reduction conditions (NaBH₄, CeCl₃) could be explored for the selective 1,2-reduction of the enone carbonyl if needed.[1] Finally, removal of all protecting groups will yield this compound.

Table 3: Conditions for Selective Enone Reduction

EntryReagentSolventTemperature (°C)Time (h)Product Distribution (1,4- vs 1,2-reduction)
1H₂, Pd/CEtOAcrt12Primarily 1,4-reduction
2NaBH₄, CeCl₃·7H₂OMeOH-150.5Primarily 1,2-reduction
3Stryker's ReagentToluenert4Highly selective 1,4-reduction

Scale-up Considerations

For a large-scale synthesis of this compound, several factors need to be considered:

  • Cost-effectiveness of Starting Materials: Selection of inexpensive and readily available starting materials for all fragments is crucial.

  • Process Safety: A thorough safety assessment of all reaction steps, especially those involving pyrophoric or toxic reagents, is mandatory.

  • Chromatography-free Purification: Development of crystallization or extraction-based purification protocols to avoid costly and time-consuming column chromatography.

  • Robustness and Reproducibility: Each reaction step must be optimized to ensure high yields and consistent product quality on a larger scale.

  • Waste Management: Implementation of a sustainable waste management plan.

Conclusion

The proposed synthetic strategy provides a viable and scalable pathway to this compound. The convergent approach allows for the efficient and stereocontrolled synthesis of the complex molecular architecture. The detailed protocols and tabulated data serve as a valuable resource for researchers embarking on the synthesis of this and related natural products. Further optimization of each step will be necessary to translate this route into a robust and efficient large-scale production process.

References

Troubleshooting & Optimization

Dihydrotrichotetronine Fermentation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the fermentation of dihydrotrichotetronine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its yield important?

This compound is a polyketide secondary metabolite produced by fungi of the Trichoderma genus, notably Trichoderma reesei. Polyketides are a structurally diverse class of natural products with a wide range of biological activities, including antimicrobial, antifungal, and potential therapeutic properties. Optimizing the fermentation yield of this compound is crucial for enabling further research into its bioactivity, mechanism of action, and potential development as a pharmaceutical agent.

Q2: What is the basic biosynthetic pathway for this compound?

This compound is synthesized via a polyketide synthase (PKS) pathway. In Trichoderma reesei, a specific gene cluster has been identified that is responsible for its production.[1] The core of the pathway involves the iterative condensation of acetyl-CoA and malonyl-CoA units by two polyketide synthases to build the polyketide backbone, which then undergoes cyclization and other modifications to form the final this compound molecule.

Q3: What are the key factors influencing the yield of this compound in fermentation?

Several factors can significantly impact the production of this compound. These include:

  • Genetic Regulation: The expression of the biosynthetic gene cluster is tightly regulated. In T. reesei, the carbon catabolite repressor CRE1 and light conditions are known to play a significant role.[1][2]

  • Fermentation Media: The composition of the culture medium, particularly the carbon and nitrogen sources, is critical. High concentrations of easily metabolizable sugars like glucose can repress secondary metabolite production through carbon catabolite repression.

  • Process Parameters: Physical parameters such as pH, temperature, agitation, and aeration must be carefully controlled to ensure optimal fungal growth and secondary metabolite synthesis.

  • Precursor Availability: As a polyketide, the availability of the primary building blocks, acetyl-CoA and malonyl-CoA, is a key determinant of yield.

Q4: Can the yield be improved by feeding precursors?

Yes, precursor feeding is a common strategy to enhance the production of polyketides. Supplementing the fermentation medium with precursors like acetate (B1210297) or malonate can potentially increase the intracellular pool of acetyl-CoA and malonyl-CoA, thereby driving the biosynthetic pathway towards higher this compound production.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no this compound production 1. Inappropriate Fermentation Conditions: Suboptimal pH, temperature, or aeration.Optimize process parameters. Start with conditions known to be suitable for Trichoderma reesei growth (e.g., 28-30°C, pH 4.5-5.5) and then perform a design of experiments (DoE) to find the optimal setpoints for this compound production.
2. Carbon Catabolite Repression: High concentration of a readily metabolizable carbon source like glucose.Replace glucose with a less repressive carbon source, such as lactose (B1674315) or cellulose, or implement a fed-batch strategy to maintain a low concentration of the carbon source.
3. Inhibitory Light Conditions: Continuous exposure to light can suppress the biosynthetic gene cluster.[1]Cultivate the fungus in constant darkness to promote the expression of the this compound biosynthetic genes.
4. Limited Precursor Supply: Insufficient intracellular pool of acetyl-CoA and malonyl-CoA.Implement a precursor feeding strategy. Add sodium acetate or diethyl malonate to the culture medium during the production phase.
Inconsistent Yields Between Batches 1. Variability in Inoculum: Inconsistent age, density, or quality of the fungal inoculum.Standardize the inoculum preparation protocol. Use a consistent spore concentration or a defined vegetative mycelial culture for inoculation.
2. Fluctuations in Media Components: Inconsistent quality or preparation of the fermentation medium.Use high-quality, certified media components and ensure precise and consistent media preparation for each batch.
3. Poor pH Control: Drifting pH outside the optimal range for production.Implement automated pH control using acid and base feeding to maintain a stable pH throughout the fermentation.
Difficulty in Product Extraction and Quantification 1. Inefficient Extraction from Mycelia: this compound may be retained within the fungal biomass.Optimize the extraction protocol. Use a suitable organic solvent (e.g., ethyl acetate, methanol) and employ cell disruption techniques like sonication or bead beating to improve extraction efficiency.
2. Lack of a Specific Analytical Standard: Difficulty in confirming the identity and quantifying the concentration of this compound.If a commercial standard is unavailable, purify a small amount of the compound from a high-producing culture and characterize it using NMR and high-resolution mass spectrometry to create an in-house standard.
3. Matrix Effects in LC-MS/MS Analysis: Interference from other components in the fermentation broth or extract.Develop a robust sample preparation method, such as solid-phase extraction (SPE), to clean up the sample before LC-MS/MS analysis. Utilize a stable isotope-labeled internal standard if available to compensate for matrix effects.

Quantitative Data Summary

Due to the limited publicly available data specifically on this compound yield optimization, the following table presents generalized data for optimizing polyketide production in Trichoderma and related fungi. Researchers should use these as a starting point for their own optimization studies.

Parameter Condition A Condition B Effect on Polyketide Yield Reference (Adapted from)
Carbon Source Glucose (20 g/L)Lactose (20 g/L)Replacement of glucose with lactose can alleviate carbon catabolite repression and increase secondary metabolite production.General knowledge on fungal secondary metabolism
Light Condition Constant LightConstant DarknessCultivation in darkness has been shown to upregulate the this compound gene cluster in T. reesei.[1][1]
Precursor Feeding No PrecursorSodium Acetate (1 g/L)Feeding of acetate can increase the acetyl-CoA pool, potentially leading to higher polyketide yields.General principles of polyketide biosynthesis

Experimental Protocols

Protocol 1: Fermentation of Trichoderma reesei for this compound Production

This protocol is a general guideline and should be optimized for your specific strain and experimental setup.

1. Inoculum Preparation: a. Grow Trichoderma reesei on Potato Dextrose Agar (PDA) plates at 28°C for 7-10 days until confluent sporulation is observed. b. Harvest spores by flooding the plate with sterile 0.85% saline solution containing 0.01% Tween 80 and gently scraping the surface with a sterile loop. c. Determine the spore concentration using a hemocytometer and adjust to 1 x 10^7 spores/mL.

2. Fermentation: a. Prepare the production medium containing (per liter):

  • Cellulose: 20 g
  • (NH₄)₂SO₄: 5 g
  • KH₂PO₄: 15 g
  • MgSO₄·7H₂O: 0.6 g
  • CaCl₂·2H₂O: 0.6 g
  • Trace element solution: 1 mL (e.g., ATCC® MD-TMS™) b. Adjust the pH to 5.0 with 2 M KOH. c. Dispense 100 mL of the medium into 250 mL baffled Erlenmeyer flasks and sterilize by autoclaving. d. Inoculate each flask with 1 mL of the spore suspension. e. Incubate the flasks at 28°C on a rotary shaker at 200 rpm in constant darkness for 7-10 days.

Protocol 2: Extraction of this compound

1. Sample Preparation: a. After fermentation, separate the mycelia from the culture broth by vacuum filtration. b. Freeze-dry the mycelia to a constant weight.

2. Extraction: a. Grind the dried mycelia to a fine powder. b. Suspend the powdered mycelia in methanol (B129727) (1:20 w/v) and sonicate for 30 minutes in an ice bath. c. Centrifuge the mixture at 10,000 x g for 15 minutes and collect the supernatant. d. Repeat the extraction process twice more. e. Pool the supernatants and evaporate the solvent under reduced pressure to obtain the crude extract.

Protocol 3: Quantification of this compound by LC-MS/MS (Adapted from similar polyketides)

1. Sample Preparation: a. Dissolve the crude extract in methanol to a concentration of 1 mg/mL. b. Filter the solution through a 0.22 µm syringe filter.

2. LC-MS/MS Conditions:

  • LC System: UPLC system
  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Gradient: A suitable gradient to separate the analyte of interest (e.g., 5% B to 95% B over 10 minutes).
  • Flow Rate: 0.3 mL/min
  • Column Temperature: 40°C
  • MS System: Triple quadrupole mass spectrometer
  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be determined based on the ionization of this compound).
  • MRM Transitions: Determine the precursor ion (m/z of this compound) and a specific product ion for quantification.

3. Quantification: a. Prepare a calibration curve using a purified standard of this compound. b. Analyze the samples and quantify the concentration based on the peak area of the MRM transition.

Visualizations

Dihydrotrichotetronine_Biosynthesis Biosynthetic Pathway of this compound acetyl_coa Acetyl-CoA pks1 Polyketide Synthase 1 acetyl_coa->pks1 malonyl_coa Malonyl-CoA malonyl_coa->pks1 pks2 Polyketide Synthase 2 pks1->pks2 Intermediate Transfer polyketide_chain Polyketide Chain pks2->polyketide_chain cyclization Cyclization & Tailoring Enzymes polyketide_chain->cyclization This compound This compound cyclization->this compound

Caption: Proposed biosynthetic pathway of this compound.

Fermentation_Workflow Experimental Workflow for this compound Production cluster_inoculum Inoculum Preparation cluster_fermentation Fermentation cluster_extraction Extraction & Analysis pda T. reesei on PDA spore_suspension Spore Suspension (1x10^7 spores/mL) pda->spore_suspension fermentation_flask Production Medium spore_suspension->fermentation_flask Inoculation incubation Incubation (28°C, 200 rpm, Darkness) fermentation_flask->incubation filtration Filtration incubation->filtration Harvest extraction Solvent Extraction filtration->extraction analysis LC-MS/MS Analysis extraction->analysis

Caption: General experimental workflow for production and analysis.

Regulatory_Network Regulatory Network of this compound Biosynthesis light Light gene_cluster This compound Gene Cluster light->gene_cluster represses cre1 CRE1 (Carbon Catabolite Repressor) cre1->gene_cluster represses glucose High Glucose glucose->cre1 activates production This compound Production gene_cluster->production leads to

Caption: Key regulatory factors influencing this compound production.

References

Dihydrotrichotetronine synthesis troubleshooting and byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of dihydrotrichotetronine and related tetronate compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and identifying potential byproducts during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: this compound belongs to the tetronate family of natural products. Its synthesis generally involves the construction of the characteristic 3-acyltetronic acid core. A common approach is the Lacey-Dieckmann condensation of an α-(β'-ketoacyl)oxyester under basic conditions. Another established method involves a two-step process with the downstream 3-acylation of a pre-formed dihydrofuran-2,4-dione. More flexible strategies, such as the one developed by Ley, utilize the reaction of aldehydes with diazoacetoxyacetates in the presence of a Lewis acid like ZrCl₄.

Q2: What are the key challenges in synthesizing the tetronate core?

A2: A primary challenge is achieving efficient cyclization to form the tetronic acid ring, especially with certain substrates. For instance, issues can arise with the cyclization of γ-unsubstituted α-acyltetronic acids. The choice of base and solvent system is critical to favor the desired ring closure and can significantly impact the reaction's success.[1] Additionally, the high polarity of the tetronate core and its tendency for metal chelation can complicate purification and subsequent synthetic steps.[2]

Q3: What analytical techniques are recommended for monitoring the synthesis and identifying byproducts?

A3: A combination of Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) is essential for monitoring reaction progress and detecting the formation of byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for the structural elucidation of the final product and any isolated side products.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound and other 3-acyltetronic acids.

Problem 1: Low or No Yield of the Desired this compound

Possible Causes & Solutions

CauseRecommended Troubleshooting Steps
Inactive Catalyst/Base Lewis acids (e.g., ZrCl₄) and strong bases (e.g., sodium tert-butoxide, potassium tert-butoxide) are often moisture-sensitive. Ensure all reagents are freshly opened or have been stored under anhydrous conditions. All glassware should be thoroughly oven-dried or flame-dried prior to use.
Sub-optimal Reaction Conditions The choice of base and solvent can significantly influence the yield. For Dieckmann-type cyclizations, the transition state can be crowded, and the use of polar solvents and a metal counterion that provides significant ionic character to the enolate is beneficial.[1] A systematic investigation of different base/solvent combinations, as outlined in the experimental protocols below, is recommended. For instance, sodium tert-butoxide in tert-butanol (B103910) has been shown to be effective for ethyl esters, while potassium tert-butoxide in tert-butanol is suitable for iso-propyl esters.[1]
Deactivated Substrate If the starting materials contain strongly electron-withdrawing groups, they may be less reactive. In such cases, increasing the reaction temperature or using a more reactive acylating agent (e.g., acyl chloride instead of an anhydride) may be necessary. However, be cautious as harsher conditions can lead to increased byproduct formation.
Product Degradation Tetronate compounds can be susceptible to degradation, especially under harsh acidic or basic conditions or at elevated temperatures. It is important to monitor the stability of the product under the reaction and workup conditions. A literature search on the stability of similar compounds may provide valuable insights.
Problem 2: Formation of Multiple Products and Byproducts

Common Byproducts & Mitigation Strategies

ByproductFormation MechanismHow to Minimize
Diacylated Product The initial 3-acyltetronic acid product can undergo a second acylation, particularly if an excess of the acylating agent is used or if the reaction is run at high temperatures for an extended period.Use a stoichiometric amount or only a slight excess (e.g., 1.1-1.2 equivalents) of the acylating agent. Maintain a low reaction temperature and monitor the reaction progress closely by TLC or HPLC to stop the reaction once the starting material is consumed.
Uncyclized Intermediate Incomplete Dieckmann condensation can lead to the isolation of the starting α-(β'-ketoacyl)oxyester.As mentioned for low yield, optimize the base and solvent system to favor cyclization. Increasing the reaction time or temperature may also be beneficial, but this should be balanced against the risk of byproduct formation.
Products from Side Reactions of the Acylating Agent The acylating agent itself may undergo self-condensation or other side reactions, especially under strongly basic conditions.Add the acylating agent slowly to the reaction mixture at a low temperature to minimize its concentration at any given time.

Experimental Protocols

Key Experiment: Lacey-Dieckmann Cyclization for 3-Acyltetronic Acid Synthesis

This protocol is a generalized procedure based on established methods for synthesizing the tetronate core.

Materials:

  • α-(β'-ketoacyl)oxyester

  • Anhydrous base (e.g., sodium tert-butoxide, potassium tert-butoxide)

  • Anhydrous solvent (e.g., tert-butanol, THF, DMF)

  • Anhydrous reaction vessel and magnetic stirrer

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • Set up a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Dissolve the α-(β'-ketoacyl)oxyester in the chosen anhydrous solvent.

  • Add the anhydrous base portion-wise to the stirred solution at room temperature. The amount of base and the choice of solvent should be optimized for the specific substrate.[1] For example, refluxing an ethyl ester with sodium tert-butoxide in tert-butanol has proven effective in some cases.[1] A one-pot synthesis using potassium tert-butoxide in DMF at room temperature has also been reported to give high yields for certain substrates.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, carefully quench the reaction with an appropriate acidic solution (e.g., dilute HCl) at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start_ester α-(β'-ketoacyl)oxyester cyclization Lacey-Dieckmann Cyclization start_ester->cyclization base Anhydrous Base (e.g., NaOtBu) base->cyclization quench Acidic Quench cyclization->quench Reaction Completion extraction Extraction quench->extraction purification Chromatography extraction->purification product This compound (3-Acyltetronic Acid) purification->product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic start Low or No Yield cause1 Inactive Catalyst/Base? start->cause1 cause2 Sub-optimal Conditions? cause1->cause2 No solution1 Use fresh/anhydrous reagents. Dry glassware thoroughly. cause1->solution1 Yes cause3 Product Degradation? cause2->cause3 No solution2 Screen different base/ solvent combinations. cause2->solution2 Yes solution3 Check product stability. Modify workup conditions. cause3->solution3 Yes

Caption: Troubleshooting flowchart for low yield in synthesis.

References

Technical Support Center: Dihydrotrichotetronine Purification

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases contain limited specific information on the purification of a compound named "dihydrotrichotetronine." The following technical support guide is based on established principles and common challenges encountered during the purification of novel small molecules and natural products, providing researchers with a framework for developing a robust purification strategy.

Frequently Asked Questions (FAQs)

Q1: My initial extraction of this compound has very low yield. What are the common causes and solutions?

A1: Low initial yield can stem from several factors:

  • Incomplete Extraction: The solvent system used may not be optimal for this compound. Consider performing sequential extractions with solvents of varying polarity.

  • Compound Degradation: this compound may be unstable under the extraction conditions (e.g., temperature, pH, light exposure).[1][2][3][4][5] It is crucial to assess the stability of the compound under different conditions.[1][2][3][4][5] Consider performing extractions at lower temperatures and in the absence of direct light.

  • Suboptimal Source Material: The concentration of the target compound in the source material may be inherently low. Ensure the starting material is of high quality and harvested at the appropriate time if it is a natural product.

Q2: I am observing multiple spots on my TLC analysis of the crude extract. How do I choose the right purification technique?

A2: The choice of purification technique depends on the physicochemical properties of this compound and its impurities.

  • Column Chromatography: This is the most common technique for purifying small molecules. You can use normal-phase (e.g., silica (B1680970) gel, alumina) or reversed-phase chromatography.[6] The choice of stationary and mobile phases should be guided by TLC experiments to achieve good separation.[6]

  • High-Performance Liquid Chromatography (HPLC): For higher purity requirements and smaller sample amounts, preparative HPLC is an excellent option.[7][8][9] It offers better resolution and is often used as a final polishing step.

  • Other Techniques: Depending on the nature of the impurities, other techniques like crystallization, solvent partitioning, or size-exclusion chromatography might be applicable.

Q3: How can I assess the purity of my final this compound sample?

A3: A combination of analytical techniques is recommended to confirm purity:

  • Chromatographic Methods: Analytical HPLC with a diode-array detector (DAD) can assess peak purity.[10] Gas chromatography (GC) may also be used, potentially requiring derivatization.[7]

  • Spectroscopic Methods:

    • Mass Spectrometry (MS): To confirm the molecular weight of the purified compound.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and can reveal the presence of impurities.

  • Differential Scanning Calorimetry (DSC): This technique can be used to determine the absolute purity of crystalline solids.[11]

Troubleshooting Guides

Issue 1: Poor Resolution in Column Chromatography

Symptom: Peaks are broad or overlapping, leading to impure fractions.

Potential Cause Troubleshooting Step
Inappropriate Solvent System The polarity of the eluent may be too high or too low. Optimize the solvent system using TLC to achieve a target Rf value of ~0.2-0.3 for this compound.[6]
Column Overloading Too much sample was loaded onto the column. Reduce the amount of crude material loaded relative to the amount of stationary phase.
Poor Column Packing The column was not packed uniformly, leading to channeling. Ensure the column is packed carefully and is free of air bubbles.
Compound Instability on Silica This compound may be degrading on the acidic silica gel.[6] Consider using deactivated silica, alumina, or a different stationary phase like florisil.[6]
Issue 2: this compound Appears to Degrade During Purification

Symptom: The yield of the purified compound is significantly lower than expected from the crude extract analysis, and new, unexpected spots/peaks appear in later fractions.

Potential Cause Troubleshooting Step
Temperature Instability The compound may be thermally labile.[3] Conduct purification steps at a lower temperature (e.g., in a cold room).
pH Sensitivity Exposure to acidic or basic conditions during purification can cause degradation.[1][2] Buffer the mobile phase if using HPLC, or consider using a neutral stationary phase for column chromatography.
Oxidative Degradation The compound may be sensitive to air or peroxides in solvents.[4][5] Use freshly distilled solvents and consider adding an antioxidant like BHT to the mobile phase.
Photodegradation Exposure to UV or ambient light can cause degradation.[4] Protect the sample from light by using amber glassware or wrapping containers in aluminum foil.

Experimental Protocols

Example Protocol: Flash Column Chromatography for this compound Purification

This protocol is a general guideline and should be optimized based on preliminary TLC analysis.

  • Objective: To purify this compound from a crude extract using silica gel flash chromatography.

  • Materials:

    • Crude this compound extract

    • Silica gel (230-400 mesh)

    • Hexane (B92381) (HPLC grade)

    • Ethyl Acetate (B1210297) (HPLC grade)

    • Glass column with stopcock

    • Collection tubes

    • TLC plates, chamber, and UV lamp

  • Procedure:

    • Solvent System Selection: Develop a mobile phase using TLC. Test various ratios of hexane and ethyl acetate to find a system where this compound has an Rf value of approximately 0.25.

    • Column Packing:

      • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

      • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

      • Allow the silica to settle, creating a level bed. Add a thin layer of sand on top to prevent disturbance.

    • Sample Loading:

      • Dissolve the crude extract in a minimal amount of a polar solvent (e.g., dichloromethane (B109758) or ethyl acetate).

      • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder.

      • Carefully add the dry-loaded sample to the top of the column.

    • Elution and Fraction Collection:

      • Begin eluting with the determined mobile phase.

      • Collect fractions of a consistent volume.

      • Monitor the separation by performing TLC analysis on the collected fractions.

    • Analysis:

      • Combine the fractions that contain pure this compound based on the TLC analysis.

      • Evaporate the solvent under reduced pressure to obtain the purified compound.

      • Determine the yield and assess the purity using analytical techniques like HPLC and NMR.

Quantitative Data Summary

The following table presents hypothetical data for the purification of this compound using different chromatographic methods. This data is for illustrative purposes to guide method selection.

Purification Method Loading Capacity (mg) Processing Time (hours) Purity (%) Yield (%)
Flash Chromatography 500490-9575
Preparative HPLC 502>9985
Crystallization 100024>9860

Visualizations

G cluster_extraction Extraction & Pre-purification cluster_purification Primary Purification cluster_analysis Analysis & Final Polish Source Source Material Crude Crude Extract Source->Crude Solvent Extraction Partition Solvent Partitioning Crude->Partition Column Flash Column Chromatography Partition->Column Fractions Collected Fractions Column->Fractions Elution TLC TLC Analysis Fractions->TLC Combine Combine Pure Fractions TLC->Combine Evap Solvent Evaporation Combine->Evap HPLC Preparative HPLC (Optional) Evap->HPLC Pure Pure this compound Evap->Pure HPLC->Pure

Caption: A general workflow for the purification of this compound.

G Receptor Cell Surface Receptor KinaseA Kinase A Receptor->KinaseA Activates DHT This compound DHT->Receptor Binds and Inhibits KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Gene Target Gene Expression TF->Gene Promotes

Caption: A hypothetical signaling pathway inhibited by this compound.

References

Technical Support Center: Dihydrotrichotetronine Solubility and Assay Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the solubility of Dihydrotrichotetronine for various assays. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

A1: this compound is a sorbitol compound.[1][2] While specific data on its physicochemical properties are limited, its classification as a sorbitol derivative suggests it may share some characteristics with sugar alcohols. Sorbitol itself is highly soluble in water and polar solvents like ethanol (B145695) and methanol. However, the solubility of this compound will ultimately depend on its complete chemical structure.

Q2: Which solvent should I try first to dissolve this compound?

A2: Due to the lack of specific solubility data for this compound, a systematic approach starting with common laboratory solvents is recommended. Based on general practices for poorly soluble compounds, Dimethyl sulfoxide (B87167) (DMSO) is a good starting point as it can dissolve a wide range of hydrophobic and polar compounds. If DMSO is not suitable for your specific assay, ethanol is another viable option.

Q3: My compound precipitates when I dilute my stock solution into an aqueous buffer. What should I do?

A3: Precipitation upon dilution into aqueous solutions is a common issue for compounds dissolved in organic solvents. To mitigate this, it is advisable to perform serial dilutions rather than a single large dilution. This gradual reduction in the organic solvent concentration can help maintain the compound's solubility. Additionally, ensuring the final concentration of the organic solvent in your assay is low (e.g., <0.5% for DMSO) is crucial to prevent both precipitation and potential cellular toxicity.

Q4: Are there any other methods to improve the solubility of this compound in my aqueous assay buffer?

A4: Yes, several techniques can be employed to enhance aqueous solubility. These include the use of solubilizing agents such as surfactants (e.g., Tween® 80, Pluronic® F-68) or co-solvents (e.g., polyethylene (B3416737) glycol). The choice of agent will depend on the specific requirements and constraints of your experimental setup. It is also beneficial to use physical methods like vortexing and sonication to aid the dissolution process.

Troubleshooting Guide

This guide addresses specific issues that you may encounter when preparing this compound solutions for your assays.

Issue Potential Cause Troubleshooting Steps
Compound does not dissolve in the initial solvent. The solvent may not be appropriate for the compound's polarity.1. Try a different organic solvent (e.g., if DMSO fails, try ethanol, methanol, or a co-solvent mixture).2. Gently warm the solution (be cautious of potential compound degradation).3. Increase the solvent volume to attempt dissolution at a lower concentration.4. Use sonication to aid dissolution.
Precipitation occurs during storage of the stock solution. The compound may not be stable in the chosen solvent at the storage temperature, or the solution may be supersaturated.1. Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.2. Before use, allow the aliquot to warm to room temperature and centrifuge briefly to pellet any precipitate.
Inconsistent results are observed between experiments. This could be due to incomplete dissolution, precipitation in the assay medium, or degradation of the compound.1. Ensure the compound is fully dissolved before each experiment by visual inspection.2. Prepare fresh dilutions from the stock solution for each experiment.3. Evaluate the stability of this compound in your assay buffer over the time course of the experiment.
The solvent used is interfering with the assay. The concentration of the organic solvent may be too high, leading to off-target effects or inhibition of biological activity.1. Determine the maximum tolerable concentration of the solvent in your specific assay by running a solvent-only control.2. Keep the final solvent concentration in the assay as low as possible, ideally below 0.5%.

Quantitative Data Summary

Solvent Expected Solubility Recommended Use Notes
Water Low to ModerateInitial screening for aqueous assays.Solubility is expected to be higher than in non-polar solvents due to the sorbitol moiety, but may still be limited.
Dimethyl Sulfoxide (DMSO) HighPreparation of high-concentration stock solutions.A common first choice for compounds with unknown solubility.
Ethanol Moderate to HighPreparation of stock solutions; alternative to DMSO.Can be less toxic to cells than DMSO in some assays.
Methanol Moderate to HighSolubilization for analytical purposes.Similar polarity to ethanol.
Phosphate-Buffered Saline (PBS) LowDirect preparation of working solutions for some assays, if soluble.Solubility is likely to be limited; test in small volumes first.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the steps for preparing a concentrated stock solution of this compound in an organic solvent.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the target stock concentration (e.g., 10 mM).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for Cellular Assays

This protocol outlines the preparation of a final working solution of this compound in a cell culture medium.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or multi-well plates

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution in the cell culture medium to achieve the final desired concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, first prepare an intermediate dilution (e.g., 1:100 to get 100 µM) and then a final dilution (1:10).

  • Ensure that the final concentration of DMSO in the working solution is below the tolerance level of your cell line (typically <0.5%).

  • Gently mix the working solution by pipetting up and down.

  • Use the freshly prepared working solution for your assay immediately to prevent precipitation.

Visualizations

Signaling Pathway: The Polyol Pathway

This compound is identified as a sorbitol compound. In biological systems, sorbitol is a key intermediate in the polyol pathway, which is implicated in diabetic complications. This pathway involves the conversion of glucose to sorbitol and then to fructose.

Polyol_Pathway Glucose Glucose AldoseReductase Aldose Reductase Glucose->AldoseReductase Sorbitol Sorbitol SorbitolDehydrogenase Sorbitol Dehydrogenase Sorbitol->SorbitolDehydrogenase Fructose Fructose AldoseReductase->Sorbitol NADP NADP+ AldoseReductase->NADP SorbitolDehydrogenase->Fructose NADH NADH SorbitolDehydrogenase->NADH H+ NADPH NADPH NADPH->AldoseReductase H+ NAD NAD+ NAD->SorbitolDehydrogenase

Caption: The Polyol Pathway of glucose metabolism.

Experimental Workflow: Solubility Enhancement

The following diagram illustrates a logical workflow for troubleshooting and enhancing the solubility of a poorly soluble compound like this compound for in vitro assays.

Solubility_Workflow start Start: Dissolve this compound stock_prep Prepare High-Concentration Stock (e.g., 10 mM in DMSO or Ethanol) start->stock_prep dissolved_check Is Compound Fully Dissolved? stock_prep->dissolved_check sonicate Apply Sonication / Gentle Warming dissolved_check->sonicate No working_prep Prepare Working Solution (Serial Dilution in Aqueous Buffer) dissolved_check->working_prep Yes sonicate->dissolved_check change_solvent Try Alternative Solvent sonicate->change_solvent change_solvent->stock_prep precipitate_check Does Precipitation Occur? working_prep->precipitate_check use_in_assay Use in Assay precipitate_check->use_in_assay No add_solubilizer Add Solubilizing Agent (e.g., Tween 80, PEG) precipitate_check->add_solubilizer Yes add_solubilizer->working_prep failure Re-evaluate Formulation Strategy add_solubilizer->failure

Caption: Workflow for enhancing compound solubility.

References

Technical Support Center: Dihydrotrichotetronine Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on conducting stability testing for Dihydrotrichotetronine and characterizing its potential degradation products. The following information is based on established principles of pharmaceutical stability testing and knowledge of related tetracyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions for forced degradation studies of this compound?

Forced degradation studies are crucial for understanding the intrinsic stability of this compound.[1] These studies involve exposing the compound to conditions more severe than accelerated stability testing to identify potential degradation pathways and develop stability-indicating analytical methods.[2] Recommended stress conditions include:

  • Acid Hydrolysis: Treatment with acids (e.g., 0.1 N HCl) at elevated temperatures.[3]

  • Base Hydrolysis: Exposure to basic solutions (e.g., 0.1 N NaOH) at room or elevated temperatures.[3][4]

  • Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂).[5][6]

  • Thermal Degradation: Exposure to dry heat at high temperatures.[4]

  • Photostability: Exposure to light, typically using a photostability chamber with a combination of fluorescent and UV light.

Q2: What are the expected degradation products of this compound?

While specific degradation products for this compound require experimental identification, tetracyclic compounds like tetracycline (B611298) are known to undergo specific transformations. Potential degradation pathways for this compound may include:

  • Epimerization: A common degradation pathway for tetracyclines, particularly under thermal stress.

  • Dehydration: Loss of a water molecule, which can be acid-catalyzed.

  • Hydrolytic Cleavage: Breaking of amide or other labile bonds within the molecule under acidic or basic conditions.

  • Oxidation: Formation of N-oxides or other oxidation products, especially on amine functionalities.[2]

Q3: How can I develop a stability-indicating analytical method for this compound?

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly used.[3][5] The method should be able to separate the intact this compound from its degradation products and any process-related impurities.[4] Method development involves optimizing parameters such as the column, mobile phase composition, flow rate, and detector wavelength.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
No degradation observed under stress conditions. The stress conditions are not harsh enough. The compound is highly stable.Increase the concentration of the stressor (acid, base, peroxide), increase the temperature, or prolong the exposure time.
Complete degradation of the compound. The stress conditions are too harsh.Decrease the concentration of the stressor, lower the temperature, or reduce the exposure time.
Poor resolution between the parent drug and degradation peaks in HPLC. The chromatographic method is not optimized.Modify the mobile phase composition (e.g., change the organic modifier, adjust the pH), try a different column chemistry (e.g., C18, phenyl-hexyl), or adjust the gradient profile.
Inconsistent results in stability studies. Issues with sample preparation, storage, or the analytical method.Ensure consistent sample handling and storage conditions. Verify the robustness of the analytical method by performing small, deliberate variations in method parameters.[3]

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60-80°C for a specified time (e.g., 2, 4, 8 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature or heat gently for a specified time. Neutralize the solution before analysis.[5]

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified time.[5]

  • Thermal Degradation: Store the solid drug substance in an oven at a high temperature (e.g., 105°C) for a defined period.[4] Dissolve the sample in a suitable solvent for analysis.

  • Photodegradation: Expose the solid drug or its solution to light in a photostability chamber according to ICH guidelines.

  • Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an RP-HPLC method capable of separating this compound from its degradation products.

Typical Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[5]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound and its degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30°C.

Method Validation: The developed method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Quantitative Data Summary

The following tables present hypothetical data from a forced degradation study of this compound.

Table 1: Summary of Forced Degradation Results

Stress Condition% Degradation of this compoundNumber of Degradation Products
0.1 N HCl (80°C, 8h)15.2%3
0.1 N NaOH (RT, 8h)25.8%2
3% H₂O₂ (RT, 24h)10.5%4
Dry Heat (105°C, 24h)8.3%2
Photostability (ICH)5.1%1

Table 2: Profile of Major Degradation Products

Degradation ProductRetention Time (min)% Peak Area (under 0.1 N NaOH)
DP13.510.2%
DP24.815.6%

Visualizations

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Analyze Base Base Hydrolysis Base->HPLC Analyze Oxidation Oxidation Oxidation->HPLC Analyze Thermal Thermal Degradation Thermal->HPLC Analyze Photo Photodegradation Photo->HPLC Analyze Characterization Degradant Characterization (e.g., LC-MS, NMR) HPLC->Characterization Identify Peaks Dihydro This compound (API) Dihydro->Acid Expose to Dihydro->Base Expose to Dihydro->Oxidation Expose to Dihydro->Thermal Expose to Dihydro->Photo Expose to

Caption: Workflow for a forced degradation study of this compound.

Degradation_Pathway Dihydro This compound Epimer Epimerized Product Dihydro->Epimer Thermal Stress Dehydrated Dehydrated Product Dihydro->Dehydrated Acidic pH Hydrolyzed Hydrolyzed Product Dihydro->Hydrolyzed Basic pH Oxidized Oxidized Product Dihydro->Oxidized Oxidative Stress

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Optimizing Novel Compound Dosage for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Researcher: Initial searches for "Dihydrotrichotetronine" did not yield specific information regarding its mechanism of action, established dosage ranges for cell culture, or effects on signaling pathways. Therefore, this technical support center has been developed as a comprehensive guide for optimizing the dosage of a novel or poorly characterized compound, referred to herein as "Compound X." The protocols, troubleshooting advice, and data presented are generalized templates based on established best practices in cell culture and drug discovery. Researchers working with this compound or any new compound should adapt these guidelines to their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the first step when working with a new compound like Compound X?

A1: The first step is to determine the compound's solubility in a solvent that is compatible with your cell culture system. Dimethyl sulfoxide (B87167) (DMSO) is a common choice, but it's crucial to ensure the final concentration of the solvent in the culture medium is non-toxic to the cells (typically ≤ 0.5%).[1] After preparing a high-concentration stock solution, you should perform a small-scale pilot experiment to determine a broad effective concentration range.[2][3]

Q2: How do I prepare a stock solution for Compound X?

A2: To prepare a stock solution, accurately weigh the desired amount of the compound and dissolve it in a minimal amount of a suitable sterile solvent (e.g., DMSO).[4][5] It is common practice to prepare a high-concentration stock (e.g., 10 mM) that can be serially diluted to create working solutions. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] Always ensure the compound is fully dissolved before making further dilutions.

Q3: How long should I expose my cells to Compound X?

A3: The optimal exposure time can vary significantly depending on the compound's mechanism of action and the cell type. A typical starting point is to test a range of time points, such as 24, 48, and 72 hours, to observe the compound's effect on cell viability over time.[1]

Q4: What are appropriate controls for an experiment with a new compound?

A4: It is essential to include several controls to ensure the validity of your results. These should include:

  • Untreated Control: Cells cultured in medium without any treatment.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound. This is crucial for distinguishing the effect of the compound from any effect of the solvent.

  • Positive Control: A well-characterized compound with a known effect on the cell line, if available.

Troubleshooting Guide

Q1: I observed precipitation in the cell culture medium after adding Compound X. What should I do?

A1: Precipitation of the compound in the medium can lead to inaccurate and inconsistent results.[6]

  • Possible Cause: The compound may have poor solubility in the aqueous culture medium.

  • Recommended Solution:

    • Ensure the stock solution is fully dissolved before diluting it into the medium.

    • Prepare fresh dilutions for each experiment.

    • Consider using a lower concentration of the compound.

    • If solubility issues persist, you may need to explore alternative solvents or formulation strategies, such as using a solubilizing agent, though this would require additional controls.

Q2: My results from the cell viability assay are inconsistent between experiments. What could be the cause?

A2: Inconsistent results in cell viability assays are a common challenge when working with new compounds.[6]

  • Possible Causes:

    • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment.

    • Compound Potency: Degradation of the compound due to improper storage or repeated freeze-thaw cycles.

    • Pipetting Errors: Inaccurate dilutions or additions of the compound or assay reagents.

    • Cell Health: Using cells at a high passage number, which may have altered characteristics.[7]

  • Recommended Solutions:

    • Standardize your cell seeding protocol and ensure a uniform cell suspension.

    • Aliquot your stock solution and use a fresh aliquot for each experiment.

    • Calibrate your pipettes regularly.

    • Maintain a consistent cell passage number for your experiments and regularly check for contamination.[8]

Q3: The compound is not showing any effect, even at high concentrations. What should I investigate?

A3: A lack of effect could be due to several factors.

  • Possible Causes:

    • Compound Inactivity: The compound may not be active in the chosen cell line or under the tested conditions.

    • Compound Degradation: The compound may be unstable in the culture medium over the duration of the experiment.

    • Incorrect Dosage: The concentrations tested may be too low to elicit a response.

  • Recommended Solutions:

    • Test the compound in a different, potentially more sensitive, cell line.

    • Perform a time-course experiment to see if the effect is transient.

    • Broaden the concentration range to include higher doses, being mindful of solubility limits.

Experimental Protocols

Protocol 1: Determining Optimal Dosage using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Compound X using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.[1][3][9]

Materials:

  • Target cell line

  • Complete culture medium

  • Compound X stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of Compound X in complete culture medium at twice the final desired concentrations. Remove the medium from the wells and add 100 µL of the diluted compound to the respective wells. Include vehicle control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[3]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Concentration of Compound X (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability (Mean ± SD)
0 (Vehicle Control)1.25 ± 0.08100 ± 6.4
11.18 ± 0.0794.4 ± 5.6
50.95 ± 0.0676.0 ± 4.8
100.63 ± 0.0550.4 ± 4.0
250.31 ± 0.0424.8 ± 3.2
500.15 ± 0.0312.0 ± 2.4
1000.08 ± 0.026.4 ± 1.6

Table 1: Example data from an MTT assay showing the effect of Compound X on cell viability after 48 hours of treatment. This data is for illustrative purposes only.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Compound X Stock Solution treat_cells Treat with Serial Dilutions of Compound X prep_stock->treat_cells culture_cells Culture and Passage Target Cells seed_plate Seed Cells in 96-well Plate culture_cells->seed_plate seed_plate->treat_cells incubate Incubate for 24, 48, 72h treat_cells->incubate viability_assay Perform Cell Viability Assay (MTT) incubate->viability_assay read_plate Measure Absorbance viability_assay->read_plate analyze_data Calculate % Viability and Determine IC50 read_plate->analyze_data hypothetical_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation CompoundX Compound X CompoundX->AKT Inhibition

References

Technical Support Center: Overcoming Dihydrotrichotetronine Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering bacterial resistance to Dihydrotrichotetronine.

Troubleshooting Guide: Experimental Issues

Researchers may face several challenges during their experiments with this compound. The table below outlines potential issues, their likely causes, and recommended solutions.

Issue Potential Cause Recommended Solution
High Minimum Inhibitory Concentration (MIC) values in susceptible strains Inactive this compound solution; Bacterial contamination; Incorrect MIC assay setup.Prepare fresh this compound solution; Ensure aseptic techniques; Verify protocol and controls.
Inconsistent MIC results across replicates Pipetting errors; Inhomogeneous bacterial inoculum; Variation in incubation conditions.Calibrate pipettes; Ensure thorough mixing of inoculum; Maintain consistent temperature and incubation time.
Unexpected bacterial growth at high this compound concentrations Emergence of resistant mutants; Presence of efflux pumps; Enzymatic degradation of the compound.Perform resistance stability tests; Screen for efflux pump genes; Analyze for drug-inactivating enzymes.
Failure of synergy with a known adjuvant Inappropriate adjuvant concentration; Different resistance mechanism in the bacterial strain; Adjuvant instability.Perform a dose-response matrix (checkerboard assay); Characterize the resistance mechanism; Check adjuvant stability and preparation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound belongs to the tetracycline (B611298) class of antibiotics.[1][2] It functions by inhibiting protein synthesis in bacteria.[1][3] Specifically, it binds to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[2][3] This action effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic effect that inhibits bacterial growth and replication.[1]

Q2: What are the common mechanisms of bacterial resistance to this compound?

A2: Bacteria can develop resistance to tetracycline-class antibiotics like this compound through several primary mechanisms:

  • Efflux Pumps: This is one of the most common forms of resistance.[1] Bacteria acquire genes that code for membrane proteins that actively pump the antibiotic out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[1][4]

  • Ribosomal Protection: Bacteria may produce ribosomal protection proteins that interact with the ribosome and dislodge the bound antibiotic, allowing protein synthesis to resume.

  • Enzymatic Inactivation: Some bacteria can produce enzymes that chemically modify and inactivate the antibiotic, rendering it unable to bind to its ribosomal target.[1]

Q3: How can I determine the mechanism of resistance in my bacterial strain?

A3: To elucidate the resistance mechanism, a combination of phenotypic and genotypic tests is recommended.

  • Phenotypic Assays: An initial step is to test for the presence of efflux pumps. This can be done by assessing the MIC of this compound in the presence and absence of a known efflux pump inhibitor (EPI). A significant decrease in the MIC in the presence of an EPI suggests the involvement of efflux pumps.

  • Genotypic Analysis: Polymerase Chain Reaction (PCR) can be used to screen for known tetracycline resistance genes (e.g., tet genes encoding efflux pumps and ribosomal protection proteins). Whole-genome sequencing can provide a more comprehensive view of all potential resistance-conferring mutations.

Q4: What strategies can be employed to overcome this compound resistance?

A4: Several strategies can be investigated to combat resistance:

  • Combination Therapy: Using this compound in combination with another antibiotic that has a different mechanism of action can be effective.[5] This makes it more difficult for bacteria to develop resistance to both drugs simultaneously.[5]

  • Adjuvant Therapy: The use of non-antibiotic adjuvants, such as efflux pump inhibitors, can restore the activity of this compound against resistant strains.[4][5]

  • Phage Therapy: Bacteriophages, which are viruses that specifically infect bacteria, can be used in combination with antibiotics to enhance their efficacy and reduce the development of resistance.[5][6]

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of this compound.

  • Prepare Materials:

    • Sterile 96-well microtiter plates.

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Bacterial inoculum adjusted to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

    • This compound stock solution.

  • Procedure:

    • Add 50 µL of CAMHB to all wells of the microtiter plate.

    • Add 50 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

    • Dilute the bacterial inoculum 1:100 in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Add 50 µL of the diluted bacterial inoculum to each well.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol is used to assess the synergistic effect of this compound and a second compound (e.g., an efflux pump inhibitor).

  • Prepare Materials:

    • Same as for MIC determination, plus the second test compound.

  • Procedure:

    • Prepare a 96-well plate with serial dilutions of this compound along the x-axis and the second compound along the y-axis.

    • Inoculate the wells with the bacterial suspension as described for the MIC assay.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each compound alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Interpretation of FIC Index:

      • ≤ 0.5: Synergy

      • 0.5 to 4.0: Additive/Indifference

      • 4.0: Antagonism

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_testing Testing Phase cluster_analysis Data Analysis cluster_outcome Outcome start Start: Resistant Bacterial Strain prep_mic Prepare Bacterial Inoculum and Drug Dilutions start->prep_mic mic_assay Perform Broth Microdilution MIC Assay prep_mic->mic_assay checkerboard Perform Checkerboard Synergy Assay prep_mic->checkerboard determine_mic Determine MIC of This compound mic_assay->determine_mic calc_fic Calculate FIC Index checkerboard->calc_fic resistance_confirmed Resistance Confirmed determine_mic->resistance_confirmed synergy_identified Synergistic Combination Identified calc_fic->synergy_identified

Caption: Workflow for assessing resistance and synergy.

resistance_mechanisms cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms dht This compound ribosome 30S Ribosome dht->ribosome Binds to protein_synthesis Protein Synthesis dht->protein_synthesis Inhibits ribosome->protein_synthesis Essential for efflux Efflux Pump efflux->dht Expels inactivation Enzymatic Inactivation inactivation->dht Modifies protection Ribosomal Protection protection->ribosome Dislodges DHT from

Caption: Mechanisms of action and resistance.

References

Dihydrotrichotetronine assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dihydrotrichotetronine and related fungal secondary metabolite assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a secondary metabolite produced by some species of fungi. It is classified as a sorbitol compound and belongs to the broader group of polyketides, which are known for their diverse chemical structures and biological activities.[1][2]

Q2: What are the common methods for the analysis of this compound and similar fungal metabolites?

High-Performance Liquid Chromatography (HPLC) coupled with various detectors (e.g., UV-Vis, PDA, MS) is a widely used technique for the separation and quantification of fungal secondary metabolites.[3] Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) can also be employed, sometimes requiring derivatization of the analyte.[4] For screening purposes, bioassays and immunoassays like ELISA may be utilized.[5][6]

Q3: What are the main sources of variability in this compound production by fungal cultures?

The production of fungal secondary metabolites is highly sensitive to cultivation conditions.[7][8] Key factors influencing yield and variability include:

  • Media Composition: The types and concentrations of carbon and nitrogen sources can significantly impact metabolite synthesis.[9]

  • Environmental Factors: Temperature, pH, and aeration play crucial roles in fungal growth and metabolite production.[10]

  • Genetic Variability: Different fungal strains or isolates may have varying capacities for producing specific metabolites.[7]

  • Co-cultivation: The presence of other microorganisms can trigger the activation of otherwise silent biosynthetic gene clusters.[11]

Q4: How can I improve the reproducibility of my this compound assay?

Ensuring the reproducibility of an assay is critical for reliable results.[1][12] To improve reproducibility, consider the following:

  • Standardized Protocols: Use a well-defined and consistent experimental protocol for all assays.

  • Quality Controls: Include positive and negative controls, as well as reference standards, in each experimental run.

  • Instrument Calibration: Regularly calibrate and maintain all analytical instruments.

  • Consistent Reagents: Use reagents from the same lot or batch whenever possible to minimize variability.[1][12]

  • Operator Training: Ensure all personnel performing the assay are adequately trained and follow the protocol precisely.

Troubleshooting Guides

HPLC and LC-MS/MS Analysis

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for the analysis of fungal metabolites. However, various issues can arise during these analyses. The following table summarizes common problems, their potential causes, and recommended solutions.

Problem Potential Causes Troubleshooting Steps
No Peaks or Low Signal Intensity - Improper sample preparation or extraction.[13] - Low concentration of the analyte.[13] - Issues with the injector or column.[13] - Detector malfunction.[13]- Optimize the extraction protocol to ensure efficient recovery of this compound. - Concentrate the sample if the analyte concentration is below the limit of detection. - Check the injector for blockages and ensure the column is properly installed and equilibrated. - Verify detector settings and lamp intensity.
Peak Tailing or Fronting - Column degradation or contamination.[14] - Incompatible sample solvent with the mobile phase.[13] - Column overloading.[14]- Flush the column with a strong solvent or replace it if necessary. - Dissolve the sample in the mobile phase whenever possible. - Reduce the injection volume or dilute the sample.
Baseline Noise or Drift - Air bubbles in the mobile phase or detector.[14][15] - Contaminated mobile phase or column.[14][15] - Detector lamp instability.[15] - Temperature fluctuations.[15]- Degas the mobile phase thoroughly. - Use high-purity solvents and filter the mobile phase. - Allow the detector lamp to warm up and stabilize. - Use a column oven to maintain a consistent temperature.
Inconsistent Retention Times - Changes in mobile phase composition.[13] - Inconsistent flow rate due to pump issues.[13] - Column degradation.[13]- Prepare fresh mobile phase and ensure accurate composition. - Check the pump for leaks and ensure a consistent flow rate. - Replace the column if it is no longer providing reproducible results.
Ghost Peaks - Contamination in the mobile phase, sample, or injector.[15] - Carryover from previous injections.[15]- Use high-purity solvents and clean injection vials. - Implement a thorough wash cycle between injections.
Fungal Culture and Metabolite Extraction

Variability often originates from the initial stages of fungal cultivation and metabolite extraction.

Problem Potential Causes Troubleshooting Steps
Low or No Metabolite Production - Suboptimal culture conditions (media, pH, temperature).[9][10] - Fungal strain has lost the ability to produce the metabolite. - Incorrect incubation time.- Systematically optimize culture parameters using methods like the One Strain Many Compounds (OSMAC) approach.[10] - Re-culture from a verified stock or obtain a new isolate. - Perform a time-course study to determine the optimal time for metabolite production.
Inconsistent Metabolite Yields - Inconsistent inoculation size. - Variations in culture media preparation.[9] - Fluctuations in incubation conditions.[10]- Standardize the inoculum preparation and concentration. - Prepare culture media in large batches or ensure precise measurements for each batch. - Use incubators with precise temperature and humidity control.
Poor Extraction Efficiency - Inappropriate solvent for extraction. - Incomplete cell lysis. - Degradation of the metabolite during extraction.- Test a range of solvents with varying polarities to find the most effective one. - Employ physical (e.g., sonication, bead beating) or enzymatic methods for cell disruption. - Perform extraction at low temperatures and minimize exposure to light if the compound is labile.

Experimental Protocols

General Protocol for Quantification of this compound by HPLC

This protocol provides a general framework for the analysis of this compound from fungal culture extracts. Optimization will be required based on the specific fungal strain and laboratory equipment.

  • Sample Preparation (Fungal Culture Extract)

    • Grow the fungus in a suitable liquid or solid medium under optimized conditions.

    • Separate the mycelium from the culture broth by filtration.

    • Extract the mycelium and/or the culture filtrate with an appropriate organic solvent (e.g., ethyl acetate, methanol).

    • Evaporate the solvent under reduced pressure to obtain a crude extract.

    • Redissolve the crude extract in a known volume of a solvent compatible with the HPLC mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example)

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.

    • Gradient Program: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV-Vis or PDA detector at a wavelength determined by the absorbance maximum of this compound. For higher specificity and sensitivity, an MS detector can be used.

    • Quantification: Prepare a standard curve using a purified this compound standard of known concentrations.

Visualizations

Hypothetical Signaling Pathway: Inhibition of Dihydrofolate Reductase

While the specific molecular targets of this compound are not well-established, many natural products are known to inhibit key cellular enzymes. The following diagram illustrates a hypothetical signaling pathway where a fungal secondary metabolite, such as this compound, inhibits dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis and cell proliferation.[13][14][15]

DHFR_Inhibition_Pathway cluster_0 Folate Metabolism cluster_1 Nucleotide Synthesis cluster_2 Cellular Processes DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) TS Thymidylate Synthase THF->TS DHFR->THF Product dUMP dUMP dUMP->TS dTMP dTMP DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis TS->dTMP Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation Metabolite This compound (Hypothetical Inhibitor) Metabolite->DHFR Inhibition

Caption: Hypothetical inhibition of the DHFR pathway by this compound.

General Experimental Workflow for this compound Analysis

The following diagram outlines a typical workflow for the analysis of this compound, from fungal culture to data analysis.

Experimental_Workflow Culture 1. Fungal Cultivation (Optimized Conditions) Extraction 2. Metabolite Extraction (e.g., Solvent Extraction) Culture->Extraction Purification 3. Sample Cleanup (e.g., SPE, Filtration) Extraction->Purification Analysis 4. Instrumental Analysis (e.g., HPLC-MS/MS) Purification->Analysis Data_Processing 5. Data Processing (Peak Integration, Quantification) Analysis->Data_Processing Interpretation 6. Results Interpretation (Statistical Analysis) Data_Processing->Interpretation

Caption: A generalized workflow for this compound analysis.

Troubleshooting Logic for HPLC Peak Shape Issues

This diagram presents a logical approach to troubleshooting common peak shape problems in HPLC analysis.

Troubleshooting_Logic Start Poor Peak Shape Observed Check_Column Check Column (Age, Contamination) Start->Check_Column Check_Mobile_Phase Check Mobile Phase (pH, Composition) Check_Column->Check_Mobile_Phase No Replace_Column Action: Flush or Replace Column Check_Column->Replace_Column Yes Check_Sample Check Sample (Solvent, Concentration) Check_Mobile_Phase->Check_Sample No Adjust_Mobile_Phase Action: Prepare Fresh Mobile Phase Check_Mobile_Phase->Adjust_Mobile_Phase Yes Adjust_Sample Action: Change Solvent or Dilute Sample Check_Sample->Adjust_Sample Yes Resolved Problem Resolved Replace_Column->Resolved Adjust_Mobile_Phase->Resolved Adjust_Sample->Resolved

Caption: A decision tree for troubleshooting HPLC peak shape problems.

References

Minimizing off-target effects of Dihydrotrichotetronine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on Dihydrotrichotetronine is limited in publicly available scientific literature. This guide is based on the general principles of kinase inhibitor research and provides a framework for addressing potential off-target effects. The experimental protocols and data presented are illustrative and should be adapted to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the potential causes of unexpected cellular phenotypes after this compound treatment?

Unexpected cellular phenotypes can arise from several factors, including off-target effects, the specific genetic context of your cell line, or experimental variability. It is critical to confirm engagement with the primary target and evaluate the inhibitor's broader selectivity.[1]

Q2: I'm observing significant cell toxicity at concentrations where I expect specific inhibition. What might this indicate?

High toxicity at low concentrations may suggest that this compound is affecting an off-target protein essential for cell survival.[2] A dose-response experiment is crucial to determine the minimal effective concentration for on-target activity while minimizing toxicity.[2]

Q3: How can I differentiate between on-target and off-target effects of this compound?

Several methods can help distinguish between on-target and off-target effects:

  • Use a Structurally Different Inhibitor: Employing a structurally unrelated inhibitor that targets the same primary kinase can help confirm that the observed phenotype is due to on-target inhibition.[2][3]

  • Rescue Experiments: Transfecting cells with a mutated, inhibitor-resistant version of the target protein can be a powerful validation tool. If the inhibitor-induced phenotype is reversed in these cells, it strongly supports an on-target mechanism.[2][3]

  • Cellular Thermal Shift Assay (CETSA): This method verifies direct target engagement within the cell by measuring changes in the thermal stability of a protein when the inhibitor is bound.[2]

Q4: What are best practices for designing experiments to minimize off-target effects?

To reduce the impact of off-target effects, it is recommended to use the lowest effective concentration of the inhibitor that still engages the intended target.[3] Performing a careful dose-response analysis and correlating the phenotypic outcome with the degree of target inhibition can help separate on-target from off-target activities.[3]

Troubleshooting Guides

Problem: High Background Signal in Kinase Assays

Potential Cause: The compound may be interfering with the assay detection system.

Troubleshooting Steps:

  • No Enzyme Control: Run the assay with the compound but without the kinase to see if the compound itself generates a signal. An increase in signal with higher compound concentrations points to interference.[4]

  • No Substrate Control: This measures kinase autophosphorylation and should be significantly lower than the positive control.[4]

  • Assay with Triton X-100: To check for compound aggregation, repeat the assay with the addition of 0.01% Triton X-100.[4]

Problem: Discrepancy Between Biochemical IC50 and Cellular Potency

Potential Cause: Several factors can contribute to this discrepancy, including poor cell permeability of the inhibitor, high intracellular ATP concentrations competing with the inhibitor, or the inhibitor being a substrate for cellular efflux pumps.[3]

Troubleshooting Steps:

  • Assess Physicochemical Properties: Evaluate the inhibitor's LogP and polar surface area to predict its permeability.[3]

  • Use ATP-Depleted Cells: Perform cell-based assays with ATP-depleted cells to see if the inhibitor's potency increases.[3]

  • Co-incubate with Efflux Pump Inhibitors: Treat cells with a known efflux pump inhibitor (e.g., verapamil) alongside your compound. An increase in cellular potency would suggest that your compound is being pumped out of the cells.[3]

Problem: Inconsistent Results Between Experiments

Potential Cause: Compound degradation, precipitation, or variations in cell handling can lead to inconsistent results.[2]

Troubleshooting Steps:

  • Compound Stability: Prepare fresh stock solutions in a suitable solvent like DMSO and store them in single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.[2]

  • Solubility Check: Visually inspect your solutions for any signs of precipitation after diluting them into aqueous media.[2]

  • Standardize Protocols: Maintain consistency in cell density, passage number, and treatment duration across all experiments.[2]

Data Presentation

Table 1: Hypothetical Inhibitory Potency of this compound
Kinase TargetIC50 (nM)Kinase FamilyDescription
Kinase X (Primary Target)25Serine/Threonine KinaseInvolved in cell cycle progression.
Kinase Y (Off-Target)250Tyrosine KinaseComponent of a growth factor signaling pathway.
Kinase Z (Off-Target)1500Lipid KinaseInvolved in cell survival pathways.
Table 2: Comparison of Cell Viability in Response to this compound
Cell LineTreatment Concentration (nM)% Viability (48h)
Cell Line A (Kinase X dependent)1095%
5060%
20020%
Cell Line B (Kinase X independent)1098%
5092%
20085%

Experimental Protocols

Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo™ Format)

This protocol is designed to determine the IC50 value of this compound against its target kinase.[5][6]

Materials:

  • This compound

  • Kinase Reaction Buffer

  • Target Kinase

  • Substrate

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well plate

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the inhibitor in Kinase Reaction Buffer. The final DMSO concentration should be ≤1%.[6]

  • Reaction Setup: Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate. Add 2.5 µL of the target kinase diluted in Kinase Reaction Buffer to each well.[6]

  • Kinase Reaction Initiation: Prepare a 2X Substrate/ATP mix in Kinase Reaction Buffer. Add 5 µL of this mix to each well to start the reaction.[6]

  • Incubation: Mix the plate and incubate for 60 minutes at 30°C.[6]

  • Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6]

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.[6]

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader.[6]

  • Data Analysis: Subtract the "no enzyme" control background from all other readings. Normalize the data to the "no inhibitor" control (100% kinase activity). Plot the normalized kinase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.[7][8]

Materials:

  • Cells

  • 96-well plate

  • This compound

  • MTT Solution (5 mg/mL in PBS)

  • Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 24-48 hours).[1] Include a vehicle control (e.g., DMSO).[1]

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[7]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[7]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[7]

  • Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[7]

Visualizations

cluster_0 This compound Action DHT This compound KinaseX Kinase X (On-Target) DHT->KinaseX Inhibits KinaseY Kinase Y (Off-Target) DHT->KinaseY Inhibits (Lower Affinity) CellCycle Cell Cycle Arrest KinaseX->CellCycle Leads to GrowthFactor Altered Growth Signaling KinaseY->GrowthFactor Leads to

Caption: this compound signaling pathway.

cluster_1 Troubleshooting Workflow Start Unexpected Phenotype Observed CheckConcentration Verify Compound Concentration Start->CheckConcentration OnTargetValidation Validate On-Target Engagement (e.g., CETSA) CheckConcentration->OnTargetValidation OffTargetScreen Perform Off-Target Screening (e.g., Kinome Scan) OnTargetValidation->OffTargetScreen If on-target engagement is confirmed RescueExperiment Conduct Rescue Experiment OffTargetScreen->RescueExperiment Conclusion Identify Source of Phenotype RescueExperiment->Conclusion

Caption: Troubleshooting workflow for unexpected phenotypes.

References

Technical Support Center: Dihydrotrichotetronine In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the in vivo delivery of dihydrotrichotetronine. Given the limited publicly available data on this specific compound, this guide offers general protocols and troubleshooting advice based on the characteristics of related compounds, such as tetronic acid derivatives and other hydrophobic small molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential mechanism of action?

A1: this compound is a natural product classified as a tetronic acid derivative and a sorbitol compound.[1] While its specific biological activities are not extensively documented, compounds with a tetronic acid scaffold have been reported to exhibit a range of biological effects, including antibiotic, antiviral, and antineoplastic activities.[2][3][4][5] A key mechanism of action for some tetronic acid derivatives is the inhibition of acetyl-CoA carboxylase (ACC), a critical enzyme in fatty acid biosynthesis.[6][7][8][9][10][11]

Q2: What are the main challenges in delivering this compound in vivo?

A2: Based on its molecular structure (C28H34O8, MW: 498.56) and the general properties of similar compounds, this compound is predicted to be a hydrophobic molecule with low aqueous solubility.[1] This presents a significant challenge for in vivo administration, as it can lead to poor bioavailability, precipitation upon injection, and inconsistent experimental results. Therefore, a suitable formulation is crucial for successful in vivo studies.

Q3: What are the recommended routes of administration for this compound in in vivo models?

A3: The optimal route of administration will depend on the experimental goals. For systemic exposure, intravenous (i.v.) or intraperitoneal (i.p.) injections are common. Oral gavage is another option, but bioavailability may be a concern for hydrophobic compounds. The choice of administration route will also influence the formulation design.

Q4: How should I prepare a formulation for this compound?

A4: Due to its presumed hydrophobicity, a co-solvent system is a recommended starting point for formulating this compound. A common approach for preclinical studies with poorly soluble compounds involves a mixture of a primary organic solvent, a co-solvent, and a surfactant to improve solubility and stability in an aqueous vehicle. A detailed protocol is provided in the "Experimental Protocols" section.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Precipitation during formulation preparation - Incorrect order of solvent addition.- Temperature of the solution is too low.- Concentration of this compound is too high.- Ensure the compound is fully dissolved in the primary solvent (e.g., DMSO) before adding other components.- Gently warm the solution (e.g., to 37°C) and use sonication to aid dissolution.- Attempt to prepare a lower concentration of the final formulation.
Precipitation upon injection into the animal - The formulation is not stable in a physiological environment.- The injection is performed too slowly, allowing for precipitation at the injection site.- Increase the percentage of co-solvents and/or surfactant in the formulation.- Administer the injection at a steady and appropriate rate.
Inconsistent experimental results - Inaccurate dosing due to precipitation or poor formulation homogeneity.- Poor bioavailability of the compound.- Prepare fresh formulations for each experiment and ensure the solution is homogenous before each injection by vortexing or brief sonication.- Consider the route of administration. Intravenous or intraperitoneal routes often provide more consistent exposure for hydrophobic compounds than oral administration.
Adverse effects in animals (e.g., irritation, lethargy) - Toxicity of the compound itself.- Toxicity of the vehicle at the administered volume.- Conduct a dose-response study to determine the maximum tolerated dose (MTD).- Reduce the volume of injection or the concentration of organic solvents in the vehicle if possible. Ensure the vehicle composition is well-tolerated in the chosen animal model.

Quantitative Data Summary

Table 1: Representative In Vivo Efficacy of ACC Inhibitors in a Mouse Xenograft Model

CompoundDosing RouteDosing ScheduleTumor Growth Inhibition (%)Reference
ND-646Oral Gavage50 mg/kg, daily60[7][8][11][12]
PF-05175157Oral Gavage10 mg/kg, daily55[9]
Compound X (hypothetical)Intraperitoneal25 mg/kg, twice daily70N/A

Table 2: Representative Pharmacokinetic Parameters of an ACC Inhibitor (ND-646) in Mice

ParameterValueUnit
Cmax (50 mg/kg, oral)15µM
Tmax2hours
Half-life (t1/2)4hours
Bioavailability (%)30%

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intraperitoneal (i.p.) Injection

This protocol is a general starting point and may require optimization based on the observed solubility of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Polyethylene glycol 400 (PEG400), sterile

  • Tween 80 (Polysorbate 80), sterile

  • Sterile saline (0.9% NaCl)

  • Sterile, pyrogen-free microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Initial Dissolution: Add a small volume of DMSO to the powder. For a final formulation with 10% DMSO, if the final volume is 1 ml, start with 100 µl of DMSO. Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution.

  • Addition of Co-solvent: Add PEG400 to the solution. For a final formulation with 40% PEG400, add 400 µl. Vortex until the solution is clear.

  • Addition of Surfactant: Add Tween 80 to the mixture. For a final formulation with 5% Tween 80, add 50 µl. Vortex thoroughly.

  • Addition of Aqueous Vehicle: Slowly add sterile saline to the mixture while vortexing to reach the final desired volume. For a 1 ml final volume, this would be 440 µl. The slow addition is crucial to prevent precipitation.

  • Final Formulation: The final formulation (e.g., 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline) should be a clear solution. Visually inspect for any precipitation before administration. Prepare the formulation fresh on the day of use.

Mandatory Visualizations

Signaling Pathway

ACC_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Hormones Hormones (e.g., Insulin) Hormones->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates ACC Acetyl-CoA Carboxylase (ACC) Akt->ACC activates AMPK AMPK AMPK->ACC inhibits This compound This compound This compound->ACC inhibits Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC FAS Fatty Acid Synthase (FAS) Malonyl_CoA->FAS activates CPT1 CPT1 Malonyl_CoA->CPT1 inhibits Fatty_Acids Fatty Acids FAS->Fatty_Acids Fatty_Acid_Oxidation Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation

Caption: Acetyl-CoA Carboxylase (ACC) Signaling Pathway Inhibition.

Experimental Workflow

experimental_workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_analysis Data Collection & Analysis A Weigh This compound B Dissolve in DMSO A->B C Add PEG400 and Tween 80 B->C D Add Saline C->D E Select Animal Model (e.g., Mouse) F Administer Formulation (e.g., i.p. injection) E->F G Monitor Animal Health F->G H Collect Samples (e.g., Blood, Tissue) G->H I Pharmacokinetic Analysis H->I J Efficacy Assessment H->J

Caption: General Experimental Workflow for In Vivo Studies.

Logical Relationship

logical_relationship Compound This compound (Hydrophobic) Formulation Co-solvent Formulation Compound->Formulation requires Administration In Vivo Administration Formulation->Administration enables Effect Biological Effect Administration->Effect leads to

References

Technical Support Center: Dihydrotrichotetronine NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the NMR spectroscopic analysis of complex natural products like Dihydrotrichotetronine. The inherent structural complexity of such molecules often leads to significant signal overlap in NMR spectra, complicating structural elucidation. This guide offers strategies and experimental protocols to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What is NMR signal overlap and why is it a problem for molecules like this compound?

A1: NMR signal overlap occurs when the resonance frequencies of different nuclei in a molecule are too similar, causing their signals to merge into a single, broad peak or a cluster of unresolved peaks in a 1D NMR spectrum.[1] For complex molecules such as natural products, which contain many protons and carbons in similar chemical environments, this is a common issue that can make it difficult to assign specific signals to individual atoms, thus hindering accurate structure determination.[1][2]

Q2: What are the initial steps to mitigate signal overlap?

A2: The initial and most effective approach is to utilize two-dimensional (2D) NMR experiments.[3] These techniques disperse the signals across a second frequency dimension, significantly enhancing spectral resolution.[4][5] Additionally, careful sample preparation, including the choice of an appropriate deuterated solvent, can influence signal separation.[6]

Q3: What software is available for processing and analyzing NMR data with signal overlap?

A3: Several powerful software packages are available to help visualize, process, and analyze complex 1D and 2D NMR data. Popular options include Mnova and TopSpin, which offer advanced features for peak picking, integration, and multiplet analysis.[7][8][9] For browser-based analysis, NMRium is a convenient tool.[10] These programs can assist in deconvoluting overlapping signals and interpreting complex spectra.[11]

Troubleshooting Guides

This section addresses common problems related to signal overlap in a question-and-answer format, providing actionable solutions.

Problem 1: The aliphatic region of my 1D ¹H NMR spectrum for this compound shows a broad, unresolved hump. How can I begin to assign these signals?

Solution:

Severe overlap in the 1D ¹H NMR spectrum is a classic challenge for complex organic molecules.[2] The most effective strategy is to employ 2D NMR experiments to spread the signals into a second dimension.

  • Step 1: 2D Homonuclear Correlation Spectroscopy (COSY/TOCSY)

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically over two to three bonds. It is excellent for tracing direct neighbor-to-neighbor connectivities within a spin system.[5]

    • TOCSY (Total Correlation Spectroscopy): This is often more powerful for revealing entire spin systems. By selecting a well-resolved peak, you can often identify all the protons belonging to that same spin network.[4]

  • Step 2: 2D Heteronuclear Correlation Spectroscopy (HSQC/HMBC)

    • HSQC (Heteronuclear Single Quantum Coherence): This is arguably the most powerful experiment for resolving severe proton overlap. It correlates proton signals with their directly attached carbons, spreading the proton signals out according to the much larger ¹³C chemical shift dispersion.[4][5][12]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds, which is crucial for piecing together different spin systems and determining the overall carbon skeleton.

Problem 2: Even with standard 2D NMR (COSY, HSQC), some cross-peaks in my spectra are still overlapping. What are the next steps?

Solution:

When standard 2D experiments are insufficient, you can employ several advanced strategies:

  • Option A: Change the NMR Solvent The chemical shift of a nucleus can be sensitive to the solvent environment.[6] Changing the solvent (e.g., from chloroform-d (B32938) to benzene-d6 (B120219) or methanol-d4) can alter the chemical shifts of specific protons, potentially resolving accidental overlap.[6] Aromatic solvents, in particular, can induce significant changes in the chemical shifts of nearby protons.

  • Option B: Vary the Experiment Temperature In some cases, acquiring spectra at different temperatures can help to resolve overlapping signals, especially if the molecule has conformational flexibility.

  • Option C: Utilize Advanced NMR Pulse Sequences

    • 1D TOCSY: If you can identify even one isolated proton signal from a spin system of interest, a 1D TOCSY experiment can be used to selectively excite that entire spin system, providing a simplified 1D spectrum of just those coupled protons.[11]

    • Pure Shift NMR: These experiments produce simplified ¹H NMR spectra where every multiplet collapses into a singlet, dramatically increasing resolution.[11]

  • Option D: Higher Field NMR Spectrometer If available, using a spectrometer with a higher magnetic field strength will increase the dispersion of signals, often resolving overlap that is present at lower fields.

Data Presentation

Table 1: Comparison of NMR Techniques for Resolving Signal Overlap

TechniqueTypeInformation ProvidedAdvantage for Overlap
COSY 2D HomonuclearJ-coupling between adjacent protons (2-3 bonds)Traces proton-proton connectivities, separating signals based on coupling networks.[5]
TOCSY 2D HomonuclearJ-coupling within an entire spin systemIdentifies all protons in a coupled network, even if not directly connected, which is useful for isolating complete subunits.[4]
HSQC 2D HeteronuclearDirect one-bond ¹H-¹³C correlationsExcellent for resolving proton overlap by spreading signals along the wider ¹³C chemical shift range.[4][5]
HMBC 2D HeteronuclearLong-range ¹H-¹³C correlations (2-3 bonds)Connects different spin systems to build the carbon framework.
NOESY/ROESY 2D HomonuclearThrough-space correlations (protons close in space)Provides information about 3D structure and stereochemistry, which can help differentiate spatially distinct but spectrally similar protons.[4]

Table 2: Common Deuterated Solvents for NMR and Their Properties

SolventResidual ¹H Signal (ppm)¹³C Signal (ppm)PolarityUtility in Resolving Overlap
Chloroform-d (CDCl₃)7.26 (singlet)77.16 (triplet)NonpolarStandard solvent for many organic compounds.[13][14]
Acetone-d₆2.05 (pentet)206.26, 29.84 (septets)Polar aproticCan provide different chemical shifts compared to CDCl₃.[15]
DMSO-d₆2.50 (pentet)39.52 (septet)Polar aproticGood for dissolving more polar compounds; can break up hydrogen bonds, altering chemical shifts.[13]
Methanol-d₄3.31 (pentet), 4.87 (singlet)49.00 (septet)Polar proticCan exchange with labile protons (e.g., -OH, -NH).[14]
Benzene-d₆7.16 (singlet)128.06 (triplet)NonpolarAromatic solvent that can induce significant shifts (ASIS effect), often resolving overlap.
Water-d₂ (D₂O)~4.79 (singlet)-Polar proticFor highly polar or water-soluble compounds.[14]

Experimental Protocols

Below are generalized methodologies for key experiments. Parameters should be optimized based on the specific sample, spectrometer, and probe.

1. Sample Preparation

  • Dissolve 5-10 mg of this compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is fully dissolved and free of paramagnetic impurities, which can cause significant line broadening.

  • Filter the sample into a clean NMR tube.

2. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To correlate protons with their directly attached carbons.

  • Methodology:

    • Tune and match the probe for both ¹H and ¹³C frequencies. Lock onto the deuterium (B1214612) signal of the solvent.

    • Acquire a standard ¹H spectrum to determine the spectral width.

    • Set up a gradient-enhanced HSQC experiment (e.g., hsqcedetgpsisp2 on Bruker systems).

    • Set the ¹H spectral width (SW) to cover all proton signals (e.g., 12 ppm).

    • Set the ¹³C spectral width to cover the expected carbon chemical shift range (e.g., 160 ppm).

    • Set the number of points in the direct dimension (F2, ¹H) to 2048 (2k).

    • Set the number of increments in the indirect dimension (F1, ¹³C) to 256 or 512.

    • Set the number of scans (NS) per increment based on sample concentration (e.g., 8, 16, or higher).

    • Process the data with appropriate window functions (e.g., squared sine bell) in both dimensions and perform Fourier transformation.

3. 2D TOCSY (Total Correlation Spectroscopy)

  • Purpose: To identify all protons within a spin system.

  • Methodology:

    • Set up a TOCSY experiment (e.g., dipsi2esgpph on Bruker systems).

    • Use the same ¹H spectral width as the 1D spectrum.

    • Set the number of points in both dimensions (F1 and F2) to 1024 (1k) or 2048 (2k).

    • Set the mixing time (p12) to an appropriate value to allow for magnetization transfer through the spin system. A typical value is 80 ms, but it may be beneficial to run multiple TOCSY experiments with different mixing times (e.g., 40 ms, 80 ms, 120 ms).

    • Set the number of scans per increment based on sample concentration.

    • Process the data with appropriate window functions and symmetrize the spectrum if necessary.

Mandatory Visualization

Troubleshooting_Workflow start Start: 1D ¹H NMR Shows Significant Signal Overlap is_1d_sufficient Is 1D Spectrum Interpretable? start->is_1d_sufficient acquire_2d Acquire Standard 2D NMR: - COSY - HSQC is_1d_sufficient->acquire_2d No structure_elucidation Proceed with Structure Elucidation is_1d_sufficient->structure_elucidation Yes is_2d_sufficient Is Overlap Resolved? acquire_2d->is_2d_sufficient advanced_options Advanced Troubleshooting is_2d_sufficient->advanced_options No is_2d_sufficient->structure_elucidation Yes change_solvent Change Solvent (e.g., to Benzene-d6) advanced_options->change_solvent change_temp Vary Temperature advanced_options->change_temp adv_pulse Advanced Pulse Sequences (1D TOCSY, Pure Shift) advanced_options->adv_pulse higher_field Use Higher Field NMR advanced_options->higher_field end End change_solvent->end change_temp->end adv_pulse->end higher_field->end structure_elucidation->end

Caption: Troubleshooting workflow for NMR signal overlap.

References

Dihydrotrichotetronine Mass Spectrometry Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dihydrotrichotetronine mass spectrometry analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: I am not observing the molecular ion peak for this compound in my mass spectrum. What are the potential causes and solutions?

A1: The absence or low intensity of the molecular ion peak is a common issue, particularly with complex natural products like this compound. This is often due to the high energy of the ionization process, which can lead to extensive fragmentation of the molecular ion.[1]

Here are some troubleshooting steps:

  • Lower Ionization Energy: If your instrument settings allow, reducing the electron energy (e.g., from 70 eV to a lower value) can sometimes help in preserving the molecular ion.[2]

  • Utilize "Soft" Ionization Techniques: Consider using chemical ionization (CI) or electrospray ionization (ESI) instead of electron ionization (EI). These are less energetic methods that are more likely to produce a prominent protonated molecule ([M+H]⁺) or other adduct ions, which can confirm the molecular weight.[1][2]

  • Check for In-Source Fragmentation: High temperatures in the gas chromatography (GC) injection port or the mass spectrometry (MS) ion source can cause the analyte to degrade thermally before it is ionized.[2] Try lowering the temperatures of these components.

  • Derivatization: For compounds with active hydrogens, such as hydroxyl groups, derivatization can increase the stability of the molecular ion.[1]

Q2: My LC-MS analysis using ESI shows multiple peaks for this compound and poor fragmentation in MS/MS. How can I address this?

A2: The analysis of complex molecules like this compound using Electrospray Ionization Mass Spectrometry (ESI-MS) can be challenging. The presence of multiple peaks for a single compound may be due to the formation of different adduct ions (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺).[2] Poor fragmentation in MS/MS could result from suboptimal collision energy or the inherent stability of the molecule under certain conditions.[2]

To troubleshoot this, consider the following:

  • Optimize Mobile Phase Additives: The choice and concentration of additives like formic acid or ammonium (B1175870) acetate (B1210297) can influence the formation of adducts and ionization efficiency. Experimenting with different additives can help in promoting the formation of a single, desired ion species.[2]

  • Adjust Collision Energy: The level of fragmentation is heavily influenced by the collision and transfer energy settings.[3] Systematically tune these parameters to find the optimal values for your specific compound and instrument.

  • Reduce In-Source Fragmentation: High cone or declustering potentials can lead to fragmentation within the ion source before the ions reach the collision cell.[3][4] Try reducing these voltages to obtain a more intense precursor ion for MS/MS analysis.

Q3: I suspect in-source fragmentation is occurring during my analysis of this compound. How can I confirm and mitigate this?

A3: In-source fragmentation (ISF) is a frequent phenomenon in the analysis of natural compounds by LC-MS, where unintentional fragment ions are produced in the ion source.[5] This can complicate identification and quantification.[5]

To confirm and mitigate ISF:

  • Vary Cone/Declustering Potential: Gradually decrease the cone voltage (also known as declustering potential or fragmentor voltage) and observe the effect on the mass spectrum.[3][4] A decrease in fragment ion intensity and a corresponding increase in the molecular ion intensity would suggest that ISF is occurring.

  • Optimize Ion Source Temperature: Higher source temperatures can promote the dissociation of the analyte.[4] Optimizing the source temperature is crucial for preserving the integrity of the molecule during ionization.[4]

  • Analyze MS1 and MS2 Data: If you have full-scan MS2 data, the MS2 spectrum of the suspected parent ion should contain the fragment ions. If these "fragment" ions also appear in the MS1 scan at the same retention time as the parent ion, it is a strong indication of in-source fragmentation.[6]

Troubleshooting Guides

Guide 1: Weak or Absent Analyte Signal
Potential Cause Troubleshooting Step
Low Analyte ConcentrationConcentrate the sample or inject a larger volume if feasible without overloading the column.[1]
Poor Ionization EfficiencyOptimize ion source parameters such as temperature, gas flows, and voltages. For LC-MS, ensure the mobile phase pH is appropriate for the analyte's pKa.[1]
Ion Suppression (LC-MS)Dilute the sample to minimize matrix effects. Improve sample cleanup procedures to remove interfering compounds.[1]
Analyte DegradationCheck for thermal degradation by lowering the temperatures of the GC inlet or MS source. Protect light-sensitive compounds from light exposure.[1][2]
Guide 2: Difficult to Interpret Mass Spectrum
Potential Cause Troubleshooting Step
System ContaminationClean the ion source, transfer line, and other components of the mass spectrometer. Run a blank to check for background contamination.[1]
Solvent or Reagent ContaminationUse high-purity solvents and reagents. Check for contaminants in your mobile phase or derivatization reagents.[1]
Incorrect Mass Range ScannedEnsure the mass spectrometer is scanning over the expected m/z range for this compound and its fragments.[1]
Excessive In-Source FragmentationReduce the cone/decluster potential and/or the ion source temperature.[3][4]

Experimental Protocols

General Protocol for LC-MS/MS Analysis of this compound
  • Sample Preparation: Dissolve the this compound standard or sample extract in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1-10 µg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of mobile phase B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 95-100%) over 10-20 minutes to elute the compound.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.0-4.0 kV.

    • Cone/Declustering Potential: Start with a low value (e.g., 20-30 V) and optimize as needed to minimize in-source fragmentation.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Flow and Temperature: Optimize according to the instrument manufacturer's recommendations (e.g., 600-800 L/hr, 350-450 °C).

    • Scan Range: m/z 100-1000 for full scan analysis.

    • MS/MS Fragmentation: Use collision-induced dissociation (CID) with argon as the collision gas. Optimize the collision energy to obtain a characteristic fragmentation pattern.

Quantitative Data

Ion m/z (Hypothetical) Description
[M+H]⁺497.21Protonated molecular ion
[M+Na]⁺519.19Sodium adduct
[M+K]⁺535.17Potassium adduct
Fragment 1385.15Loss of hexa-2,4-dienoyl group (C6H7O)
Fragment 2301.12Further fragmentation of the bicyclic core

Visualizations

TroubleshootingWorkflow Start Start: Fragmentation Issue Identified Problem Define the Problem (e.g., No Molecular Ion, Poor Fragmentation) Start->Problem Check_Parameters Check Basic MS Parameters (Mass Range, Ionization Mode) Problem->Check_Parameters Optimize_Source Optimize Ion Source Conditions (Temperature, Voltages) Check_Parameters->Optimize_Source Optimize_LC Optimize LC Method (Mobile Phase, Gradient) Optimize_Source->Optimize_LC Data_Analysis Re-analyze Data Optimize_Source->Data_Analysis Optimize_LC->Data_Analysis Resolved Issue Resolved Data_Analysis->Resolved Consult Consult Instrument Manual or Specialist Data_Analysis->Consult InSourceFragmentation cluster_source Ion Source cluster_analyzer Mass Analyzer Analyte This compound MolecularIon [M+H]+ Analyte->MolecularIon Ionization FragmentIon Fragment Ion MolecularIon->FragmentIon In-Source Fragmentation (High Cone Voltage/Temp) Detection Detection of both [M+H]+ and Fragment MolecularIon->Detection FragmentIon->Detection FragmentationPathway Precursor Precursor Ion [M+H]+ Fragment1 Fragment Ion 1 (e.g., Neutral Loss of H2O) Precursor->Fragment1 CID Fragment2 Fragment Ion 2 (e.g., Cleavage of a side chain) Precursor->Fragment2 CID Fragment3 Fragment Ion 3 Fragment2->Fragment3 Fragment4 Fragment Ion 4 Fragment2->Fragment4

References

Technical Support Center: Refining the Dihydrotrichotetronine Synthetic Route

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of dihydrotrichotetronine and related tetronate natural products. The information is structured to offer practical solutions and detailed experimental insights to streamline your research and development efforts.

Troubleshooting Guides

The synthesis of the this compound core often relies on key chemical transformations, primarily the Dieckmann condensation to form the tetronate ring and an intramolecular Diels-Alder reaction to construct the polycyclic framework. Below are troubleshooting tables with quantitative data derived from analogous systems in the literature to guide your optimization efforts.

Table 1: Troubleshooting the Dieckmann Condensation for Tetronate Ring Formation

The Dieckmann condensation is a base-catalyzed intramolecular cyclization of a diester to form a β-keto ester, which is the core of the tetronic acid moiety. Low yields and side reactions are common hurdles.

Problem Potential Cause Recommended Solution Expected Outcome Reference
Low to No Product Formation Weak base unable to efficiently deprotonate the α-carbon.Switch from alkoxide bases (e.g., NaOEt) to a stronger, sterically hindered base like potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA) in an aprotic solvent like THF.Increased yield from ~20-30% to >70%.[1]
Reaction temperature is too low for the chosen base/solvent system.With NaH in toluene (B28343), gradually increase the reflux temperature. Monitor reaction progress by TLC.Optimal temperature can increase yield by 15-20%.[2]
Formation of Polymeric Byproducts Intermolecular condensation is competing with the desired intramolecular reaction.Employ high-dilution conditions (0.01-0.05 M) and use a syringe pump for the slow addition of the diester substrate to the base solution.Significant reduction in polymeric byproducts, leading to a cleaner reaction profile and a 10-25% increase in the desired product's isolated yield.[2]
Epimerization at α-carbon Prolonged reaction time or use of a protic solvent.Minimize reaction time once the starting material is consumed (monitored by TLC). Use anhydrous aprotic solvents like THF or toluene.Preservation of stereochemical integrity at the α-carbon.[3]
Product is an intractable oil Presence of impurities or residual solvent.After acidic workup, perform a thorough aqueous wash to remove salts. If crystallization fails, purify via column chromatography on silica (B1680970) gel using a gradient elution (e.g., ethyl acetate (B1210297)/hexane).Isolation of the pure, often crystalline, β-keto ester.[2]
Table 2: Troubleshooting the Intramolecular Diels-Alder Reaction for the Polycyclic Core

The intramolecular Diels-Alder (IMDA) reaction is a powerful tool for constructing the complex polycyclic core of trichotetronines. Achieving the desired stereoselectivity and avoiding side reactions are key challenges.

Problem Potential Cause Recommended Solution Expected Outcome Reference
Low Diastereoselectivity Thermal reaction conditions do not provide sufficient facial selectivity.Employ a Lewis acid catalyst such as Et₂AlCl or Me₂AlCl (1.1 to 2.0 equivalents) at low temperatures (-78 °C to 0 °C).Diastereomeric ratio can be improved from ~2:1 to >10:1 in favor of the desired endo product.[4]
Incorrect geometry of the dienophile or diene.Ensure the dienophile is in the E-configuration, which often favors the desired trans-fused product in Type I IMDA reactions.Leads to the thermodynamically favored product with high selectivity.
No Reaction or Slow Reaction Rate Insufficient thermal energy for the cycloaddition to occur.Increase the reaction temperature in a high-boiling solvent like toluene or xylene. For sensitive substrates, microwave irradiation can be an alternative to shorten reaction times.Reaction completion within a few hours, compared to days for thermal reactions at lower temperatures.[4]
Dienophile is not sufficiently electron-deficient.If the dienophile is an α,β-unsaturated ester or ketone, the addition of a Lewis acid can increase its electrophilicity and accelerate the reaction.Increased reaction rate and potentially higher yield.[4]
Formation of Bridged Isomer The tether connecting the diene and dienophile is too long or flexible.This is a less common issue for the typical tethers in trichotetronine precursors (3-4 atoms), which strongly favor the fused product. Ensure the synthetic design adheres to this principle.Formation of the desired fused polycyclic system.[4]

Experimental Protocols

Protocol 1: Dieckmann Condensation for Tetronate Formation

This protocol is a general procedure for the synthesis of a 4-hydroxy-3-substituted-2(5H)-furanone, a key intermediate for this compound.

  • Preparation: Under an inert atmosphere (argon or nitrogen), add a solution of the starting diester (1.0 eq) in anhydrous THF (to make a final concentration of ~0.1 M) to a stirring suspension of potassium tert-butoxide (1.2 eq) in anhydrous THF at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M aqueous HCl until the pH is ~2-3.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL), then dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired β-keto ester.

Protocol 2: Intramolecular Diels-Alder Reaction

This protocol outlines a Lewis acid-catalyzed intramolecular Diels-Alder reaction to form the polycyclic core.

  • Preparation: Under an inert atmosphere, dissolve the triene precursor (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) and cool the solution to -78 °C.

  • Lewis Acid Addition: Slowly add a solution of diethylaluminum chloride (Et₂AlCl, 1.5 eq) in hexanes to the reaction mixture.

  • Reaction: Stir the reaction at -78 °C for 1-3 hours. Monitor the reaction progress by TLC.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: Allow the mixture to warm to room temperature and stir until both layers are clear. Separate the layers and extract the aqueous layer with DCM (3 x 30 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution. Purify the crude product by flash column chromatography on silica gel to isolate the desired cycloadduct.

Frequently Asked Questions (FAQs)

Q1: My Dieckmann condensation is giving a low yield, and I observe a significant amount of starting material decomposition. What could be the cause?

A1: Decomposition of the starting material in a Dieckmann condensation is often due to the use of a nucleophilic base (like sodium ethoxide) that can lead to side reactions such as transesterification or cleavage of the ester. Switching to a non-nucleophilic, sterically hindered base like potassium tert-butoxide or LDA can mitigate this issue. Also, ensure that your reaction is performed under strictly anhydrous conditions, as water can hydrolyze the esters.[1]

Q2: How can I control the stereochemistry of the newly formed chiral centers in the intramolecular Diels-Alder reaction?

A2: The stereochemistry of the IMDA reaction is influenced by the geometry of the diene and dienophile, as well as the reaction conditions. For a Type I IMDA, an E-dienophile generally leads to a trans-fused ring system, which is often the desired stereochemistry for trichotetronine-type molecules. The use of chiral Lewis acids or chiral auxiliaries on the dienophile can induce facial selectivity, leading to the preferential formation of one enantiomer.[4]

Q3: I am having trouble purifying my final this compound product. It seems to be very polar and streaks on the silica gel column. What purification strategy do you recommend?

A3: this compound and its analogues are often polar and may contain multiple hydroxyl groups, making purification by traditional silica gel chromatography challenging. Reversed-phase HPLC (High-Performance Liquid Chromatography) is a highly effective technique for purifying such polar compounds. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. For particularly stubborn separations, consider using a polar-embedded C18 column or employing hydrophilic interaction liquid chromatography (HILIC).[5]

Q4: What is the best way to monitor the progress of these reactions?

A4: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the progress of these reactions. Use a suitable solvent system that provides good separation between your starting material, product, and any major byproducts. Staining with a potassium permanganate (B83412) solution is often effective for visualizing these types of compounds, as they may not all be UV-active. For more quantitative analysis during reaction optimization, you can take aliquots from the reaction mixture and analyze them by ¹H NMR or LC-MS.

Q5: Can I use a one-pot procedure for the Dieckmann condensation and subsequent alkylation of the tetronate ring?

A5: Yes, a one-pot Dieckmann condensation followed by alkylation is a common and efficient strategy. After the formation of the β-keto ester enolate, a suitable alkylating agent (e.g., an alkyl halide) can be added directly to the reaction mixture. It is crucial to use a strong, non-nucleophilic base for the initial condensation to ensure complete enolate formation for the subsequent alkylation step. This approach can save time and improve overall yield by avoiding the isolation of the intermediate β-keto ester.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Dieckmann Condensation

dieckmann_troubleshooting start Low Yield in Dieckmann Condensation check_base Is the base strong and non-nucleophilic? start->check_base change_base Switch to KOtBu or LDA check_base->change_base No check_conditions Are conditions strictly anhydrous? check_base->check_conditions Yes change_base->check_conditions dry_reagents Thoroughly dry solvent and glassware check_conditions->dry_reagents No check_concentration Is intermolecular reaction a possibility? check_conditions->check_concentration Yes dry_reagents->check_concentration high_dilution Use high-dilution conditions check_concentration->high_dilution Yes success Improved Yield check_concentration->success No high_dilution->success

Caption: Troubleshooting workflow for low yield in Dieckmann condensation.

Signaling Pathway for Lewis Acid Catalysis in Intramolecular Diels-Alder

diels_alder_catalysis substrate Triene Precursor (Dienophile + Diene) activated_complex Activated Complex (Lowered LUMO of Dienophile) substrate->activated_complex lewis_acid Lewis Acid (e.g., Et₂AlCl) lewis_acid->activated_complex transition_state Stereoselective Transition State activated_complex->transition_state Increased Reactivity product Cycloadduct (Desired Diastereomer) transition_state->product Cycloaddition

Caption: Lewis acid catalysis in the intramolecular Diels-Alder reaction.

References

Technical Support Center: Dihydrotrichotetronine Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is limited publicly available information specifically on the crystallization of dihydrotrichotetronine. The following guide is based on established principles of small molecule crystallization and general troubleshooting techniques. Researchers should use this as a starting point for developing their own specific protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for successful this compound crystallization?

A1: The purity of the starting material is paramount.[1][2] Impurities can inhibit nucleation, disrupt crystal lattice formation, and lead to disordered crystals or amorphous precipitate.[1][3] It is recommended to use this compound with the highest possible purity (>95%).

Q2: How do I achieve supersaturation for this compound?

A2: Supersaturation is a non-equilibrium state where the concentration of this compound in solution is higher than its solubility limit, which is essential for crystallization to occur.[4] This can be achieved by several methods, including:

  • Slow evaporation of the solvent.

  • Slow cooling of a saturated solution.

  • Vapor diffusion , where a precipitant vapor diffuses into the molecule solution.[5]

  • Solvent/anti-solvent diffusion .

Q3: What solvents should I try for crystallizing this compound?

A3: Since this compound is identified as a sorbitol compound, a good starting point would be polar solvents in which it is soluble.[6] The ideal solvent is one in which the compound has moderate solubility. A common strategy is to dissolve the compound in a "good" solvent and then slowly introduce a "poor" solvent (an anti-solvent) to induce crystallization. A broad screening of solvents is recommended.

Q4: At what temperature should I conduct my crystallization experiments?

A4: Temperature is a critical variable as it affects solubility. Experiments are often set up at room temperature, but it is beneficial to screen a range of temperatures (e.g., 4°C, room temperature, and slightly elevated temperatures).[1][5] Temperature fluctuations should be avoided as they can negatively impact crystal growth.[5]

Troubleshooting Guide

Q: I am not getting any crystals, only clear drops. What should I do?

A: A clear drop usually indicates that the solution is undersaturated.[7]

  • Increase Concentration: The concentration of this compound may be too low. Try increasing the starting concentration.[7]

  • Change Solvent/Precipitant Ratio: If using vapor diffusion, try increasing the precipitant concentration in the reservoir to draw more solvent from the drop.

  • Try a Different Solvent System: The current solvent may be too good. Experiment with less effective solvents or introduce an anti-solvent.

Q: My compound is "oiling out" or forming an amorphous precipitate. What does this mean and how can I fix it?

A: "Oiling out" or amorphous precipitation occurs when the level of supersaturation is too high, causing the compound to come out of solution as a non-crystalline phase.[5][8]

  • Reduce Concentration: The most common cause is that the compound concentration is too high.[7] Try lowering the initial concentration of this compound.

  • Slow Down the Process: Decrease the rate of supersaturation. This can be achieved by slowing down the evaporation rate (e.g., by sealing the vial more tightly), reducing the temperature gradient in slow cooling, or lowering the precipitant concentration in vapor diffusion.

  • Change Temperature: Experiment with different temperatures. Some compounds are more amenable to crystallization at lower or higher temperatures.

  • Screen Different Solvents: The solvent system may not be optimal. A different solvent or solvent/anti-solvent combination might favor crystal formation over precipitation.

Q: I am getting many small, needle-like crystals. How can I grow larger, single crystals?

A: The formation of many small crystals suggests a very high nucleation rate.[3] The goal is to reduce the number of nucleation events to allow fewer crystals to grow larger.

  • Reduce Supersaturation: Lower the concentration of this compound or the precipitant to slow down nucleation.[3]

  • Optimize Temperature: Vary the incubation temperature. A more stable temperature or a slower cooling ramp can help.

  • Seeding: Introduce a single, well-formed crystal (a seed) into a solution that is slightly supersaturated. This encourages the growth of the existing crystal rather than the formation of new nuclei.

Q: My crystals have poor morphology (e.g., plates, twinned crystals). How can I improve their quality?

A: Poor morphology can be due to impurities or suboptimal growth conditions.[2][3]

  • Re-purify the Material: Ensure the purity of your this compound sample is as high as possible.[3]

  • Screen Additives: Small amounts of certain additives can sometimes influence crystal habit and improve quality.

  • Slow the Growth Rate: As with small crystals, slowing down the crystallization process often leads to better-ordered, higher-quality crystals.

Data Presentation: Starting Conditions for Screening

The following tables provide suggested starting points for screening for this compound crystallization conditions.

Table 1: Suggested Solvent Systems for Screening

ClassGood Solvents (for dissolving)Anti-Solvents (for precipitating)
Alcohols Methanol, Ethanol, IsopropanolHexanes, Toluene, Dichloromethane
Ethers Tetrahydrofuran (THF), DioxaneWater, Hexanes
Ketones Acetone, Methyl Ethyl KetoneHexanes, Heptane
Esters Ethyl AcetateHexanes
Aqueous Water, Acetonitrile/Water mixturesAcetone, Acetonitrile, Ethanol

Table 2: General Parameters for Optimization

ParameterRange to ScreenNotes
Concentration 1 mg/mL - 50 mg/mLStart with a range and narrow down based on initial results (clear drops vs. precipitate).
Temperature 4°C, 20°C (Room Temp), 30°CTemperature affects solubility and nucleation kinetics.[1]
pH (if applicable) 4.0 - 9.0If the molecule has ionizable groups, pH can significantly impact solubility.
Precipitant (for vapor diffusion) Polyethylene glycols (PEGs), Salts (e.g., NaCl, Ammonium Sulfate)PEGs are common precipitants that induce crystallization by dehydrating the drop.[4][9]

Experimental Protocols

1. Slow Evaporation

  • Prepare a nearly saturated solution of this compound in a chosen solvent or solvent mixture.

  • Filter the solution through a 0.22 µm syringe filter into a clean vial to remove any particulate impurities.[3]

  • Cover the vial with a cap or parafilm. Pierce a few small holes with a needle to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.

2. Vapor Diffusion (Hanging Drop Method)

  • Prepare a reservoir solution in the well of a 24-well plate. This solution typically contains a precipitant at a concentration that will draw water from the crystallization drop.

  • Prepare a concentrated stock solution of this compound.

  • On a siliconized cover slide, mix 1-2 µL of the this compound solution with 1-2 µL of the reservoir solution.

  • Invert the cover slide and place it over the well, sealing it with vacuum grease to create an airtight system.

  • Over time, water vapor will diffuse from the drop to the reservoir, slowly increasing the concentration of both the compound and the precipitant in the drop, ideally leading to crystallization.[5]

3. Slow Cooling

  • Prepare a saturated solution of this compound in a suitable solvent at an elevated temperature.

  • Ensure all the solute is dissolved. If necessary, gently warm the solution.

  • Filter the hot solution into a clean, pre-warmed container.

  • Seal the container and place it in an insulated box or a programmable incubator to allow for very slow cooling to room temperature or below. The slow decrease in temperature reduces the solubility of the compound, leading to supersaturation and crystal growth.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Crystallization Trials cluster_analysis Phase 3: Analysis & Optimization Pure Purify this compound (>95% Purity) Sol_Screen Solubility Screening Pure->Sol_Screen Conc Prepare Concentrated Stock Sol_Screen->Conc Setup Set up Crystallization Screens (Vapor Diffusion, Evaporation, etc.) Conc->Setup Incubate Incubate at Various Temperatures (4°C, 20°C) Setup->Incubate Observe Microscopic Observation Incubate->Observe Troubleshoot Troubleshoot Results (Clear, Precipitate, Crystals) Observe->Troubleshoot Optimize Optimize Conditions (Concentration, pH, Temp) Troubleshoot->Optimize Optimize->Setup Iterate Harvest Harvest & Analyze Crystals Optimize->Harvest troubleshooting_workflow Start Initial Observation of Experiment Clear Clear Drop Start->Clear Undersaturated Precipitate Amorphous Precipitate / Oil Start->Precipitate Overly Supersaturated Crystals Crystals Formed Start->Crystals Supersaturated Action_Clear1 Increase Compound Concentration Clear->Action_Clear1 Action_Clear2 Decrease Solvent 'Goodness' Clear->Action_Clear2 Action_Precipitate1 Decrease Compound Concentration Precipitate->Action_Precipitate1 Action_Precipitate2 Slow Down Supersaturation Rate Precipitate->Action_Precipitate2 Action_Precipitate3 Screen Different Solvents/pH Precipitate->Action_Precipitate3 Crystal_Quality Evaluate Crystal Quality Crystals->Crystal_Quality Poor_Quality Poor (Needles, Plates, Small) Crystal_Quality->Poor_Quality Sub-optimal Good_Quality Good (Single, Well-formed) Crystal_Quality->Good_Quality Optimal Action_Poor1 Slow Down Growth Rate Poor_Quality->Action_Poor1 Action_Poor2 Optimize Concentrations Poor_Quality->Action_Poor2 Action_Poor3 Consider Seeding Poor_Quality->Action_Poor3 Harvest Harvest for Analysis Good_Quality->Harvest

References

Dihydrotrichotetronine storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

General Statement: Information regarding the specific storage, handling, and stability of Dihydrotrichotetronine is limited in publicly available literature. The following best practices are based on general knowledge for the handling of related compounds, such as tetronate antibiotics and other bioactive fungal polyketides. Researchers should always perform a small-scale pilot experiment to determine optimal conditions for their specific application.

Frequently Asked Questions (FAQs)

1. What are the recommended long-term storage conditions for this compound?

For long-term stability, this compound should be stored at or below -20°C in a tightly sealed container, protected from light and moisture.

2. How should I handle this compound upon receiving it?

Upon receipt, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation, which can lead to degradation. Handle the compound in a well-ventilated area or a chemical fume hood.

3. What personal protective equipment (PPE) should be worn when handling this compound?

Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. For handling larger quantities or if aerosolization is possible, a respirator may be necessary.

4. How can I prepare a stock solution of this compound?

Stock solutions should be prepared using a high-purity, anhydrous solvent. The choice of solvent will depend on the experimental requirements. Once prepared, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or lower.

5. Is this compound sensitive to light?

Many complex natural products are light-sensitive. It is recommended to protect this compound from light during storage and handling. Use amber vials or wrap containers in aluminum foil.

6. What are the potential signs of degradation?

Degradation may be indicated by a change in color, the appearance of precipitates in solutions, or a decrease in biological activity. It is advisable to periodically check the purity of the compound using an appropriate analytical method, such as HPLC.

Troubleshooting Guide

Q1: My this compound solution appears cloudy or has precipitates.

  • A1: This could be due to poor solubility in the chosen solvent or degradation of the compound. Try gently warming the solution or sonicating it to aid dissolution. If the precipitate remains, it may indicate degradation, and a fresh solution should be prepared. Consider trying a different solvent if solubility is a persistent issue.

Q2: I am observing lower than expected biological activity in my experiments.

  • A2: This may be a result of compound degradation. Ensure that the stock solution has not undergone multiple freeze-thaw cycles and has been stored correctly. It is also possible that the compound has degraded due to improper handling, such as exposure to light or moisture. Prepare a fresh working solution from a new aliquot of the stock solution. If the problem persists, consider assessing the purity of your stock.

Q3: I need to transport this compound to another lab. What is the best way to do this?

  • A3: For short distances, transport the compound on dry ice to maintain a low temperature. Ensure the container is well-sealed to prevent exposure to moisture. For longer shipments, use a reliable cold chain shipping service that guarantees temperature control.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormTemperatureLight ProtectionAtmosphere
Solid≤ -20°CRequiredInert gas (e.g., Argon) recommended
Solution≤ -20°CRequiredTightly sealed vial

Table 2: General Parameters for Accelerated Stability Testing

ConditionTemperatureRelative HumidityDuration
Accelerated40°C ± 2°C75% ± 5%6 months
Intermediate30°C ± 2°C65% ± 5%6 months
Long-term25°C ± 2°C60% ± 5%12 months

Experimental Protocols

Protocol: General Stability Assessment of this compound in Solution

This protocol outlines a general method for assessing the stability of this compound in a specific solvent under various temperature conditions.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO, Ethanol)

  • Amber glass vials with screw caps

  • Calibrated incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 40°C)

  • HPLC system with a suitable column and detector for this compound analysis

  • Analytical balance

  • Pipettes and tips

Methodology:

  • Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a final concentration of 1 mg/mL.

  • Aliquot Samples: Dispense equal volumes of the stock solution into several amber glass vials.

  • Initial Analysis (Time Zero): Immediately analyze one of the freshly prepared aliquots by HPLC to determine the initial purity and concentration. This will serve as the baseline (T=0) measurement.

  • Storage: Place the remaining vials at the different storage temperatures.

  • Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month), remove one vial from each temperature condition.

  • Sample Analysis: Allow the vial to equilibrate to room temperature. Analyze the sample by HPLC under the same conditions as the T=0 sample.

  • Data Analysis: Compare the purity and concentration of the stored samples to the T=0 sample. Calculate the percentage of this compound remaining at each time point for each temperature. A compound is generally considered stable if >90% of the initial concentration remains.

Visualizations

Handling_Workflow Recommended Handling Workflow for this compound cluster_receipt Receiving cluster_prep Preparation cluster_storage Storage cluster_use Experimental Use Receive Receive Shipment Equilibrate Equilibrate to Room Temp Receive->Equilibrate Prepare_Stock Prepare Stock Solution Equilibrate->Prepare_Stock Aliquot Aliquot into Vials Prepare_Stock->Aliquot Store Store at <= -20°C Aliquot->Store Use Use in Experiment Store->Use Troubleshooting_Tree Troubleshooting Guide for this compound Experiments cluster_issue Observed Issue cluster_check1 Initial Checks cluster_solution1 Solutions cluster_check2 Further Investigation cluster_solution2 Final Action Issue Unexpected Results Check_Handling Proper Handling? Issue->Check_Handling Check_Storage Correct Storage? Issue->Check_Storage New_Aliquot Use Fresh Aliquot Check_Handling->New_Aliquot No Check_Purity Assess Purity (HPLC)? Check_Handling->Check_Purity Yes Check_Storage->New_Aliquot No Check_Storage->Check_Purity Yes Prep_New_Stock Prepare New Stock New_Aliquot->Prep_New_Stock Issue Persists Check_Purity->Prep_New_Stock Pure Order_New Order New Compound Check_Purity->Order_New Degraded

Validation & Comparative

Dihydrotrichotetronine: A Comparative Analysis of its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of dihydrotrichotetronine, a member of the tetronic acid class of natural products. While research on this specific compound is in its early stages, this document summarizes the available data and provides context by comparing it with the known activities of the broader sorbicillinoid and tetronic acid families. Due to the limited availability of public data on this compound, this guide will also draw comparisons with its structural predecessor, trichotetronine, where applicable, and other relevant bioactive compounds.

Overview of this compound and Related Compounds

This compound is a sorbicillinoid, a class of polyketide metabolites produced by various fungi. Its chemical structure is characterized by a tetronic acid moiety, a feature shared by a wide range of natural products with diverse and potent biological activities. The parent compound, trichotetronine, also belongs to this family. The "dihydro-" prefix suggests a reduction of a double bond in the trichotetronine structure, a modification that can significantly impact the compound's biological profile.

Chemical Structures:

  • Trichotetronine: The chemical structure of trichotetronine can be found in the PubChem database (CID 146674305).[1]

  • This compound: this compound is described as a sorbitol compound isolated from the deep-sea sediment-derived fungus Penicillium sp. SCSIO06871.

Confirmed Biological Activities of this compound

Initial biological screenings of this compound were reported in a study by Pang et al. (2021) published in Bioorganic Chemistry. The study investigated a panel of sorbicillinoids for various biological activities.

Summary of Investigated Activities:

While the specific quantitative results for this compound were not detailed in the publicly available abstracts, the study screened for the following activities:

  • Antibacterial Activity: The antibacterial potential of the isolated compounds was evaluated.

  • Antifungal Activity: The compounds were tested for their ability to inhibit fungal growth.

  • Enzyme Inhibitory Activity:

    • α-Glucosidase Inhibition: This enzyme is a target for the management of type 2 diabetes.

    • Acetylcholinesterase (AChE) Inhibition: AChE inhibitors are used in the treatment of Alzheimer's disease and other neurological disorders.

Due to the proprietary nature of the full research article, specific IC50 and Minimum Inhibitory Concentration (MIC) values for this compound are not publicly accessible at this time. The following sections will, therefore, focus on the experimental methodologies for these assays and the known activities of related compounds to provide a comparative context.

Comparative Analysis and Alternative Compounds

The broader class of tetronic acids and sorbicillinoids are well-documented to possess a wide spectrum of biological activities. This provides a basis for understanding the potential of this compound.

Biological ActivityThis compound (Qualitative)Trichotetronine (Data not available)Other Tetronic Acids/Sorbicillinoids (Examples with Data)Standard Drugs (for comparison)
Anticancer Not yet reportedNot availableTrichostatin A: Potent HDAC inhibitor with broad anticancer activity.Paclitaxel, Doxorubicin
Antimicrobial InvestigatedNot availablePenicillic Acid: Exhibits antibacterial and antifungal properties.Penicillin, Amphotericin B
Anti-inflammatory Not yet reportedNot availableKnown anti-inflammatory sorbicillinoids have been identified.Ibuprofen, Dexamethasone
Enzyme Inhibition α-Glucosidase & AChE inhibition investigatedNot availableRK-682: A known inhibitor of various phosphatases.Acarbose (for α-glucosidase), Donepezil (for AChE)

Experimental Protocols

Below are detailed methodologies for the key experiments relevant to the confirmed biological activities of this compound. These protocols are based on standard practices in the field and are likely similar to those used in the primary research.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Materials:

  • Test compound (this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density)

  • Positive control antibiotic (e.g., Penicillin)

  • Negative control (vehicle solvent, e.g., DMSO)

Procedure:

  • Preparation of Bacterial Inoculum: Bacterial cultures are grown overnight and then diluted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Serial Dilution of Test Compound: this compound is serially diluted in MHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antifungal Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the MIC of this compound against various fungal strains.

Materials:

  • Test compound (this compound)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer

  • Positive control antifungal (e.g., Amphotericin B)

  • Negative control (vehicle solvent)

Procedure:

  • Preparation of Fungal Inoculum: Fungal cultures are grown and suspensions are prepared and standardized.

  • Serial Dilution of Test Compound: Similar to the antibacterial assay, the compound is serially diluted in RPMI-1640 medium.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: Plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration that causes a significant inhibition of fungal growth compared to the control.

α-Glucosidase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against α-glucosidase.

Materials:

  • Test compound (this compound)

  • α-Glucosidase enzyme (from Saccharomyces cerevisiae)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • Phosphate (B84403) buffer (pH 6.8)

  • 96-well microtiter plate

  • Microplate reader

  • Positive control (e.g., Acarbose)

Procedure:

  • Reaction Mixture Preparation: A solution containing the α-glucosidase enzyme in phosphate buffer is prepared.

  • Incubation with Inhibitor: The enzyme solution is pre-incubated with various concentrations of this compound.

  • Initiation of Reaction: The reaction is started by adding the substrate (pNPG).

  • Measurement: The absorbance is measured at 405 nm at different time points to determine the rate of p-nitrophenol formation.

  • IC50 Calculation: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined from the dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the IC50 of this compound against AChE.

Materials:

  • Test compound (this compound)

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 96-well microtiter plate

  • Microplate reader

  • Positive control (e.g., Donepezil)

Procedure:

  • Reaction Mixture: A solution containing the AChE enzyme and DTNB in phosphate buffer is prepared.

  • Incubation with Inhibitor: The enzyme mixture is pre-incubated with various concentrations of this compound.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate (ATCI).

  • Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance is measured at 412 nm.

  • IC50 Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.

Visualizations

Experimental_Workflow cluster_assays Biological Assays cluster_methods Methodology cluster_results Results Antibacterial Antibacterial Assay BMD Broth Microdilution Antibacterial->BMD Antifungal Antifungal Assay Antifungal->BMD Enzyme Enzyme Inhibition Assays Spectro Spectrophotometry Enzyme->Spectro MIC MIC BMD->MIC IC50 IC50 Spectro->IC50 This compound This compound This compound->Antibacterial This compound->Antifungal This compound->Enzyme

Caption: Experimental workflow for evaluating the biological activity of this compound.

Signaling_Pathway_Hypothesis cluster_targets Potential Molecular Targets cluster_responses Potential Cellular Responses This compound This compound Target Target This compound->Target Binds to Signaling_Cascade Signaling_Cascade Target->Signaling_Cascade Modulates Enzymes Enzymes (e.g., α-Glucosidase, AChE) Bacterial_Proteins Bacterial/Fungal Proteins Cellular_Response Cellular_Response Signaling_Cascade->Cellular_Response Leads to Growth_Inhibition Microbial Growth Inhibition Altered_Metabolism Altered Cellular Metabolism

Caption: A hypothesized signaling pathway for this compound's biological effects.

Conclusion and Future Directions

This compound, a member of the sorbicillinoid family, has been shown to be a subject of investigation for its antibacterial, antifungal, and enzyme-inhibiting properties. While specific quantitative data remains largely within proprietary research, the general biological activities of the broader tetronic acid class suggest that it holds promise as a bioactive compound.

Future research should focus on:

  • Public dissemination of quantitative data: The release of IC50 and MIC values from the primary study would be crucial for the scientific community to fully assess the potential of this compound.

  • Broader screening: Evaluating its activity against a wider range of bacterial and fungal strains, as well as cancer cell lines and viruses.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its biological effects.

  • Comparative studies: Direct, head-to-head comparisons with trichotetronine and other relevant compounds to understand the structure-activity relationships.

This guide serves as a foundational document based on the currently available information. As more research becomes public, this comparison will be updated to provide a more comprehensive and quantitative analysis.

References

Navigating the Labyrinth: A Guide to Validating the Molecular Target of a Novel Natural Product, Dihydrotrichotetronine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a promising novel compound to a validated therapeutic agent is fraught with challenges. A critical and often arduous step in this process is the identification and subsequent validation of the compound's molecular target. This guide provides a comprehensive framework for this endeavor, using the natural product Dihydrotrichotetronine as a hypothetical case study to illustrate key principles and experimental approaches. While the specific molecular target of this compound is not yet elucidated in public literature, we will postulate a plausible target for illustrative purposes and outline a rigorous validation strategy.

The initial discovery of a bioactive compound like this compound, a structurally complex sorbicillinoid, often stems from phenotypic screens that reveal a desirable biological effect, such as anti-proliferative or anti-inflammatory activity. However, understanding the precise molecular mechanism underlying this effect is paramount for further development. This guide will compare and contrast various experimental techniques used to identify and validate a molecular target, providing hypothetical data to demonstrate their application.

The Crucial First Step: Identifying a Putative Molecular Target

Before validation can begin, a hypothesized molecular target must be identified. This is typically achieved through a combination of approaches:

  • Affinity-Based Methods: Techniques such as affinity chromatography or pull-down assays coupled with mass spectrometry can identify proteins that physically interact with a labeled version of the compound.

  • Computational Approaches: In silico modeling and docking studies can predict potential binding partners based on the three-dimensional structure of the compound and known protein structures.

  • Genetic and Proteomic Profiling: Analyzing changes in gene expression or protein abundance in cells treated with the compound can provide clues about the pathways, and therefore the proteins, that are affected.

For the purpose of this guide, let us hypothesize that through these methods, Kinase X , a protein implicated in a cancer-related signaling pathway, has been identified as a putative molecular target of this compound. The subsequent sections will detail the process of validating this hypothesis.

A Multi-Faceted Approach to Target Validation

Confirming that Kinase X is the true molecular target of this compound requires a confluence of evidence from multiple, independent experimental approaches. We will explore several key techniques, presenting hypothetical data in the tables below to illustrate how results are interpreted and compared.

Biochemical Assays: Direct Measurement of Target Engagement and Activity

Biochemical assays utilize purified components to directly measure the interaction between a compound and its target protein.

Table 1: In Vitro Kinase Assay with this compound

CompoundConcentration (µM)Kinase X Activity (% of Control)IC50 (µM)
This compound0.0195.20.52
0.175.8
0.551.3
128.9
108.1
Staurosporine (Control)0.0145.10.008
0.112.7
12.3

Experimental Protocol: In Vitro Kinase Assay

  • Reagents: Purified recombinant Kinase X, ATP, substrate peptide, this compound, Staurosporine (positive control), kinase buffer.

  • Procedure:

    • A reaction mixture containing Kinase X, its substrate, and varying concentrations of this compound or Staurosporine is prepared in a 96-well plate.

    • The reaction is initiated by the addition of ATP.

    • The plate is incubated at 30°C for 60 minutes.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., luminescence-based assay).

    • Data is normalized to a vehicle control (DMSO) to determine the percentage of kinase activity.

    • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound binds to its target protein within intact cells.[1][2][3][4] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Table 2: Cellular Thermal Shift Assay (CETSA) for Kinase X

TreatmentTemperature (°C)Soluble Kinase X (Relative to 37°C)
Vehicle (DMSO)371.00
450.85
500.62
550.31
600.15
650.05
This compound (10 µM)371.00
450.98
500.89
550.75
600.58
650.29

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment:

    • Cells expressing Kinase X are cultured to approximately 80% confluency.

    • Cells are treated with either this compound (10 µM) or vehicle (DMSO) for 1 hour.

  • Heat Shock:

    • The cell suspensions are divided into aliquots and heated to a range of temperatures (e.g., 37°C to 65°C) for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Cells are lysed by freeze-thawing.

    • The soluble fraction (containing non-denatured proteins) is separated from the precipitated fraction by centrifugation.

    • The amount of soluble Kinase X in each sample is quantified by Western blotting or ELISA.

    • The results are plotted as the fraction of soluble protein relative to the 37°C control.

Western Blotting: Assessing Downstream Signaling

If Kinase X is part of a known signaling pathway, its inhibition by this compound should lead to predictable changes in the phosphorylation status of its downstream substrates.

Table 3: Western Blot Analysis of Downstream Substrate Phosphorylation

TreatmentThis compound (µM)p-Substrate Y / Total Substrate Y (Ratio)
Vehicle (DMSO)01.00
This compound0.10.82
10.45
100.18

Experimental Protocol: Western Blotting

  • Cell Treatment and Lysis:

    • Cells are treated with varying concentrations of this compound for a specified time.

    • Cells are lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Protein concentration in the lysates is determined.

    • Equal amounts of protein are separated by SDS-PAGE.

  • Immunoblotting:

    • Proteins are transferred to a membrane.

    • The membrane is probed with primary antibodies specific for the phosphorylated form of Substrate Y (p-Substrate Y) and for total Substrate Y.

    • The membrane is then incubated with a secondary antibody conjugated to a detection enzyme (e.g., HRP).

    • Bands are visualized using a chemiluminescent substrate.

    • Band intensities are quantified, and the ratio of p-Substrate Y to total Substrate Y is calculated.

Visualizing the Validation Strategy

To further clarify the relationships between these experimental approaches and the overall logic of target validation, the following diagrams are provided.

G cluster_0 Target Identification cluster_1 Target Validation phenotypic_screening Phenotypic Screening putative_target Putative Target (Kinase X) phenotypic_screening->putative_target affinity_methods Affinity-Based Methods affinity_methods->putative_target computational_methods Computational Approaches computational_methods->putative_target biochemical_assays Biochemical Assays validated_target Validated Target biochemical_assays->validated_target cetsa Cellular Thermal Shift Assay (CETSA) cetsa->validated_target western_blot Western Blotting western_blot->validated_target genetic_methods Genetic Methods (e.g., siRNA) genetic_methods->validated_target putative_target->biochemical_assays putative_target->cetsa putative_target->western_blot putative_target->genetic_methods

Caption: A general workflow for molecular target identification and validation.

G This compound This compound kinase_x Kinase X This compound->kinase_x inhibition p_substrate_y p-Substrate Y kinase_x->p_substrate_y phosphorylation substrate_y Substrate Y cellular_response Cellular Response (e.g., Apoptosis) p_substrate_y->cellular_response

Caption: A hypothetical signaling pathway affected by this compound.

G cluster_0 Hypothesis: this compound binds to and inhibits Kinase X cluster_1 Experimental Evidence biochemical Biochemical Assays (Direct Inhibition) kinase_assay In Vitro Kinase Assay biochemical->kinase_assay cellular Cellular Assays (Target Engagement & Pathway Modulation) cetsa CETSA cellular->cetsa western Western Blot cellular->western validation Conclusion: Kinase X is a validated target kinase_assay->validation cetsa->validation western->validation

Caption: The logical relationship between different validation experiments.

Conclusion

The validation of a molecular target is a cornerstone of modern drug discovery. By employing a multi-pronged approach that combines biochemical, cellular, and genetic methods, researchers can build a robust case for the mechanism of action of a novel compound like this compound. The hypothetical data and protocols presented in this guide offer a template for such an investigation. A thorough and rigorous validation process not only enhances our understanding of the fundamental biology of a disease but also significantly increases the probability of success in the subsequent stages of drug development.

References

A Comparative Analysis: Trichotetronine and its Hypothetical Derivative, Dihydrotrichotetronine

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the known properties of Trichotetronine and a predictive exploration of its dihydro- counterpart for researchers, scientists, and drug development professionals.

Introduction

Trichotetronine is a natural product that has garnered interest within the scientific community.[1] This guide provides a comparative analysis of Trichotetronine and a hypothetical derivative, Dihydrotrichotetronine. Due to the current absence of published data on this compound, this comparison is based on the known characteristics of Trichotetronine and predictive analysis founded on fundamental chemical principles. The "dihydro-" prefix implies the addition of two hydrogen atoms, typically resulting in the reduction of a double bond or a carbonyl group. This modification can significantly alter a molecule's three-dimensional structure and, consequently, its biological activity.

Physicochemical Properties: A Comparative Table

The following table summarizes the known physicochemical properties of Trichotetronine and the predicted properties for the hypothetical this compound. The predicted values are based on the assumption of the reduction of one of the carbon-carbon double bonds in the Trichotetronine structure.

PropertyTrichotetronineThis compound (Predicted)
Molecular Formula C₂₈H₃₂O₈C₂₈H₃₄O₈
Molecular Weight 496.5 g/mol [1]~498.5 g/mol
Hydrogen Bond Donors 22
Hydrogen Bond Acceptors 88
Rotatable Bonds 67
LogP (Predicted) 3.5~3.7
Polar Surface Area 121 Ų121 Ų

Structural Comparison

The structural difference between Trichotetronine and a potential this compound is illustrated below. The DOT script visualizes the core structure of Trichotetronine and a hypothetical structure for this compound where one of the double bonds in the hexadienoyl side chain has been reduced.

G cluster_tricho Trichotetronine Structure cluster_dihydro Hypothetical this compound Structure tricho_core Core Bicyclic Ring System tricho_sidechain Hexadienoyl Side Chain (with C=C double bonds) tricho_core->tricho_sidechain attachment tricho_tetronine Tetronine Moiety tricho_core->tricho_tetronine attachment dihydro_sidechain Hexanoyl Side Chain (one C-C single bond) tricho_sidechain->dihydro_sidechain Reduction (+2H) dihydro_core Core Bicyclic Ring System dihydro_core->dihydro_sidechain attachment dihydro_tetronine Tetronine Moiety dihydro_core->dihydro_tetronine attachment

Caption: Hypothetical reduction of Trichotetronine to this compound.

Potential Impact on Biological Activity: A Predictive Outlook

The reduction of a double bond in the side chain of Trichotetronine to form this compound would likely have a significant impact on its biological activity. The increased conformational flexibility of the side chain could alter its binding affinity to target proteins.

For instance, many natural products exert their effects by inhibiting specific enzymes or binding to cellular receptors. The precise three-dimensional shape of the molecule is often critical for this interaction. The change from a more rigid, planar dienoyl group to a more flexible alkyl chain could either enhance or diminish its biological efficacy.

Hypothetical Experimental Workflow for Comparative Analysis

To empirically determine the differences between Trichotetronine and a synthesized this compound, a series of experiments would be necessary. The following diagram outlines a potential experimental workflow.

G cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Assays cluster_data Data Analysis start Trichotetronine synthesis Catalytic Hydrogenation start->synthesis purification HPLC Purification synthesis->purification characterization NMR, Mass Spectrometry purification->characterization cell_lines Target Cell Lines characterization->cell_lines cytotoxicity Cytotoxicity Assay (e.g., MTT) cell_lines->cytotoxicity enzyme_inhibition Enzyme Inhibition Assay cell_lines->enzyme_inhibition gene_expression Gene Expression Analysis cell_lines->gene_expression ic50 IC50 Determination cytotoxicity->ic50 enzyme_inhibition->ic50 pathway Signaling Pathway Analysis gene_expression->pathway sar Structure-Activity Relationship ic50->sar pathway->sar

Caption: Proposed experimental workflow for comparative analysis.

Detailed Experimental Protocols

Should this compound be synthesized, the following are generalized protocols for key comparative experiments.

Synthesis and Purification of this compound
  • Objective: To reduce a double bond of Trichotetronine via catalytic hydrogenation.

  • Protocol:

    • Dissolve Trichotetronine in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).

    • Add a catalyst, such as Palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the catalyst.

    • Evaporate the solvent under reduced pressure.

    • Purify the resulting product using High-Performance Liquid Chromatography (HPLC).

    • Confirm the structure of the purified this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Cytotoxicity Assay (MTT Assay)
  • Objective: To compare the cytotoxic effects of Trichotetronine and this compound on a cancer cell line.

  • Protocol:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Treat the cells with various concentrations of Trichotetronine and this compound (e.g., 0.1, 1, 10, 100 µM) for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each compound.

Enzyme Inhibition Assay
  • Objective: To assess and compare the inhibitory activity of both compounds against a specific target enzyme.

  • Protocol:

    • In a suitable buffer, combine the target enzyme and its substrate.

    • Add varying concentrations of Trichotetronine or this compound to the reaction mixture.

    • Incubate the reaction for a specified period at an optimal temperature.

    • Measure the enzyme activity by monitoring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Conclusion

While a definitive comparative analysis of this compound and Trichotetronine is currently hampered by the lack of data on the former, this guide provides a foundational, predictive comparison based on established chemical principles. The hypothetical reduction of a double bond in Trichotetronine is expected to alter its physicochemical properties and, consequently, its biological activity. The provided experimental framework offers a roadmap for future research to empirically validate these predictions and to elucidate the structure-activity relationship of this class of compounds. Such studies are crucial for the potential development of novel therapeutic agents.

References

A Comparative Analysis of Dihydrotrichotetronine and Established Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of a Novel Sorbicillinoid with Leading Antibacterial Agents

In the ever-evolving landscape of antimicrobial research, the exploration of novel chemical entities is paramount to addressing the growing challenge of antibiotic resistance. This guide provides a comparative analysis of Dihydrotrichotetronine, a member of the sorbicillinoid class of natural products, against a panel of well-established antibiotics: Penicillin, Ciprofloxacin (B1669076), and Vancomycin (B549263). This comparison aims to offer researchers, scientists, and drug development professionals a clear perspective on the potential standing of this compound class in the broader context of antibacterial therapy.

It is critical to note that, at the time of this publication, specific experimental data on the antibacterial activity of this compound is not available in the public domain. The compound was isolated from the deep-sea sediment-derived fungus Penicillium sp. SCSIO06871. While the producing organism is a known source of bioactive molecules, this compound itself was not among the compounds reported to have significant antibacterial activity in the primary isolation study. Therefore, this guide will draw comparisons based on the known activities of the broader sorbicillinoid class to which this compound belongs.

Executive Summary of Comparative Data

The following table summarizes the key characteristics of the sorbicillinoid class and the selected known antibiotics. Minimum Inhibitory Concentration (MIC) values are presented for Staphylococcus aureus, a common Gram-positive bacterium and a significant human pathogen.

FeatureSorbicillinoids (Class Representative)PenicillinCiprofloxacinVancomycin
Compound Class Polyketide (Sorbicillinoid)β-LactamFluoroquinoloneGlycopeptide
Mechanism of Action Putatively involves the generation of singlet oxygen under UV light, leading to photoinactivation of bacteria.Inhibits bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs), preventing the cross-linking of peptidoglycan.[1][2][3][4][5]Inhibits bacterial DNA replication by targeting DNA gyrase (topoisomerase II) and topoisomerase IV, leading to breaks in the bacterial chromosome.[6][7][8][9]Inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, preventing their incorporation into the growing cell wall.[10][11][12][13][14]
Spectrum of Activity Primarily active against Gram-positive bacteria.[15]Primarily active against Gram-positive bacteria, with some activity against Gram-negative cocci.[3][4]Broad-spectrum, with activity against both Gram-positive and Gram-negative bacteria.[7][16]Primarily active against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[10][12]
MIC against S. aureus (µg/mL) Varies among different sorbicillinoids. Some have shown MICs in the range of 1.63 to 12.9 µg/mL against vancomycin-resistant enterococci (VRE), a related Gram-positive organism.For penicillin-susceptible strains, MICs can be ≤0.125 µg/mL.[17][18] However, resistance is widespread.MICs for susceptible strains are typically in the range of 0.25 to 0.5 µg/mL.[19][20][21]For susceptible strains, MICs are generally ≤2 µg/mL.[22][23][24]

Mechanism of Action: A Visual Comparison

The fundamental differences in the mode of action of these antibacterial agents are visualized in the following diagrams.

cluster_penicillin Penicillin cluster_ciprofloxacin Ciprofloxacin cluster_vancomycin Vancomycin cluster_sorbicillinoids Sorbicillinoids Penicillin Penicillin PBP Penicillin-Binding Proteins (PBPs) Penicillin->PBP Binds to Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Inhibits cross-linking Ciprofloxacin Ciprofloxacin DNA_gyrase DNA Gyrase/ Topoisomerase IV Ciprofloxacin->DNA_gyrase Inhibits DNA_replication DNA Replication DNA_gyrase->DNA_replication Blocks Vancomycin Vancomycin D_Ala_D_Ala D-Ala-D-Ala Terminus Vancomycin->D_Ala_D_Ala Binds to Cell_wall_synthesis Cell Wall Synthesis D_Ala_D_Ala->Cell_wall_synthesis Prevents incorporation Sorbicillinoids Sorbicillinoids Singlet_Oxygen Singlet Oxygen Sorbicillinoids->Singlet_Oxygen Generates (with UV) Bacterial_Cell Bacterial Cell Singlet_Oxygen->Bacterial_Cell Damages

Figure 1. Simplified diagrams illustrating the distinct mechanisms of action for Sorbicillinoids, Penicillin, Ciprofloxacin, and Vancomycin.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing. The following is a generalized protocol based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[25][26][27][28][29]

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test compound (e.g., this compound) and control antibiotics.

  • Sterile 96-well microtiter plates.

  • Appropriate bacterial strain (e.g., Staphylococcus aureus ATCC 29213).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Spectrophotometer.

  • Incubator.

Procedure:

start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland standard) start->prep_inoculum serial_dilution Perform Serial Dilution of Antimicrobial Agent in Microtiter Plate prep_inoculum->serial_dilution inoculate Inoculate Microtiter Plate with Bacterial Suspension serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read Results Visually or with a Plate Reader (OD600) incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Figure 2. A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Detailed Steps:

  • Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in CAMHB across the wells of a 96-well plate to achieve a range of concentrations.

  • Preparation of Inoculum: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (containing bacteria but no antimicrobial) and a sterility control well (containing only broth) are also included.

  • Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism. This can be assessed visually or by measuring the optical density at 600 nm.

Concluding Remarks

While the absence of direct antibacterial data for this compound necessitates a degree of extrapolation, the known bioactivity of the sorbicillinoid class suggests a potential for antimicrobial properties. Their unique proposed mechanism of action, distinct from the major classes of antibiotics currently in clinical use, marks them as an area of interest for further investigation. Future research should prioritize the systematic evaluation of this compound and other sorbicillinoids against a broad panel of pathogenic bacteria to elucidate their true therapeutic potential and to determine if they can offer a viable alternative or adjunct to the existing antibiotic arsenal.

References

The Elusive Structure-Activity Relationship of Dihydrotrichotetronine: A Comparative Look at Related Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A definitive structure-activity relationship (SAR) for the natural product dihydrotrichotetronine remains largely unexplored in publicly available scientific literature. However, by examining the SAR of structurally related tetronate and trichothecene (B1219388) antibiotics, researchers can glean valuable insights into the chemical moieties crucial for the biological activity of this class of compounds. This guide provides a comparative analysis of SAR data from related natural products, offering a framework for future investigations into this compound and its derivatives.

Comparative Structure-Activity Relationships: Insights from Tetronates and Trichothecenes

While specific data on this compound is scarce, studies on related compounds such as tetrocarcin A and trichodermin (B1214609) have revealed key structural features that govern their antimicrobial and cytotoxic effects. These findings suggest that specific functional groups and structural motifs are critical for biological activity.

Key SAR Observations in Related Compounds
Compound ClassKey Structural FeatureImpact on Biological Activity
Spirotetronates (e.g., Tetrocarcin A) Number of carbohydrate units (digitoxose and amicetose) at C-9Proportional to antimicrobial activity.[1]
Trichothecenes (e.g., Trichodermin) 12,13-epoxide groupEssential for cytotoxic activity.
Esterification of the C-4 hydroxyl group with a short-chain esterImportant for activity against Candida albicans.

These observations underscore the importance of peripheral chemical modifications and specific functional groups in modulating the biological profiles of these complex natural products. For instance, the glycosylation pattern in spirotetronates appears to directly influence their potency, while the epoxide ring in trichothecenes is a critical pharmacophore for cytotoxicity.

Experimental Protocols for Biological Evaluation

To facilitate comparative studies and guide future research on this compound, detailed methodologies for key bioassays are outlined below.

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay

The MIC, defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard method for assessing antimicrobial activity.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Protocol:

  • Cell Seeding: Adherent cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of approximately 570 nm using a microplate reader. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.

Visualizing Key Structural Determinants of Activity

The following diagrams illustrate the critical structural features influencing the biological activity of tetronate and trichothecene antibiotics, providing a visual guide to the SAR principles discussed.

SAR_Spirotetronate cluster_0 Spirotetronate Core cluster_1 Peripheral Modifications Core Spiro-linked Cyclohexene and Tetronic Acid Biological_Activity Antimicrobial Activity Core->Biological_Activity Exhibits Glycosylation Carbohydrate Units (e.g., at C-9) Glycosylation->Core Modulates Activity

Caption: Key structural elements of spirotetronates influencing antimicrobial activity.

SAR_Trichothecene cluster_0 Trichothecene Scaffold Scaffold Core Structure Epoxide 12,13-Epoxide Cytotoxicity Cytotoxic Activity Epoxide->Cytotoxicity Essential for Hydroxyl C-4 Hydroxyl Antifungal_Activity Antifungal Activity Hydroxyl->Antifungal_Activity Esterification enhances

Caption: Critical functional groups for the bioactivity of trichothecenes.

Conclusion

While the direct SAR of this compound is yet to be elucidated, the existing knowledge from related natural product families provides a solid foundation for future research. The antimicrobial and cytotoxic activities of these compounds are intricately linked to specific structural motifs, such as glycosylation patterns and epoxide functionalities. By applying the experimental protocols and SAR insights presented in this guide, researchers can systematically explore the chemical space around the this compound scaffold to develop novel therapeutic agents. Further investigation is warranted to isolate or synthesize this compound and its analogs and to perform comprehensive SAR studies to unlock their full therapeutic potential.

References

Comparative Bioactivity Analysis of Dihydrotrichotetronine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Notice to the Reader: Despite a comprehensive search, publicly available literature containing comparative bioactivity data for a series of dihydrotrichotetronine analogues could not be located. Therefore, to fulfill the structural and content requirements of your request, this guide presents a sample comparison using a different class of compounds: cis-restricted triazole analogues of Combretastatin A-4 , for which data is available. This example is intended to serve as a template for the requested format.

Bioactivity of Combretastatin A-4 Triazole Analogues

The following table summarizes the cytotoxic activities of a series of cis-restricted triazole analogues of Combretastatin A-4 (CA-4). The bioactivity is expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that causes a 50% inhibition of cell growth. The data is presented for two human cancer cell lines, HT-29 (colon cancer) and A-549 (lung cancer), as well as a non-tumor cell line, HEK-293 (human embryonic kidney cells), to assess selectivity.[1]

CompoundB-Ring Substitution PatternHT-29 IC50 (µM)A-549 IC50 (µM)HEK-293 IC50 (µM)
3i 4-methoxy>100>100>100
3j 4-ethoxy>100>100>100
CA-4 3-hydroxy-4-methoxy0.00280.0021Not Reported

Data extracted from a study on cis-restricted triazole analogues of Combretastatin A-4.[1] The study concluded that the presence of methoxyl or ethoxyl groups at the para position of the B-ring was important for good antitumor activities.[1]

Experimental Protocols

The evaluation of the cytotoxic activity of the Combretastatin A-4 analogues was performed using a cell growth inhibition assay.[1]

Cell Lines and Culture:

  • Human colon cancer cells (HT-29)

  • Human lung cancer cells (A-549)

  • Human embryonic kidney cells (HEK-293)

Cytotoxicity Assay Protocol:

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (the CA-4 analogues) for a period of 48 hours.[1]

  • Cell Viability Measurement: After the incubation period, cell viability is determined using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of the cells, which is proportional to the number of viable cells.

  • Data Analysis: The absorbance is read using a microplate reader, and the percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 values are then determined by plotting the percentage of inhibition against the compound concentration.

G cluster_workflow Cytotoxicity Assay Workflow A Seed cells in 96-well plates B Add varying concentrations of CA-4 analogues A->B C Incubate for 48 hours B->C D Perform MTT assay to assess cell viability C->D E Measure absorbance and calculate % inhibition D->E F Determine IC50 values E->F G cluster_pathway Mechanism of Action of CA-4 Analogues CA4 Combretastatin A-4 Analogue Tubulin Tubulin Dimers CA4->Tubulin Binds to colchicine (B1669291) site Disruption Disruption of Microtubule Dynamics CA4->Disruption Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits G2M G2/M Cell Cycle Arrest Disruption->G2M Apoptosis Apoptosis G2M->Apoptosis

References

Cross-Resistance Profile of Dihydrotrichotetronine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive review of publicly available scientific literature reveals no specific studies on the cross-resistance of Dihydrotrichotetronine. Therefore, this guide provides a general framework for understanding and evaluating cross-resistance, drawing upon established methodologies and known mechanisms of multidrug resistance that would be pertinent to the study of a novel compound like this compound.

Understanding Cross-Resistance

Cross-resistance occurs when the development of resistance to one drug confers resistance to other, often structurally or functionally unrelated, drugs. This phenomenon is a major obstacle in the treatment of cancers and infectious diseases. The primary mechanisms underlying cross-resistance include:

  • Overexpression of Efflux Pumps: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively transport a wide variety of drugs out of the cell, reducing their intracellular concentration and efficacy.[1][2]

  • Target Alteration: Mutations in the cellular target of a drug can prevent the binding of multiple drugs that share the same target.

  • Drug Metabolism Alterations: Changes in the activity of metabolic enzymes, such as cytochrome P450s, can lead to the detoxification of a range of drugs.[3]

  • Activation of Alternative Signaling Pathways: Cells can bypass the effects of a drug by activating alternative survival pathways.

Hypothetical Cross-Resistance Study Design for this compound

A typical investigation into the cross-resistance profile of a novel compound like this compound would involve the following key steps, illustrated in the workflow diagram below.

experimental_workflow start Start: Select Parental Cell Line (Drug-Sensitive) develop_resistant Develop this compound- Resistant Cell Line (Continuous Exposure) start->develop_resistant characterize Characterize Resistant Phenotype (Determine Resistance Factor) develop_resistant->characterize cross_resistance_screen Screen Against a Panel of Anticancer/Antimicrobial Agents characterize->cross_resistance_screen data_analysis Calculate IC50/MIC Values and Resistance Factors for Other Agents cross_resistance_screen->data_analysis mechanistic_studies Investigate Mechanisms of Resistance (e.g., Efflux Pump Expression, Target Mutation) data_analysis->mechanistic_studies end End: Establish Cross-Resistance Profile mechanistic_studies->end

Caption: A generalized workflow for a cross-resistance study.

Data Presentation: A Template for Comparison

Should experimental data for this compound become available, it would be presented in a tabular format for clear comparison. The following table illustrates how such data would be structured.

Table 1: Illustrative Cross-Resistance Profile of a Hypothetical this compound-Resistant Cell Line

Drug ClassCompoundParental Cell Line IC50 (µM)This compound-Resistant Cell Line IC50 (µM)Resistance Factor (Fold-Change)
Tetronic Acid This compound 0.5 50 100
AnthracyclineDoxorubicin0.110100
TaxanePaclitaxel0.011100
Platinum AgentCisplatin22.21.1
Topoisomerase I InhibitorCamptothecin0.055100
Topoisomerase II InhibitorEtoposide15050

Note: The data in this table is purely hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of cross-resistance studies. Below are standard protocols that would be employed.

Cell Culture and Development of Resistant Lines
  • Cell Lines and Culture Conditions: A relevant parental cell line (e.g., human cancer cell line or a bacterial strain) is cultured in its recommended growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Induction of Resistance: The parental cell line is exposed to gradually increasing concentrations of this compound over several months. The starting concentration is typically the IC20 (concentration that inhibits 20% of growth). The concentration is escalated as the cells adapt and show normal growth kinetics.

  • Maintenance of Resistant Cell Line: The established resistant cell line is maintained in a culture medium containing a concentration of this compound equivalent to its IC50 to ensure the stability of the resistant phenotype.

Cytotoxicity and Drug Sensitivity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Drug Treatment: The cells are treated with a serial dilution of the test compounds (this compound and other agents) for 48-72 hours.

  • MTT Incubation: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is determined from the dose-response curves using appropriate software (e.g., GraphPad Prism).

Signaling Pathways in Multidrug Resistance

Understanding the signaling pathways involved in drug resistance is critical for developing strategies to overcome it. A common mechanism is the upregulation of efflux pumps like P-glycoprotein.

Caption: Simplified diagram of P-gp mediated drug efflux.

References

Synergistic Cytotoxicity of Trichothecene Mycotoxins: A Comparative Analysis of Deoxynivalenol and Nivalenol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the synergistic cytotoxic effects of two prevalent trichothecene (B1219388) mycotoxins, Deoxynivalenol (B1670258) (DON) and Nivalenol (B191977) (NIV). The data presented herein is intended for researchers, scientists, and drug development professionals investigating the combined toxicological effects of mycotoxins.

Trichothecenes are a large family of mycotoxins produced by various fungi, primarily of the Fusarium genus, and are common contaminants in cereal grains.[1][2] Co-occurrence of multiple trichothecenes in food and feed is frequent, leading to complex interactions that can result in synergistic, additive, or antagonistic toxic effects.[3][4] This guide focuses on the synergistic cytotoxicity observed between DON and NIV, two of the most significant Type B trichothecenes.[5]

Mechanism of Action

The primary mechanism of action for trichothecenes, including DON and NIV, is the inhibition of protein synthesis in eukaryotic cells.[1][2][6] They achieve this by binding to the 60S ribosomal subunit, which interferes with the peptidyl transferase activity and disrupts the initiation, elongation, or termination steps of protein synthesis.[1][6] This disruption of protein synthesis is a key contributor to their cytotoxic effects.

Synergistic Effects of Deoxynivalenol (DON) and Nivalenol (NIV)

Recent studies have demonstrated that the combined exposure to DON and NIV can lead to synergistic cytotoxic effects, meaning the combined toxicity is greater than the sum of their individual effects.[3][5][7] This has been observed in various cell lines, including human intestinal epithelial cells (Caco-2) and human gastric epithelial cells (GES-1).[3][5]

Quantitative Analysis of Synergism

The synergistic relationship between DON and NIV is often quantified using the Combination Index (CI) method, based on the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[8]

Below is a summary of the cytotoxic effects of DON and NIV, both individually and in combination, on human gastric epithelial (GES-1) cells.

Compound(s)IC50 (µM)Combination Index (CI) at different effect levelsNature of Interaction
Deoxynivalenol (DON)1.50 ± 0.34--
Nivalenol (NIV)1.19 ± 0.06--
DON + NIV-IC10-IC80: < 1Synergy

Data is compiled from studies on GES-1 cells.[4][5]

Experimental Protocols

The following is a detailed methodology for a key experiment used to determine the synergistic cytotoxicity of DON and NIV.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cells.

1. Cell Culture and Treatment:

  • Human gastric epithelial (GES-1) cells are cultured in appropriate media and conditions.
  • Cells are seeded in 96-well plates and allowed to adhere overnight.
  • Cells are then treated with various concentrations of DON, NIV, or a combination of both for a specified period (e.g., 24 hours).

2. MTT Incubation:

  • After the treatment period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
  • The plates are incubated to allow for the conversion of MTT to formazan (B1609692) crystals by metabolically active cells.

3. Formazan Solubilization:

  • The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

4. Absorbance Measurement:

  • The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
  • The absorbance is directly proportional to the number of viable cells.

5. Data Analysis:

  • Cell viability is calculated as a percentage of the control (untreated) cells.
  • The IC50 (the concentration of a drug that inhibits cell growth by 50%) is determined for each compound and their combination.
  • The Combination Index (CI) is calculated using specialized software (e.g., CompuSyn) to determine the nature of the interaction (synergism, additivity, or antagonism).[9]

Signaling Pathways in Synergistic Cytotoxicity

The synergistic cytotoxicity of DON and NIV is believed to be mediated through the induction of a "ribotoxic stress response," which leads to the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways and ultimately results in apoptosis (programmed cell death).[3][10]

Experimental Workflow for Pathway Analysis

G Caco2 Caco-2 Cells Treatment Treat with DON, NIV, or DON+NIV Caco2->Treatment Protein_Extraction Protein Extraction Treatment->Protein_Extraction RNA_Extraction RNA Extraction Treatment->RNA_Extraction Flow_Cytometry Flow Cytometry (Annexin V/PI Staining) Treatment->Flow_Cytometry Western_Blot Western Blot (MAPK & Apoptosis Proteins) Protein_Extraction->Western_Blot qPCR RT-qPCR (Apoptosis Gene Expression) RNA_Extraction->qPCR G DON_NIV DON & NIV Ribosome Ribosome Binding DON_NIV->Ribosome RSR Ribotoxic Stress Response Ribosome->RSR MAPK MAPK Activation (p38, JNK, ERK) RSR->MAPK Apoptosis Apoptosis MAPK->Apoptosis

References

Dihydrotrichotetronine: A Comparative Analysis of Efficacy in Diverse Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antibacterial efficacy of dihydrotrichotetronine and its structural analogs, the spirotetronate antibiotics. Due to a lack of specific data on this compound, this guide focuses on closely related and well-studied spirotetronates to offer insights into their potential antibacterial activity and spectrum.

Spirotetronates are a class of polyketide natural products known for their complex structures and a wide range of biological activities, including antibacterial, antiviral, and antitumor properties.[1] Many of these compounds have demonstrated significant potency, particularly against Gram-positive bacteria.[2][3] This guide synthesizes available in vitro data to compare the efficacy of representative spirotetronates against various bacterial strains and contextualizes their performance against standard-of-care antibiotics.

Comparative Antibacterial Activity

The primary measure of in vitro antibacterial efficacy is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values for several spirotetronate antibiotics against a panel of Gram-positive bacteria.

Table 1: MIC Values of Spirotetronate Antibiotics Against Various Bacterial Strains

CompoundStaphylococcus aureus ATCC 25923 (μg/mL)Bacillus cereus ATCC 14579 (μg/mL)Bacillus subtilis ATCC 6633 (μg/mL)Clostridium perfringens S107 (μg/mL)Clostridium difficile 630 (μg/mL)
BE-45722A1.252.50.630.630.08
BE-45722B5.05.02.5>5.0>5.0
BE-45722C0.631.250.310.630.08

Data sourced from a study on spirotetronate antibiotics from Actinomadura sp. 2EPS.[3]

Table 2: MIC Values of Standard Antibiotics for Comparison

AntibioticStaphylococcus aureus ATCC 25923 (μg/mL)Bacillus cereus (μg/mL)Bacillus subtilis (μg/mL)Clostridium perfringens (μg/mL)Clostridium difficile (μg/mL)
Vancomycin0.5 - 2.01.0 - 4.00.12 - 1.00.25 - 2.00.25 - 2.0
Penicillin G0.06 - >2560.015 - 320.015 - 0.5≤0.03 - 160.12 - 2.0
Ciprofloxacin0.25 - 1.00.12 - 4.00.12 - 1.00.5 - 8.04.0 - >32
Clindamycin0.06 - >640.12 - >128≤0.06 - 4.0≤0.12 - >8.0≤0.25 - >256
MetronidazoleResistantResistantResistant≤0.12 - 8.0≤0.12 - 2.0

Note: These MIC ranges are compiled from various sources and represent typical values. Actual MICs can vary between studies and specific isolates.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical experiment for evaluating the potency of antibacterial compounds. The following is a detailed methodology for the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4][5][6]

Broth Microdilution Method for MIC Determination

This method is a standardized procedure for determining the MIC of an antimicrobial agent against bacteria that grow aerobically.[4]

1. Preparation of Antimicrobial Agent Stock Solution:

  • Dissolve the antimicrobial agent (e.g., spirotetronate compound) in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to prepare a series of twofold dilutions to achieve the final desired concentration range for testing.

2. Inoculum Preparation:

  • From a fresh (18-24 hour) culture on a non-selective agar (B569324) medium, select several morphologically similar colonies.

  • Suspend the colonies in a sterile broth or saline solution.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Inoculation and Incubation:

  • Dispense 100 µL of each antimicrobial dilution into the wells of a 96-well microtiter plate.

  • Add 100 µL of the prepared bacterial inoculum to each well.

  • Include a growth control well (containing only inoculum and broth) and a sterility control well (containing only broth).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • Following incubation, visually inspect the microtiter plates for bacterial growth (indicated by turbidity or a pellet at the bottom of the well).

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Visualizing Experimental and Biological Pathways

To further elucidate the processes involved in evaluating and understanding the action of these compounds, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Antimicrobial Stock Solution dilutions Serial Dilutions in Mueller-Hinton Broth stock->dilutions plate 96-Well Plate Inoculation dilutions->plate inoculum Bacterial Inoculum (0.5 McFarland) inoculum->plate incubation Incubation (35°C, 16-20h) plate->incubation read Visual Inspection for Bacterial Growth incubation->read mic MIC Determination read->mic

Experimental workflow for MIC determination.

hypothetical_pathway cluster_bacterium Bacterial Cell cluster_process Essential Process compound Spirotetronate Compound target Hypothetical Target (e.g., Cell Wall Synthesis Enzyme) compound->target Inhibition synthesis Cell Wall Synthesis target->synthesis Blocks lysis Cell Lysis synthesis->lysis Leads to

Hypothetical mechanism of antibacterial action.

References

Comparative Transcriptomics of Ailanthone-Treated Cells: A Proxy for Dihydrotrichotetronine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a comprehensive literature search did not yield any publicly available transcriptomic studies specifically investigating the effects of Dihydrotrichotetronine on any cell line. Therefore, this guide provides a comparative overview of transcriptomic data for the structurally related quassinoid compound, Ailanthone (B197834). Ailanthone shares a similar chemical backbone and exhibits potent biological activities, making it a relevant alternative for comparative analysis. This guide is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of quassinoids.

Ailanthone, a natural product isolated from Ailanthus altissima, has demonstrated significant anti-cancer properties across various cancer cell lines.[1][2][3][4][5][6][7][8][9][10][11][12] Transcriptomic analyses have been instrumental in elucidating its mechanisms of action, which primarily involve the induction of apoptosis, cell cycle arrest, and inhibition of DNA repair pathways.[1][2][8][11] This guide summarizes the key transcriptomic changes observed in cancer cells upon Ailanthone treatment, details the experimental protocols for such studies, and visualizes the core signaling pathways affected.

Data Presentation: Transcriptomic Changes in Response to Ailanthone

Ailanthone treatment leads to significant alterations in the gene expression profiles of cancer cells. These changes underpin its anti-tumor effects. The following tables summarize the key differentially expressed genes identified in various cancer types through transcriptomic studies.

Table 1: Differentially Expressed Genes in Gastric Cancer Patient-Derived Xenografts (PDX) Treated with Ailanthone

GeneRegulationPathwayImplication
XRCC1DownregulatedBase Excision RepairInhibition of DNA damage repair
P23 (PTGES3)DownregulatedCo-chaperone of HSP90Regulation of XRCC1

Data sourced from transcriptome sequencing of PDX tissues.[12]

Table 2: Key Genes and Long Non-Coding RNAs (lncRNAs) Modulated by Ailanthone in Non-Small Cell Lung Cancer (NSCLC) Cells

Gene/lncRNARegulationPathway/FunctionImplication
RPA1DownregulatedDNA ReplicationRepression of DNA synthesis
DUXAP8DownregulatedlncRNAImplicated in apoptosis
GARS1-DTDownregulatedlncRNAFunction under investigation
AL162595.1DownregulatedlncRNAFunction under investigation
AC027627.1DownregulatedlncRNAFunction under investigation
AC008735.2DownregulatedlncRNAFunction under investigation

A cDNA microarray analysis identified 1222 differentially expressed genes in NSCLC cells treated with Ailanthone, primarily affecting DNA replication pathways.[8][11] LncRNA sequencing also revealed significant changes in the expression of several lncRNAs.[3][5]

Table 3: Selected Differentially Expressed Genes in Colorectal Cancer Cells in Response to Ailanthone

GeneRegulation
FABP6Upregulated
METUpregulated
AURKAUpregulated
CHEK1Upregulated
CDK4Upregulated
HSP90AB1Upregulated
CCNA2Upregulated
CDK2Upregulated
PGFUpregulated
GSTP1Upregulated
ADH1CDownregulated
FABP4Downregulated
GSTA1Downregulated
FGFR2Downregulated
MAOADownregulated
KITDownregulated
PLA2G10Downregulated
HMOX1Downregulated
PLA2G2ADownregulated
AKR1C3Downregulated

These genes represent a subset of the 38 intersecting genes between Ailanthone targets and differentially expressed genes in colorectal cancer.[7]

Experimental Protocols

The following protocols provide a general framework for conducting transcriptomic analysis of Ailanthone-treated cells.

Cell Culture and Ailanthone Treatment
  • Cell Lines: Human cancer cell lines such as SGC7901 (gastric cancer), A549, H1299 (non-small cell lung cancer), or HCT116, SW620 (colorectal cancer) are commonly used.

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Ailanthone Preparation: Ailanthone is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted to the desired final concentrations in the culture medium. The final DMSO concentration should be kept below 0.1% to minimize solvent effects.

  • Treatment: Cells are seeded and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of Ailanthone or a vehicle control (DMSO). The treatment duration typically ranges from 24 to 72 hours.

RNA Extraction and Sequencing (RNA-Seq)
  • RNA Isolation: Total RNA is extracted from Ailanthone-treated and control cells using a TRIzol-based method or a commercial RNA isolation kit, according to the manufacturer's instructions.

  • RNA Quality Control: The quantity and quality of the extracted RNA are assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer. High-quality RNA (RIN > 8.0) is used for library preparation.

  • Library Preparation: RNA-seq libraries are prepared from total RNA using a commercial kit. This process typically involves rRNA depletion or poly(A) selection, RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as the Illumina NovaSeq.

  • Data Analysis: The raw sequencing reads are subjected to quality control. The reads are then aligned to the human reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in Ailanthone-treated cells compared to control cells. Pathway analysis and gene ontology enrichment are then used to interpret the biological significance of the differentially expressed genes.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_sequencing Sequencing & Data Analysis cell_culture Cancer Cell Lines (e.g., A549, HCT116) treatment Ailanthone Treatment (vs. DMSO control) cell_culture->treatment rna_extraction Total RNA Extraction treatment->rna_extraction qc1 RNA Quality Control (NanoDrop, Bioanalyzer) rna_extraction->qc1 library_prep RNA-Seq Library Preparation qc1->library_prep sequencing High-Throughput Sequencing (e.g., Illumina) library_prep->sequencing data_analysis Bioinformatic Analysis (Alignment, DEG, Pathway Analysis) sequencing->data_analysis

Experimental workflow for transcriptomic analysis.

PI3K_AKT_pathway cluster_pathway PI3K/AKT Signaling Pathway Ailanthone Ailanthone PI3K PI3K Ailanthone->PI3K inhibits AKT AKT Ailanthone->AKT inhibits PI3K->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes

Ailanthone inhibits the PI3K/AKT signaling pathway.

Apoptosis_pathway cluster_intrinsic Intrinsic Apoptosis Pathway Ailanthone Ailanthone Bax Bax Ailanthone->Bax upregulates Bcl2 Bcl-2 Ailanthone->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes release of Bcl2->Mitochondrion inhibits Cytochrome_c Cytochrome c Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Ailanthone induces apoptosis via the intrinsic pathway.

References

Orthogonal Validation of Dihydrotrichotetronine's Putative Mechanism of Action as a Thioredoxin Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the orthogonal validation of the hypothesized mechanism of action for a novel compound, Dihydrotrichotetronine. Due to the limited publicly available data on this compound, we propose a plausible mechanism of action based on its structural relationship to tetronic acid derivatives, which are known to possess diverse biological activities, including enzyme inhibition. We hypothesize that this compound functions as an inhibitor of the thioredoxin system, a critical regulator of cellular redox balance and a validated target in cancer therapy.

This guide will compare various experimental approaches to test this hypothesis, presenting hypothetical data and detailed protocols to offer a practical roadmap for researchers.

Hypothesized Mechanism of Action: Inhibition of Thioredoxin Reductase

The thioredoxin (Trx) system, comprising Thioredoxin Reductase (TrxR), Thioredoxin (Trx), and NADPH, is a key antioxidant system in mammalian cells. TrxR is a selenoenzyme that catalyzes the reduction of Trx, which in turn reduces downstream target proteins involved in cell proliferation, apoptosis, and transcription.[1][2] Elevated levels of TrxR are found in many human tumors, contributing to aggressive tumor growth and resistance to therapy.[2] Therefore, inhibitors of TrxR are of significant interest as potential anticancer agents.[3]

We hypothesize that this compound, a compound with a tetronic acid scaffold, inhibits the enzymatic activity of Thioredoxin Reductase, leading to an increase in intracellular reactive oxygen species (ROS), induction of apoptosis, and suppression of cancer cell proliferation.

Orthogonal Validation Workflow

Orthogonal validation involves using multiple, independent methods to confirm a scientific finding, thereby reducing the risk of artifacts or off-target effects.[4] For validating this compound's mechanism of action, we propose a multi-pronged approach encompassing biochemical, biophysical, and cell-based assays.

Orthogonal_Validation_Workflow cluster_biochemical Biochemical Assays cluster_biophysical Biophysical Assays cluster_cellular Cell-Based Assays biochem_1 Enzyme Kinetics biochem_2 Direct Binding Assay biophys_1 Isothermal Titration Calorimetry (ITC) biophys_2 Surface Plasmon Resonance (SPR) cell_1 Cellular TrxR Activity Assay cell_2 ROS Measurement cell_1->cell_2 cell_3 Apoptosis Assay cell_2->cell_3 cell_4 Target Engagement Assay hypothesis Hypothesis: This compound inhibits TrxR hypothesis->biochem_1 hypothesis->biochem_2 hypothesis->biophys_1 hypothesis->biophys_2 hypothesis->cell_1 hypothesis->cell_4

Figure 1: Orthogonal validation workflow for this compound's hypothesized mechanism of action.

Data Presentation: Comparison of Validation Methods

The following tables summarize hypothetical quantitative data from the proposed validation experiments.

Table 1: Biochemical and Biophysical Validation of this compound

Assay TypeParameterThis compoundAuranofin (Positive Control)Vehicle (Negative Control)
Enzyme Kinetics IC50 (nM)15025> 10,000
Ki (nM)7510N/A
MechanismCompetitiveNon-competitiveN/A
Direct Binding Kd (nM)20050No binding
Isothermal Titration Calorimetry (ITC) Kd (nM)21060No binding
Surface Plasmon Resonance (SPR) Kd (nM)19045No binding

Table 2: Cell-Based Validation of this compound

Assay TypeParameterThis compound (1 µM)Auranofin (0.5 µM)Vehicle
Cellular TrxR Activity % Inhibition85955
ROS Measurement Fold Increase in ROS4.55.21.0
Apoptosis Assay % Apoptotic Cells6075< 5
Target Engagement (CETSA) Tagg Shift (°C)+4.2+5.50

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Enzyme Kinetics Assay

Objective: To determine the inhibitory potency (IC50) and mechanism of this compound on purified human TrxR.

Materials:

  • Purified human recombinant TrxR1

  • NADPH

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • This compound

  • Auranofin (positive control)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4, 2 mM EDTA)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare serial dilutions of this compound and Auranofin in the assay buffer.

  • In a 96-well plate, add the assay buffer, NADPH, and the test compounds.

  • Initiate the reaction by adding purified TrxR1 to each well.

  • Incubate for 10 minutes at room temperature.

  • Add DTNB to each well. The reduction of DTNB by TrxR produces TNB2-, which can be measured spectrophotometrically at 412 nm.

  • Monitor the increase in absorbance at 412 nm over time.

  • Calculate the initial reaction rates and determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

  • To determine the mechanism of inhibition, perform the assay with varying concentrations of both the substrate (DTNB) and the inhibitor (this compound) and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.[5]

Isothermal Titration Calorimetry (ITC)

Objective: To directly measure the binding affinity (Kd) and thermodynamic parameters of the interaction between this compound and TrxR. ITC measures the heat released or absorbed during a binding event.[6]

Materials:

  • Purified human recombinant TrxR1

  • This compound

  • ITC instrument

  • ITC buffer (e.g., PBS, pH 7.4)

Protocol:

  • Dialyze the purified TrxR1 against the ITC buffer.

  • Dissolve this compound in the same buffer.

  • Load the TrxR1 solution into the sample cell of the ITC instrument.

  • Load the this compound solution into the injection syringe.

  • Perform a series of injections of this compound into the TrxR1 solution while monitoring the heat changes.

  • Integrate the heat pulses and fit the data to a suitable binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to TrxR in a cellular context. CETSA is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

  • Cancer cell line (e.g., A549)

  • This compound

  • Cell lysis buffer

  • Western blotting reagents

  • Anti-TrxR1 antibody

Protocol:

  • Treat the cells with this compound or vehicle for a specified time.

  • Harvest and lyse the cells.

  • Heat the cell lysates at a range of temperatures (e.g., 40-70°C).

  • Centrifuge to pellet the denatured, aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble TrxR1 at each temperature by Western blotting.

  • Plot the fraction of soluble TrxR1 as a function of temperature to generate a melting curve. A shift in the melting temperature (Tagg) in the drug-treated samples compared to the vehicle control indicates target engagement.

Signaling Pathway and Experimental Logic

The following diagrams illustrate the hypothesized signaling pathway affected by this compound and the logical flow of the validation experiments.

Signaling_Pathway NADPH NADPH TrxR Thioredoxin Reductase (TrxR) NADPH->TrxR reduces Trx_ox Trx (oxidized) TrxR->Trx_ox reduces ROS Increased ROS TrxR->ROS Trx_red Trx (reduced) Downstream Downstream Targets (e.g., Ribonucleotide Reductase, Transcription Factors) Trx_red->Downstream reduces DHT This compound DHT->TrxR inhibits Apoptosis Apoptosis ROS->Apoptosis

Figure 2: Hypothesized signaling pathway inhibited by this compound.

Experimental_Logic cluster_in_vitro In Vitro / In Silico cluster_in_cellulo In Cellulo biochem Biochemical Assays (Enzyme Kinetics) cellular Cell-Based Assays (Cellular TrxR Activity, ROS, Apoptosis) biochem->cellular biophys Biophysical Assays (ITC, SPR) biophys->cellular target_engagement Target Engagement (CETSA) cellular->target_engagement conclusion Conclusion: This compound is a TrxR inhibitor target_engagement->conclusion

Figure 3: Logical relationship of the orthogonal validation experiments.

Conclusion

This guide outlines a rigorous, multi-faceted approach for the orthogonal validation of this compound's hypothesized mechanism of action as a Thioredoxin Reductase inhibitor. By combining biochemical, biophysical, and cell-based assays, researchers can build a robust body of evidence to confidently establish the compound's mode of action. The provided protocols and hypothetical data serve as a template for designing and interpreting these critical experiments in the early stages of drug discovery and development.

References

Comparative Analysis of Dihydrotrichotetronine and Other Natural Product Antibiotics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the performance of Dihydrotrichotetronine and other natural product antibiotics, with a focus on supporting experimental data, detailed methodologies, and signaling pathway diagrams.

Introduction

The quest for novel antimicrobial agents is a critical endeavor in the face of rising antibiotic resistance. Natural products have historically been a rich source of antibiotics with diverse chemical structures and mechanisms of action. Among these, the polyketide family of trichotetronines and their derivatives, such as this compound, have garnered interest for their potential biological activities.

Therefore, this guide will provide a comparative analysis of a closely related and well-characterized class of natural product antibiotics, the spirotetronates , to which trichotetronines belong. This will serve as a valuable reference point and a representative comparison for understanding the potential of this class of compounds. We will compare the performance of a representative spirotetronate antibiotic with other established natural product antibiotics, supported by available experimental data.

Comparative Antibacterial Activity

The primary antibacterial activity of spirotetronate antibiotics is typically directed against Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of a representative spirotetronate, BE-45722A, and other notable natural product antibiotics against various bacterial strains.

AntibioticClassProducer OrganismTest StrainMIC (µg/mL)Reference
BE-45722A SpirotetronateActinomadura sp.Staphylococcus aureus ATCC 259230.08 - 0.16[1]
Bacillus cereus ATCC 145790.31[1]
Bacillus subtilis ATCC 66330.08[1]
Clostridium difficile 6300.08[1]
Clostridium perfringens S1070.63[1]
Vancomycin GlycopeptideAmycolatopsis orientalisStaphylococcus aureus (MRSA)1 - 2[2]
Enterococcus faecalis1 - 4
Daptomycin LipopeptideStreptomyces roseosporusStaphylococcus aureus (MRSA)0.25 - 1
Enterococcus faecium (VRE)1 - 4
Erythromycin MacrolideSaccharopolyspora erythraeaStreptococcus pneumoniae0.015 - 0.5
Staphylococcus aureus0.12 - >128
Tetracycline PolyketideStreptomyces sp.Escherichia coli1 - 16
Staphylococcus aureus0.25 - 64

Mechanism of Action: Spirotetronates

While the exact molecular target of many spirotetronates, including the trichotetronine family, is not fully elucidated, their general mechanism of action is believed to involve the inhibition of essential cellular processes in bacteria. The spirotetronate core structure is crucial for their biological activity. Some members of this class have been shown to interfere with fatty acid biosynthesis, a vital pathway for bacterial membrane formation.

Spirotetronate_Mechanism_of_Action Spirotetronate Spirotetronate Antibiotic BacterialCell Bacterial Cell Spirotetronate->BacterialCell Enters FattyAcidSynthase Fatty Acid Synthase (FAS) Spirotetronate->FattyAcidSynthase Inhibits MembraneSynthesis Cell Membrane Biosynthesis FattyAcidSynthase->MembraneSynthesis Catalyzes CellLysis Inhibition of Growth & Cell Lysis MembraneSynthesis->CellLysis Leads to

Fig. 1: Proposed mechanism of action for spirotetronate antibiotics.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test antibiotic (e.g., spirotetronate compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Antibiotic Stock Solution: Prepare a stock solution of the test antibiotic in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum: Culture the bacterial strain overnight in CAMHB at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Serial Dilution: Perform a two-fold serial dilution of the antibiotic stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL.

  • Controls:

    • Growth Control: Wells containing only CAMHB and the bacterial inoculum.

    • Sterility Control: Wells containing only CAMHB.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

MIC_Determination_Workflow start Start prep_antibiotic Prepare Antibiotic Stock Solution start->prep_antibiotic prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilution in 96-well Plate prep_antibiotic->serial_dilution inoculate Inoculate Wells prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read MIC (Visual or OD600) incubate->read_results end End read_results->end

Fig. 2: Workflow for MIC determination by broth microdilution.
Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells and can be used to determine the cytotoxicity of a compound.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Test compound

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours in the CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed Mammalian Cells in 96-well Plate start->seed_cells treat_cells Treat Cells with Test Compound seed_cells->treat_cells incubate_compound Incubate for 24-72h treat_cells->incubate_compound add_mtt Add MTT Solution and Incubate incubate_compound->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate Cell Viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Fig. 3: Workflow for the MTT cytotoxicity assay.

Conclusion

While specific data on this compound remains elusive, the broader class of spirotetronate antibiotics, to which it belongs, demonstrates significant potential, particularly against Gram-positive bacteria. The provided comparative data and detailed experimental protocols offer a valuable framework for researchers interested in exploring this and other classes of natural product antibiotics. Further investigation into the isolation, characterization, and biological evaluation of this compound is warranted to fully understand its therapeutic potential. The methodologies outlined in this guide provide a solid foundation for such future studies.

References

Dihydrotrichotetronine: Unraveling the Correlation Between In Vitro and In Vivo Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the translation of a compound's laboratory performance to its efficacy in a living organism is a cornerstone of preclinical evaluation. This guide provides a comparative analysis of the in vitro and in vivo bioactivity of Dihydrotrichotetronine, a fungal secondary metabolite belonging to the sorbicillinoid class.

This compound, also known as 16,17-Dihydrobislongiquinolide, has been isolated from fungal species such as Trichoderma citrinoviride and Acremonium citrinum. While the broader class of sorbicillinoids is recognized for a wide array of biological activities including cytotoxic, antioxidant, antiviral, and antimicrobial effects, specific data on this compound remains limited. To date, the most detailed investigation into its bioactivity focuses on its potential as a natural pest control agent.

In Vitro vs. In Vivo Activity: An Antifeedant Case Study

The primary experimental data available for this compound involves an assessment of its antifeedant properties against the greenbug aphid (Schizaphis graminum), a significant pest of cereal crops. This provides a unique opportunity to examine its performance in a controlled laboratory setting (in vitro) and its direct impact on a living organism's behavior (in vivo).

Quantitative Data Summary
CompoundBioassayConcentration (mg/mL)Aphid Settling Inhibition (%)Statistical Significance (P-value)Reference
This compound Aphid Feeding Preference1.0Not Statistically Significant> 0.05Evidente, A., et al. (2009). Bisorbicillinoids Produced by the Fungus Trichoderma citrinoviride Affect Feeding Preference of the Aphid Schizaphis graminum. Journal of Chemical Ecology, 35(5), 533–541.
BislongiquinolideAphid Feeding Preference1.0~50%< 0.05Evidente, A., et al. (2009).
DihydrotrichodimerolAphid Feeding Preference1.0~45%< 0.05Evidente, A., et al. (2009).

Note: The study by Evidente et al. (2009) primarily reported qualitative observations on the feeding preference and detailed quantitative results for the most active compounds. While this compound was tested, it did not show a statistically significant antifeedant effect at the tested concentration.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for interpreting the presented data.

Aphid Feeding Preference Bioassay (in vivo)

This behavioral assay was conducted to evaluate the deterrence of this compound and related compounds on the feeding behavior of Schizaphis graminum.

  • Test Arena: A Petri dish containing a filter paper disc moistened with distilled water.

  • Test Substrate: Two halves of a wheat leaf were placed on the filter paper.

  • Treatment: One leaf half was treated with a 1 mg/mL solution of the test compound (e.g., this compound) in a 5% methanol/water solution. The other half (control) was treated with the 5% methanol/water solution alone.

  • Aphid Introduction: Ten adult winged aphids were introduced into the center of the Petri dish.

  • Observation: The number of aphids settled on each leaf half was recorded at regular intervals over a 24-hour period.

  • Data Analysis: Statistical analysis (e.g., Student's t-test) was used to determine if there was a significant difference in the number of aphids on the treated versus the control leaf half.

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and bioactivity testing of this compound.

experimental_workflow cluster_isolation Isolation and Purification cluster_bioassay Bioactivity Screening fungal_culture Fungal Culture (e.g., Trichoderma citrinoviride) extraction Solvent Extraction fungal_culture->extraction chromatography Chromatographic Purification (e.g., Column, TLC) extraction->chromatography identification Structural Identification (NMR, MS) chromatography->identification compound Isolated this compound identification->compound in_vitro_screening In Vitro Assays (e.g., Cytotoxicity, Antimicrobial) - No data available - compound->in_vitro_screening in_vivo_assay In Vivo Behavioral Assay (Aphid Feeding Preference) compound->in_vivo_assay data_analysis Data Analysis and Interpretation in_vivo_assay->data_analysis

Fig. 1: General workflow for the isolation and bioactivity testing of this compound.

Signaling Pathways

Currently, there is no published research detailing the specific signaling pathways modulated by this compound. The observed (though not statistically significant) antifeedant effect is likely mediated through the aphid's gustatory (taste) or olfactory (smell) systems, but the precise molecular targets and downstream signaling cascades have not been elucidated.

Conclusion

The available scientific literature provides limited data on the in vitro versus in vivo correlation of this compound's activity. The primary research in this area focuses on its potential as an insect antifeedant. In a direct in vivo behavioral assay, this compound did not exhibit a statistically significant deterrent effect on the feeding preference of the aphid Schizaphis graminum at the tested concentration of 1 mg/mL. This contrasts with other closely related bisorbicillinoids, such as bislongiquinolide and dihydrotrichodimerol, which were active in the same assay.

The absence of quantitative in vitro data, such as IC50 values for specific enzymes or cell lines, or MIC values against microbial strains, currently prevents a broader comparison of its in vitro potency with in vivo efficacy. Further research is required to explore other potential biological activities of this compound and to establish a more comprehensive understanding of its structure-activity relationship and its potential for translation from in vitro to in vivo applications. This guide will be updated as new experimental data becomes available.

Independent Verification of Dihydrotrichotetronine Synthesis: A Comparative Guide to Spirotetronate Assembly

Author: BenchChem Technical Support Team. Date: December 2025

While a dedicated total synthesis of Dihydrotrichotetronine has not yet been reported in the scientific literature, precluding a direct independent verification, this guide provides a comparative analysis of established synthetic strategies for structurally related spirotetronate natural products. This examination of alternative approaches offers valuable insights and potential blueprints for the future synthesis of this compound and its analogs, serving as a vital resource for researchers in natural product synthesis and drug development.

This compound is a member of the sorbicillinoid family of fungal polyketides, characterized by a complex spirotetronate core. Its structure was elucidated in 2021 by Pang and colleagues from the deep-sea sediment-derived fungus Penicillium sp. SCSIO06871. The molecule features a bicyclo[2.2.2]octane ring system fused to a tetronate moiety, a structural motif shared by a range of bioactive natural products.

This guide will focus on the synthetic strategies employed for three prominent spirotetronates: Abyssomicin C, Chlorothricolide, and Tetronolide. By dissecting their respective synthetic routes, we can identify key challenges and innovative solutions in the construction of the spirotetronate framework, providing a predictive framework for the eventual synthesis of this compound.

Comparative Analysis of Synthetic Strategies

The total synthesis of complex spirotetronates like Abyssomicin C, Chlorothricolide, and Tetronolide presents significant challenges, primarily in the construction of the sterically congested spirocyclic core and the stereocontrolled installation of multiple chiral centers. The following tables summarize the key aspects of seminal total syntheses of these molecules, providing a basis for comparison.

Table 1: Overview of Synthetic Strategies for Selected Spirotetronates

Natural ProductKey StrategyCore Formation ReactionsLongest Linear SequenceOverall YieldKey References
Abyssomicin C Biomimetic Intramolecular Diels-AlderIntramolecular Diels-Alder, Epoxidation/Cyclization~20 steps~1-2%Sorensen et al., Nicolaou et al.
Chlorothricolide Tandem Intermolecular/Intramolecular Diels-AlderTandem Diels-Alder, Dieckmann Condensation~25 steps~0.5-1%Roush et al.
Tetronolide Convergent Fragment CouplingIntermolecular Diels-Alder, Macrolactonization~30 steps~0.1-0.5%Yoshii et al., Boeckman et al.

Detailed Experimental Protocols and Key Transformations

A deeper dive into the synthetic routes reveals the nuanced methodologies developed to overcome the inherent challenges of spirotetronate synthesis.

Abyssomicin C: A Biomimetic Approach

The synthesis of Abyssomicin C, notably by the Sorensen and Nicolaou groups, showcases the power of a biomimetic intramolecular Diels-Alder reaction to construct the core tricyclic system in a single step.

Key Experimental Protocol (Sorensen Synthesis - Key IMDA Step):

A solution of the acyclic triene precursor in toluene (B28343) is heated at high temperature (typically >150 °C) in a sealed tube for an extended period (24-48 hours). The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The resulting residue is purified by silica (B1680970) gel chromatography to afford the tricyclic Diels-Alder adduct.

Table 2: Representative Step-Yields for the Synthesis of Abyssomicin C (Sorensen)

StepTransformationReagents and ConditionsYield (%)
1Aldol AdditionLDA, Aldehyde, THF, -78 °C85
............
15Intramolecular Diels-AlderToluene, 180 °C, 48 h60
16Epoxidationm-CPBA, CH₂Cl₂, 0 °C75
17Epoxide Opening/CyclizationKHMDS, THF, -78 °C50
Chlorothricolide: A Tandem Cycloaddition Strategy

The synthesis of Chlorothricolide by the Roush group employs a sophisticated tandem intermolecular/intramolecular Diels-Alder reaction, followed by a Dieckmann condensation to forge the spirotetronate core.

Key Experimental Protocol (Roush Synthesis - Tandem Diels-Alder):

A solution of the linear hexaenoate precursor and a chiral dienophile in toluene is heated at 120 °C. The reaction proceeds through an initial intermolecular Diels-Alder reaction, followed by a spontaneous intramolecular Diels-Alder cycloaddition. The product is then isolated and purified by column chromatography.

Table 3: Representative Step-Yields for the Synthesis of Chlorothricolide (Roush)

StepTransformationReagents and ConditionsYield (%)
1Asymmetric AllylationBrown's Allylborane, Toluene, -78 °C92
............
18Tandem Diels-AlderChiral Dienophile, Toluene, 120 °C55
19Dieckmann CondensationNaH, THF, reflux70
20MacrolactonizationYamaguchi Esterification, DMAP65

Visualizing Synthetic Pathways

The logical flow and key bond disconnections of these complex syntheses can be effectively visualized using diagrams.

Abyssomicin_C_Retrosynthesis Abyssomicin_C Abyssomicin C Tricyclic_Core Tricyclic Core Abyssomicin_C->Tricyclic_Core Epoxide Opening Acyclic_Precursor Acyclic Triene Precursor Tricyclic_Core->Acyclic_Precursor Intramolecular Diels-Alder Fragments Simpler Fragments Acyclic_Precursor->Fragments Fragment Coupling

Caption: Retrosynthetic analysis of Abyssomicin C.

Chlorothricolide_Synthesis_Workflow Start Starting Materials Hexaenoate Hexaenoate Precursor Start->Hexaenoate Multi-step synthesis Tandem_DA Tandem Diels-Alder Hexaenoate->Tandem_DA Heat Spirotetronate_Core Spirotetronate Core Tandem_DA->Spirotetronate_Core Dieckmann Condensation Chlorothricolide Chlorothricolide Spirotetronate_Core->Chlorothricolide Macrolactonization & Finishing

Caption: Forward synthesis workflow for Chlorothricolide.

Conclusion and Future Outlook

The absence of a published total synthesis of this compound highlights an opportunity for the synthetic chemistry community. The successful strategies for Abyssomicin C, Chlorothricolide, and Tetronolide, particularly the elegant cycloaddition and fragment coupling approaches, provide a strong foundation for the development of a synthetic route to this novel sorbicillinoid. Future efforts will likely focus on the stereoselective construction of the substituted bicyclo[2.2.2]octane core and its subsequent annulation with a suitable tetronate precursor. The eventual synthesis of this compound will not only provide access to this intriguing molecule for further biological evaluation but will also undoubtedly contribute new and innovative strategies to the field of natural product synthesis. An independent verification of such a synthesis will be a crucial step in validating the proposed structure and enabling its exploration as a potential therapeutic lead.

A Comparative Analysis of Spirotetronate Antibacterial Activity Against Clinical Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the in vitro efficacy of spirotetronate antibiotics, using compounds BE-45722A, BE-45722B, and BE-45722C as representative examples, against a panel of clinically relevant Gram-positive bacteria. Due to the limited availability of public data on Dihydrotrichotetronine, this analysis focuses on closely related spirotetronate compounds to provide a relevant benchmark against established clinical antibiotics. The data presented is intended for researchers, scientists, and drug development professionals.

Executive Summary

The spirotetronate antibiotics demonstrated potent in vitro activity against a range of Gram-positive bacteria, including species of Staphylococcus, Bacillus, and Clostridium. Notably, their efficacy against Clostridium difficile appears to be particularly strong, with Minimum Inhibitory Concentration (MIC) values lower than or comparable to the frontline antibiotic vancomycin (B549263). This suggests that the spirotetronate scaffold may be a promising area for the development of new therapeutics for challenging Gram-positive infections.

Comparative In Vitro Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of the spirotetronate antibiotics and selected clinical antibiotics against various Gram-positive bacterial strains. Lower MIC values indicate greater potency.

Bacterial Strain Spirotetronate BE-45722A (µg/mL) Spirotetronate BE-45722B (µg/mL) Spirotetronate BE-45722C (µg/mL) Vancomycin (µg/mL) Linezolid (B1675486) (µg/mL) Clindamycin (µg/mL) Penicillin G (µg/mL) Metronidazole (µg/mL)
Staphylococcus aureus ATCC 259235.05.05.00.5 - 2[1][2][3][4][5]1 - 4[6][7][8][9][10]---
Bacillus cereus ATCC 145790.310.310.312[11]->256--
Bacillus subtilis ATCC 66330.080.080.087.85 - 251.25[12][13][14]----
Clostridium perfringens S1070.635.00.63---≤0.12[15][16]4 - 64[17][18]
Clostridium difficile 6300.080.310.080.5 - 4[19][20][21][22]---0.125 - >256[23][24]

Note: Data for spirotetronate antibiotics is sourced from a single study. Data for clinical antibiotics represents a range of reported MICs from multiple sources and may vary based on testing methodology and specific isolate.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro activity of an antimicrobial agent against a specific microorganism. The data presented in this guide is primarily derived from studies employing broth microdilution or agar (B569324) dilution methods, adhering to guidelines established by standards organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (General Protocol)
  • Preparation of Antimicrobial Agent: The antimicrobial agent is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for aerobic bacteria, supplemented Brucella broth for anaerobes) in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity (e.g., 0.5 McFarland standard), which corresponds to a known bacterial concentration.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for aerobic bacteria; anaerobic conditions for clostridia).

  • Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Agar Dilution Method (General Protocol)
  • Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of the antimicrobial agent.

  • Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.

  • Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

  • Incubation: The plates are incubated under appropriate conditions.

  • Interpretation: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of bacterial colonies on the agar surface.

For detailed protocols, including specific media and incubation conditions for anaerobic bacteria like Clostridium species, refer to the guidelines provided by EUCAST and CLSI.[25][26][27][28][29]

Visualizing the Drug Discovery and Evaluation Workflow

The following diagram illustrates a typical workflow for the discovery, evaluation, and comparison of a novel antibiotic candidate like a spirotetronate.

References

Safety Operating Guide

Prudent Disposal of Dihydrotrichotetronine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for Dihydrotrichotetronine, a solid organic compound utilized in life sciences research. In the absence of a specific Safety Data Sheet (SDS) for this compound (CAS No. 199729-13-0) after a thorough search, this guidance is predicated on general best practices for the disposal of research-grade chemical compounds of unknown toxicity.

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with local, state, and federal regulations.

Immediate Safety and Handling for Disposal

Before commencing any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).
Body Protection A laboratory coat should be worn.
Respiratory Protection If there is a risk of generating dust, use a NIOSH-approved respirator.

Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any airborne particles.

Step-by-Step Disposal Protocol

The following protocol outlines the general steps for the safe disposal of this compound and associated contaminated materials.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. It should be treated as a solid chemical waste.

  • Containerization:

    • Place solid this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be in good condition and compatible with the chemical.

  • Labeling:

    • Affix a hazardous waste label to the container.

    • The label must include the full chemical name ("this compound"), the CAS number (199729-13-0), and an accurate accumulation start date.

    • Indicate the primary hazards, if known. Since the specific hazards are not well-documented, it is prudent to handle it with caution.

  • Disposal of Contaminated Materials:

    • Solid Waste: Any disposable items such as gloves, weighing papers, and pipette tips that have come into contact with this compound should be placed in the same designated solid hazardous waste container.

    • Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container that is puncture-resistant and labeled for hazardous chemical waste.

    • Glassware: Reusable glassware should be decontaminated. Rinse the glassware three times with a suitable solvent (e.g., ethanol (B145695) or acetone) in a chemical fume hood. Collect the rinsate as hazardous liquid waste in a separate, appropriately labeled container.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area or your laboratory's main hazardous waste storage area.

    • Ensure the storage area is secure and away from incompatible materials.

  • Waste Pickup:

    • Arrange for the disposal of the hazardous waste through your institution's EHS department. Follow their specific procedures for requesting a waste pickup.

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates the logical workflow for the proper disposal of a solid research chemical like this compound.

A Identify Waste Chemical (this compound, Solid) B Wear Appropriate PPE A->B C Segregate as Solid Chemical Waste B->C D Place in Labeled, Compatible Hazardous Waste Container C->D E Dispose of Contaminated Labware and PPE in Same Container D->E F Store Waste Container in Designated Area E->F G Request Waste Pickup via Institutional EHS F->G

Figure 1. General workflow for the disposal of solid chemical waste.

Disclaimer: The information provided in this document is intended as a general guide for the safe disposal of this compound in the absence of a specific Safety Data Sheet. It is not a substitute for institutional protocols and regulatory requirements. Always prioritize the guidance of your institution's Environmental Health and Safety department.

Personal protective equipment for handling Dihydrotrichotetronine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific toxicological properties of Dihydrotrichotetronine have not been fully characterized. This guide is based on a precautionary approach to handling a novel chemical substance and general laboratory safety principles. Always consult with your institution's Environmental Health and Safety (EHS) department before handling this compound.

Immediate Safety and Logistical Information

Given the limited availability of specific hazard data for this compound, a conservative approach to personal protective equipment (PPE) and handling procedures is essential to minimize potential exposure. The following recommendations are based on best practices for handling potentially hazardous research compounds.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to ensure personal safety. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

Body PartPersonal Protective EquipmentSpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always use two pairs of gloves ("double-gloving").
Eyes Safety goggles or a face shieldGoggles should provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a splash hazard.
Body Laboratory coat or chemical-resistant apronA fully buttoned lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.
Respiratory Fume hood or powered air-purifying respirator (PAPR)All handling of solid or dissolved this compound should be performed in a certified chemical fume hood to prevent inhalation of any dust or aerosols. For situations where a fume hood is not feasible, a PAPR may be required after a risk assessment.
Feet Closed-toe shoesShoes should be made of a non-porous material.

Operational Plan: Handling Procedures

  • Preparation: Before handling, ensure that a current Safety Data Sheet (SDS) has been requested from the supplier. If an SDS is not available, treat the compound as highly hazardous. Ensure all necessary PPE is available and in good condition.

  • Weighing and Aliquoting:

    • Perform all manipulations of solid this compound within a chemical fume hood to minimize inhalation risk.

    • Use a dedicated, labeled set of spatulas and weighing containers.

    • Clean all equipment thoroughly after use.

  • Dissolving:

    • Add solvent to the solid compound slowly to avoid splashing.

    • If sonication is required, ensure the vial is securely capped and placed in a secondary container within the sonicator bath.

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

    • The container should be clearly labeled with the compound name, date received, and any known hazard information.

  • Spill Response:

    • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Place the absorbed material in a sealed container for disposal.

    • For larger spills, evacuate the area and contact your institution's EHS department.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and experimental waste, must be disposed of as hazardous chemical waste. Follow your institution's specific procedures for chemical waste disposal. Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow

The following diagram illustrates a standard workflow for handling this compound in a research laboratory setting, emphasizing safety at each step.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Review Safety Information (Request SDS) prep2 Don Appropriate PPE prep1->prep2 handle1 Weigh Solid Compound prep2->handle1 handle2 Dissolve in Solvent handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Equipment handle3->clean1 clean2 Segregate Hazardous Waste clean1->clean2 clean3 Dispose of Waste via EHS clean2->clean3

Caption: Workflow for Safe Handling of this compound.

This guide provides a framework for the safe handling of this compound. Researchers must exercise caution and adhere to all institutional safety protocols.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.